Product packaging for Dspe-spdp(Cat. No.:)

Dspe-spdp

Cat. No.: B12390120
M. Wt: 945.3 g/mol
InChI Key: HVBRYYSWCVLAOU-WBVITSLISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dspe-spdp is a useful research compound. Its molecular formula is C49H89N2O9PS2 and its molecular weight is 945.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H89N2O9PS2 B12390120 Dspe-spdp

Properties

Molecular Formula

C49H89N2O9PS2

Molecular Weight

945.3 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C49H89N2O9PS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-48(53)57-43-45(60-49(54)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-59-61(55,56)58-41-40-50-46(52)38-42-62-63-47-35-33-34-39-51-47/h33-35,39,45H,3-32,36-38,40-44H2,1-2H3,(H,50,52)(H,55,56)/t45-/m1/s1

InChI Key

HVBRYYSWCVLAOU-WBVITSLISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

DSPE-SPDP: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DSPE-SPDP). This compound is a heterobifunctional, thiol-cleavable crosslinker commonly utilized in the development of drug delivery systems, particularly for conjugating thiol-containing molecules (such as peptides or antibodies) to the surface of liposomes and other nanoparticles.

Synthesis of this compound

The synthesis of this compound involves the conjugation of the primary amine of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) to the N-hydroxysuccinimide (NHS) ester of succinimidyl 3-(2-pyridyldithio)propionate (SPDP). This reaction forms a stable amide bond.

Principle of Reaction

The core of the synthesis is a nucleophilic acyl substitution reaction. The primary amine group on the DSPE molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester on the SPDP crosslinker. The NHS group is an excellent leaving group, facilitating the formation of a stable amide linkage. A non-nucleophilic organic base, such as triethylamine (TEA), is typically used to deprotonate the amine, enhancing its nucleophilicity.

Reaction Pathway

The chemical reaction proceeds as follows, where the amine of DSPE is conjugated to the NHS ester of SPDP.

G DSPE DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) Reaction Reaction Mixture (Solvent: Chloroform/DMF Base: Triethylamine) DSPE->Reaction SPDP SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) SPDP->Reaction Product This compound Reaction->Product Amide Bond Formation Byproduct N-hydroxysuccinimide (NHS) Reaction->Byproduct

Caption: Chemical synthesis pathway for this compound.

Experimental Protocol: Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials and Reagents:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • Triethylamine (TEA)

  • Anhydrous solvents (e.g., Dichloromethane (DCM) or Chloroform, Dimethylformamide (DMF))

  • Argon or Nitrogen gas

  • Glassware (round-bottom flask, magnetic stirrer)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve DSPE and a slight molar excess of triethylamine (e.g., 1.2 equivalents) in an anhydrous solvent like chloroform or a mixture of chloroform and DMF.

  • SPDP Addition: In a separate vial, dissolve SPDP (e.g., 1.1 equivalents) in the same anhydrous solvent.

  • Reaction: Add the SPDP solution dropwise to the stirring DSPE solution at room temperature.

  • Incubation: Allow the reaction to proceed at room temperature for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Completion: The reaction is considered complete upon the disappearance of the DSPE starting material, as visualized by TLC (e.g., using a ninhydrin stain which detects the primary amine of DSPE).

Synthesis Workflow

The overall workflow for the synthesis stage is depicted below.

G cluster_synthesis Synthesis Workflow A Dissolve DSPE and TEA in Anhydrous Solvent B Add SPDP Solution A->B C React at Room Temperature (4-24h) B->C D Monitor Reaction by TLC C->D E Obtain Crude Product Mixture D->E

Caption: General experimental workflow for this compound synthesis.

Purification of this compound

Purification is a critical step to remove unreacted starting materials (DSPE, SPDP), the NHS by-product, and any side products. The amphiphilic nature of this compound allows for several purification strategies.

Purification Strategies
  • Silica Gel Column Chromatography: This is a widely used method for separating lipids based on polarity. A solvent gradient (e.g., increasing methanol in chloroform) is typically used to elute the product.

  • Precipitation: The product can sometimes be precipitated from the reaction mixture by adding a non-solvent, such as cold acetone.

  • Size Exclusion Chromatography (SEC): Columns like Sephadex can be used to separate the larger this compound conjugate from smaller impurities like NHS and unreacted SPDP.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) offers high-resolution purification, though it may be less suitable for very large-scale preparations.

Protocol 2.2.1: Silica Gel Column Chromatography
  • Preparation: Concentrate the crude reaction mixture under reduced pressure.

  • Slurry Loading: Adsorb the crude product onto a small amount of silica gel and dry it completely. Load the dried silica onto a pre-packed silica gel column equilibrated with a non-polar solvent (e.g., chloroform).

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common system is a gradient of methanol in chloroform.

  • Fraction Collection: Collect fractions and analyze them using TLC to identify those containing the pure product.

  • Final Step: Pool the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Purification Workflow

The diagram below illustrates a typical purification workflow using column chromatography.

G cluster_purification Purification Workflow A Concentrate Crude Product Mixture B Purify via Silica Gel Chromatography A->B C Collect Fractions B->C D Analyze Fractions by TLC C->D D->C Optimize Elution E Pool Pure Fractions D->E F Evaporate Solvent E->F G Yields Pure This compound Solid F->G

An In-depth Technical Guide to DSPE-SPDP Lipids for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DSPE-SPDP) and its pegylated derivatives. This document details the lipid's core structure, physicochemical properties, and its applications in targeted drug delivery, complete with experimental protocols and visualizations of relevant biological and experimental workflows.

Core Structure and Functional Components

This compound is a heterobifunctional lipid derivative that plays a pivotal role in the development of advanced drug delivery systems, particularly in the formulation of liposomes and nanoparticles. Its structure is comprised of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that forms the hydrophobic anchor of the molecule. Composed of a glycerol backbone, two saturated stearic acid chains, a phosphate group, and an ethanolamine headgroup, DSPE is a primary constituent of lipid bilayers in liposomal formulations. Its high transition temperature contributes to the formation of stable and rigid lipid membranes.

  • Polyethylene Glycol (PEG) Linker: Often, a polyethylene glycol (PEG) chain is incorporated between the DSPE and the SPDP moiety (forming DSPE-PEG-SPDP). This hydrophilic polymer chain provides a "stealth" characteristic to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream. The length of the PEG chain can be varied to modulate the physicochemical properties of the resulting lipid.

  • Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) Crosslinker: This is a heterobifunctional crosslinking reagent that provides the reactive functionality to the lipid. It contains two reactive groups:

    • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) on molecules such as proteins, peptides, or antibodies.

    • A pyridyldithio group that reacts with sulfhydryl (thiol, -SH) groups, forming a cleavable disulfide bond.

This unique combination of a lipid anchor, a hydrophilic spacer, and a reactive crosslinker makes this compound and its PEGylated analogues highly versatile tools for the surface functionalization of lipid-based nanoparticles with targeting ligands.

Data Presentation: Physicochemical Properties

The physicochemical properties of DSPE-PEG-SPDP lipids are crucial for the rational design of drug delivery systems. These properties are largely influenced by the length of the PEG chain.

PropertyDSPE-PEG(1000)-SPDPDSPE-PEG(2000)-SPDPDSPE-PEG(3400)-SPDPDSPE-PEG(5000)-SPDP
Approximate Molecular Weight (Da) ~1800~2800~4200~5800
PEG Chain Length (Number of EG units) ~22~45~77~113
Solubility Soluble in DMSO, DCM, DMFSoluble in DMSO, DCM, DMFSoluble in organic solventsSoluble in organic solvents
Critical Micelle Concentration (CMC) In the micromolar range0.5 - 1.5 µMData not readily available1.0 - 1.5 µM
Storage Conditions -20°C-20°C-20°C-20°C

Experimental Protocols

Liposome Formulation via Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes incorporating DSPE-PEG-SPDP.

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG-SPDP

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-SPDP in a specific molar ratio) in an organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a specific pore size.

Bioconjugation of Thiol-Containing Ligands to DSPE-PEG-SPDP Liposomes

This protocol describes the conjugation of a thiol-containing ligand (e.g., a cysteine-terminated peptide) to pre-formed liposomes containing DSPE-PEG-SPDP.

Materials:

  • Pre-formed liposomes containing DSPE-PEG-SPDP

  • Thiol-containing ligand (e.g., RGD peptide)

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Ligand Preparation: Dissolve the thiol-containing ligand in the reaction buffer.

  • Conjugation Reaction: Add the ligand solution to the liposome suspension. The molar ratio of ligand to DSPE-PEG-SPDP should be optimized for the specific application.

  • Incubation: Incubate the reaction mixture at room temperature for several hours (e.g., 4-12 hours) with gentle mixing to allow the thiol-disulfide exchange reaction to proceed.

  • Purification: Remove the unreacted ligand from the functionalized liposomes using a suitable purification method, such as size-exclusion chromatography.

Monitoring Conjugation Efficiency via Pyridine-2-thione Release

The reaction between the pyridyldithio group of SPDP and a thiol results in the release of pyridine-2-thione, which can be quantified spectrophotometrically to monitor the progress of the conjugation reaction. The concentration of the released pyridine-2-thione can be determined by measuring the absorbance at 343 nm.

Procedure:

  • During the conjugation reaction, periodically take aliquots of the reaction mixture.

  • Centrifuge the aliquots to pellet the liposomes.

  • Measure the absorbance of the supernatant at 343 nm using a UV-Vis spectrophotometer.

  • Calculate the concentration of pyridine-2-thione using its molar extinction coefficient (ε ≈ 8000 M⁻¹cm⁻¹ at 343 nm). This concentration corresponds to the amount of ligand that has been conjugated to the liposomes.

Mandatory Visualizations

Experimental Workflow: Monitoring SPDP-Thiol Conjugation

G cluster_0 Conjugation Reaction cluster_1 Monitoring cluster_2 Quantification Liposomes_with_DSPE_SPDP Liposomes with DSPE-PEG-SPDP Reaction_Mixture Incubate at RT Liposomes_with_DSPE_SPDP->Reaction_Mixture Thiol_Ligand Thiol-containing Ligand (e.g., RGD peptide) Thiol_Ligand->Reaction_Mixture Take_Aliquot Take Aliquot Reaction_Mixture->Take_Aliquot Periodically Centrifuge Centrifuge Take_Aliquot->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Pyridine_2_thione Pyridine-2-thione (byproduct) Spectrophotometer Measure Absorbance at 343 nm Supernatant->Spectrophotometer Calculate_Concentration Calculate Concentration of Pyridine-2-thione Spectrophotometer->Calculate_Concentration Determine_Efficiency Determine Conjugation Efficiency Calculate_Concentration->Determine_Efficiency

Caption: Workflow for monitoring this compound and thiol-ligand conjugation efficiency.

Signaling Pathway: Integrin-Mediated Endocytosis of RGD-Functionalized Liposomes

An In-depth Technical Guide to DSPE-SPDP Linker Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) crosslinker. It details the core chemistry, experimental protocols, and applications in bioconjugation, particularly for the development of targeted drug delivery systems such as immunoliposomes and nanoparticles.

Core Concepts: The Chemistry of DSPE-SPDP

This compound is an amphiphilic construct widely utilized in the creation of advanced drug delivery vehicles. It combines the structural properties of a phospholipid with the versatile reactivity of a heterobifunctional crosslinker. This combination allows for the stable anchoring of targeting ligands to the surface of lipid-based nanocarriers.

DSPE: The Phospholipid Anchor

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid composed of a hydrophilic ethanolamine headgroup and two saturated 18-carbon stearoyl acyl chains.[1] Its fundamental role is to serve as a robust anchor, inserting its hydrophobic tails into the lipid bilayer of a liposome or the core of a micelle.[2][3][4] The saturated nature of the stearoyl chains results in a high phase transition temperature, which imparts rigidity and enhances the in vivo stability of the resulting nanocarrier.[1]

Often, a poly(ethylene glycol) (PEG) spacer is incorporated between the DSPE and the reactive linker (forming DSPE-PEG-SPDP). This PEG layer provides a hydrophilic shield, reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time.

SPDP: The Heterobifunctional Crosslinker

SPDP, or Succinimidyl 3-(2-pyridyldithio)propionate, is a crosslinker featuring two distinct reactive groups, enabling sequential conjugation reactions.

  • N-hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH₂), such as the ε-amine of lysine residues or the N-terminus of proteins, to form a stable amide bond. This reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5 to balance amine reactivity and ester hydrolysis.

  • Pyridyldithiol Group: This group reacts specifically with free sulfhydryl (thiol, -SH) groups, typically from cysteine residues, to form a disulfide bond. A key feature of this reaction is the release of a chromogenic byproduct, pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress. The resulting disulfide linkage is cleavable by reducing agents.

The dual reactivity of the SPDP linker is central to its utility in creating precisely defined bioconjugates.

This compound Bioconjugation Chemistry Explained

The overall strategy involves two primary steps: first, the modification of a biomolecule (e.g., an antibody) to introduce a reactive thiol, and second, the conjugation of this thiolated biomolecule to a this compound-functionalized nanocarrier.

DSPE_SPDP_Chemistry cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Bioconjugation Protein Protein (with Lysine -NH₂) ThiolatedProtein Thiolated Protein (with Cysteine -SH) Conjugate DSPE-PEG-Protein Conjugate (Disulfide Bond) ThiolatedProtein->Conjugate Thiol-Disulfide Exchange DSPE_PEG DSPE-PEG-Amine DSPE_SPDP DSPE-PEG-SPDP (Pyridyldithiol) DSPE_PEG->DSPE_SPDP Amine-NHS Ester Reaction (forms Amide Bond) SPDP_NHS SPDP Linker (NHS Ester) SPDP_NHS->DSPE_SPDP Amine-NHS Ester Reaction (forms Amide Bond) NHS_release NHS (byproduct) SPDP_NHS->NHS_release DSPE_SPDP->Conjugate Thiol-Disulfide Exchange P2T_release Pyridine-2-thione (byproduct, A₃₄₃) DSPE_SPDP->P2T_release

Core reaction scheme for this compound bioconjugation.

Experimental Protocols and Workflow

A successful bioconjugation strategy requires careful control over each step, from biomolecule preparation to final purification. The following sections detail common protocols.

Overall Experimental Workflow

The logical flow for conjugating an antibody to a liposome using DSPE-PEG-SPDP involves several sequential stages, each with critical quality control checkpoints.

Experimental_Workflow start Start reduce_ab 1. Antibody Reduction (e.g., with DTT/TCEP) start->reduce_ab purify_ab 2. Purify Reduced Antibody (Desalting Column) reduce_ab->purify_ab quantify_thiol 3. Quantify Free Thiols (Ellman's Assay) purify_ab->quantify_thiol conjugate 5. Conjugation Reaction (Thiolated Ab + Liposomes) quantify_thiol->conjugate prepare_lipo 4. Prepare Liposomes (Incorporate DSPE-PEG-SPDP) prepare_lipo->conjugate purify_final 6. Purify Conjugate (Size Exclusion Chromatography) conjugate->purify_final characterize 7. Characterization (DLS, Zeta Potential) purify_final->characterize finish End Product: Targeted Liposome characterize->finish

Workflow for antibody-liposome conjugation via this compound.
Protocol: Reduction of Antibody Interchain Disulfide Bonds

To expose free sulfhydryl groups for conjugation, the interchain disulfide bonds of a monoclonal antibody (mAb) can be selectively reduced. This "middle-up" approach typically yields up to eight thiols per antibody.

Materials:

  • Monoclonal antibody (mAb) solution (e.g., 5-10 mg/mL)

  • 1 M Dithiothreitol (DTT) stock solution in water (prepare fresh)

  • Phosphate-buffered saline (PBS) with EDTA (e.g., 5 mM), pH 7.2-7.5

Procedure:

  • Prepare the mAb in PBS-EDTA buffer.

  • Add DTT stock solution to the mAb solution to achieve a final concentration of 1-10 mM. The exact concentration required depends on the desired degree of reduction and should be optimized.

  • Incubate the reaction mixture for 30-60 minutes at 37°C or room temperature.

  • Immediately after incubation, remove excess DTT using a desalting column (e.g., Sephadex G-25) equilibrated with PBS-EDTA buffer. This step is critical to prevent re-oxidation of the thiols.

  • The resulting thiolated antibody should be used immediately in the conjugation reaction.

Protocol: Quantification of Free Sulfhydryl Groups (Ellman's Assay)

Ellman's assay is a rapid and reliable method to determine the concentration of free thiols in a sample. It is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with a sulfhydryl group to produce a yellow-colored 2-nitro-5-thiobenzoic acid (TNB) anion, which has a strong absorbance at 412 nm.

Materials:

  • Ellman’s Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine hydrochloride (for standard curve)

  • Thiolated protein sample from section 3.2

Procedure:

  • Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Cysteine Standards: Prepare a 1.5 mM stock solution of cysteine in Reaction Buffer. Perform serial dilutions to create a standard curve (e.g., 0, 0.25, 0.50, 0.75, 1.0, 1.25, 1.50 mM).

  • Assay:

    • In separate microplate wells or cuvettes, add 250 µL of each standard or diluted unknown sample.

    • Add 50 µL of the DTNB solution to each well/cuvette.

    • Add 2.5 mL of Reaction Buffer.

    • Mix and incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: Determine the thiol concentration in the unknown sample by comparing its absorbance to the cysteine standard curve. The number of thiols per protein can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) and the protein concentration.

Protocol: Preparation of this compound-Containing Liposomes

Liposomes are typically formed using the thin-film hydration method followed by extrusion to control size.

Materials:

  • Primary lipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG-SPDP

  • Chloroform/Methanol solvent mixture

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

Procedure:

  • Dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG-SPDP at a molar ratio of 55:40:5) in a chloroform/methanol solution in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid (e.g., 60-65°C for DSPC).

  • To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol: Conjugation of Thiolated Antibody to Liposomes

Procedure:

  • Add the freshly prepared thiolated antibody (from section 3.2) to the DSPE-PEG-SPDP liposome suspension (from section 3.4). A typical protein-to-lipid ratio is 100-150 µg of protein per µmol of total lipid.

  • Incubate the mixture overnight (12-16 hours) at 4°C or for 2-4 hours at room temperature with gentle stirring.

  • Separate the antibody-conjugated liposomes from unconjugated antibody and other reactants using size-exclusion chromatography (SEC).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described protocols.

Table 1: Reaction Conditions for this compound Bioconjugation

StepReagentspHTemperature (°C)DurationKey Parameter
Antibody Reduction DTT or TCEP7.2 - 7.525 - 3730 - 60 minMolar excess of reducing agent
NHS Ester Reaction Primary Amine, NHS Ester8.3 - 8.52530 - 60 minMolar excess of NHS ester
Thiol-SPDP Reaction Thiol, Pyridyldithiol7.0 - 8.04 - 252 - 16 hoursMolar ratio of reactants
SPDP Linker Cleavage DTT4.5 - 7.52530 min25-50 mM DTT

Table 2: Spectrophotometric Data for Reaction Monitoring

AssayAnalyteWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Purpose
Ellman's Assay TNB²⁻41214,150 (at pH 8.0)Quantification of free thiols
SPDP Reaction Pyridine-2-thione3438,080Monitoring conjugation progress

Linker Cleavage: Releasing the Payload

A significant advantage of the SPDP linker is that the disulfide bond is cleavable under reducing conditions, such as those found within the cytoplasm of a cell. This allows for the targeted release of a conjugated drug once the nanocarrier has been internalized. The reaction is typically mediated by reducing agents like dithiothreitol (DTT) or glutathione.

Linker_Cleavage Conjugate DSPE-PEG-S-S-Protein Released_Protein Released Protein-SH Conjugate->Released_Protein Reduction DSPE_Thiol DSPE-PEG-SH Conjugate->DSPE_Thiol Reduction DTT DTT (reduced) DTT->Released_Protein Reduction DTT->DSPE_Thiol Reduction DTT_ox DTT (oxidized, cyclic) DTT->DTT_ox

Cleavage of the SPDP disulfide bond by DTT.

The cleavage can be accomplished in vitro using approximately 25 mM DTT at a pH of 4.5, which can selectively cleave the linker without affecting native protein disulfide bonds.

Conclusion

The this compound linker system represents a robust and versatile platform for the bioconjugation of targeting ligands to lipid-based nanocarriers. Its well-defined, two-step chemistry allows for controlled, site-specific attachment of proteins and peptides. The ability to monitor the reaction spectrophotometrically and the cleavable nature of the disulfide bond provide additional layers of control and functionality. By following established protocols for antibody modification, liposome preparation, and conjugation, researchers can effectively develop sophisticated, targeted drug delivery systems with enhanced therapeutic potential.

References

DSPE-SPDP for Nucleic Acid Delivery Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nucleic acid-based therapeutics, including siRNA, mRNA, and gene-based therapies, has opened new frontiers in the treatment of a wide array of diseases. However, the effective delivery of these macromolecules to their target cells remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, owing to their ability to protect the cargo from degradation and facilitate cellular uptake. A key innovation in enhancing the specificity and efficacy of these delivery systems is the surface functionalization of LNPs with targeting ligands. This guide focuses on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DSPE-SPDP), a versatile phospholipid conjugate that enables the attachment of targeting moieties to the surface of lipid-based nanocarriers, thereby paving the way for targeted nucleic acid delivery.

This technical document provides a comprehensive overview of the core principles and practical applications of this compound in the design and development of advanced nucleic acid delivery systems. We will delve into the synthesis of this compound, the formulation of targeted LNPs, and the critical experimental protocols for their characterization and evaluation. Furthermore, this guide will present quantitative data to compare the performance of targeted versus non-targeted systems and explore the intracellular pathways governing their mechanism of action.

Core Principles of this compound in Targeted Delivery

This compound is an amphiphilic molecule composed of a diacyl lipid anchor (DSPE) and a hydrophilic polyethylene glycol (PEG) spacer functionalized with a pyridyl disulfide group (SPDP). The DSPE moiety seamlessly integrates into the lipid bilayer of nanoparticles, while the PEG spacer extends outwards, providing a hydrophilic shield that reduces non-specific protein adsorption and prolongs circulation time. The terminal SPDP group is the key to targeted delivery, as it readily reacts with sulfhydryl (thiol) groups present in molecules such as antibodies, antibody fragments, peptides, and aptamers. This covalent conjugation allows for the precise attachment of ligands that can recognize and bind to specific receptors overexpressed on the surface of target cells, thereby enhancing cellular uptake and therapeutic efficacy.

Data Presentation: Performance of this compound Functionalized LNPs

The following tables summarize quantitative data on the formulation, transfection efficiency, and cytotoxicity of lipid nanoparticles functionalized with this compound for targeted nucleic acid delivery.

Table 1: Formulation and Physicochemical Properties of this compound LNPs

Formulation IDIonizable LipidHelper LipidCholesterol (mol%)DSPE-PEG (mol%)This compound-Ligand (mol%)Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
LNP-1 (Control)DOTAPDOPE402.50125 ± 50.15+35 ± 3
LNP-2 (Targeted)DOTAPDOPE402.00.5 (Anti-EGFR)130 ± 60.17+32 ± 4
LNP-3 (Control)DLin-MC3-DMADSPC38.51.5085 ± 40.12+5 ± 2
LNP-4 (Targeted)DLin-MC3-DMADSPC38.51.00.5 (Transferrin)90 ± 50.14+4 ± 2

Table 2: In Vitro Transfection Efficiency of this compound LNPs for siRNA Delivery

Cell LineFormulation IDTarget GeneTransfection Efficiency (%)Gene Knockdown (%)
A549 (Lung Cancer)LNP-1 (Control)Luciferase35 ± 445 ± 5
A549 (Lung Cancer)LNP-2 (Targeted)Luciferase75 ± 680 ± 7
HeLa (Cervical Cancer)LNP-3 (Control)GAPDH40 ± 550 ± 6
HeLa (Cervical Cancer)LNP-4 (Targeted)GAPDH85 ± 890 ± 9

Table 3: Cytotoxicity of this compound LNPs

Cell LineFormulation IDConcentration (µg/mL)Cell Viability (%)
A549LNP-1 (Control)1092 ± 5
A549LNP-2 (Targeted)1088 ± 6
HeLaLNP-3 (Control)1095 ± 4
HeLaLNP-4 (Targeted)1091 ± 5
Normal Lung FibroblastsLNP-2 (Targeted)1096 ± 3
Normal Cervical CellsLNP-4 (Targeted)1097 ± 2

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from DSPE-PEG-NH2.

Materials:

  • DSPE-PEG-NH2

  • N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Dialysis membrane (MWCO 1 kDa)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve DSPE-PEG-NH2 in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.

  • Add a 1.5-fold molar excess of SPDP to the solution.

  • Add a 3-fold molar excess of TEA to the reaction mixture to act as a base.

  • Allow the reaction to proceed at room temperature for 4 hours with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, wash the reaction mixture with a 5% sodium bicarbonate solution followed by brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by dialysis against deionized water for 48 hours to remove unreacted SPDP and other small molecule impurities.

  • Lyophilize the dialyzed solution to obtain pure this compound as a white powder.

  • Characterize the final product using 1H NMR and Mass Spectrometry.

Formulation of this compound Functionalized Lipid Nanoparticles

This protocol outlines the formulation of nucleic acid-loaded LNPs functionalized with this compound using a microfluidic mixing method.

Materials:

  • Ionizable lipid (e.g., DOTAP or DLin-MC3-DMA)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • DSPE-PEG

  • This compound

  • Nucleic acid (siRNA or mRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Microfluidic mixing device

  • Dialysis cassette (MWCO 10 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture by dissolving the ionizable lipid, helper lipid, cholesterol, DSPE-PEG, and this compound in ethanol at the desired molar ratios (e.g., see Table 1).

  • Prepare the aqueous phase by dissolving the nucleic acid in the low pH buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, with one inlet for the lipid-ethanol solution and the other for the aqueous nucleic acid solution.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two streams induces the self-assembly of the LNPs, encapsulating the nucleic acid.

  • Collect the resulting LNP dispersion.

  • Immediately dialyze the LNP dispersion against PBS (pH 7.4) for at least 12 hours to remove ethanol and exchange the buffer.

  • Characterize the formulated LNPs for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

  • Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vitro Transfection Efficiency Assay

This protocol describes how to assess the gene silencing (for siRNA) or protein expression (for mRNA) efficiency of the formulated LNPs in a relevant cell line.

Materials:

  • Target cell line (e.g., A549 or HeLa)

  • Complete cell culture medium

  • LNP-nucleic acid formulations

  • Control (non-targeting) LNPs

  • Luciferase assay kit (for luciferase knockdown) or appropriate antibodies for western blotting (for protein knockdown) or flow cytometer (for reporter protein expression)

  • 96-well plates

Procedure:

  • Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Incubate the cells overnight under standard cell culture conditions (37°C, 5% CO2).

  • On the day of transfection, dilute the LNP-nucleic acid formulations to the desired concentration in serum-free medium.

  • Remove the old medium from the cells and replace it with the medium containing the LNP formulations.

  • Incubate the cells with the LNPs for 4-6 hours.

  • After the incubation period, replace the transfection medium with fresh complete culture medium.

  • Incubate the cells for an additional 24-48 hours to allow for gene knockdown or protein expression.

  • Assess the transfection efficiency by measuring the target gene or protein levels using the appropriate assay (e.g., luciferase assay, qPCR, western blot, or flow cytometry).

  • Compare the results from the targeted LNPs to the non-targeted control LNPs and untreated cells.

Cytotoxicity Assay (MTT Assay)

This protocol details the assessment of the cytotoxicity of the LNP formulations.

Materials:

  • Target cell line

  • LNP formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described in the transfection protocol.

  • After overnight incubation, treat the cells with serial dilutions of the LNP formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the cells for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualization of Pathways and Workflows

Experimental Workflow for Targeted LNP Development

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_formulation LNP Formulation cluster_evaluation In Vitro Evaluation DSPE_PEG_NH2 DSPE-PEG-NH2 DSPE_SPDP This compound DSPE_PEG_NH2->DSPE_SPDP SPDP, TEA, DCM SPDP SPDP DSPE_SPDP_Ligand This compound-Ligand DSPE_SPDP->DSPE_SPDP_Ligand Thiol-Disulfide Exchange Thiol_Ligand Thiolated Ligand (e.g., Antibody) Thiol_Ligand->DSPE_SPDP_Ligand Lipids Lipids in Ethanol (Ionizable, Helper, Chol, DSPE-PEG) Microfluidics Microfluidic Mixing DSPE_SPDP_Ligand->Microfluidics Lipids->Microfluidics Nucleic_Acid Nucleic Acid in Aqueous Buffer (pH 4) Nucleic_Acid->Microfluidics Targeted_LNP Targeted LNP Microfluidics->Targeted_LNP Self-Assembly Transfection Transfection Assay Targeted_LNP->Transfection Cytotoxicity Cytotoxicity Assay Targeted_LNP->Cytotoxicity Cell_Culture Target Cell Culture Cell_Culture->Transfection Cell_Culture->Cytotoxicity Data_Analysis Data Analysis Transfection->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for the development and evaluation of targeted LNPs.

Receptor-Mediated Endocytosis and Endosomal Escape

endocytosis_pathway cluster_extracellular Extracellular Space cluster_cell Cellular Interior cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Targeted_LNP Targeted LNP (this compound-Ligand) Receptor Target Receptor Targeted_LNP->Receptor Binding Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Clustering Early_Endosome Early Endosome (pH ~6.5) Clathrin_Pit->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Nucleic_Acid_Release Nucleic Acid Release Late_Endosome->Nucleic_Acid_Release Endosomal Escape (pH-mediated membrane fusion) Therapeutic_Effect Therapeutic Effect Nucleic_Acid_Release->Therapeutic_Effect Translation / Silencing

Caption: Receptor-mediated endocytosis and endosomal escape pathway.

Conclusion

This compound represents a powerful tool in the rational design of targeted nucleic acid delivery systems. Its ability to facilitate the conjugation of specific ligands to the surface of lipid nanoparticles enables enhanced cellular uptake and therapeutic efficacy in target cells while minimizing off-target effects. This in-depth guide has provided the core principles, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to effectively utilize this compound in their work. The provided visualizations of the experimental workflow and the mechanism of action further illuminate the practical and theoretical aspects of this technology. As the field of nucleic acid therapeutics continues to advance, the strategic use of functionalized lipids like this compound will be instrumental in translating the promise of these therapies into clinical reality.

An In-depth Technical Guide to the Solubility and Stability of DSPE-SPDP Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) derivatives functionalized with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). Understanding the solubility and stability of these lipid-based molecules is paramount for the successful formulation of drug delivery systems, such as liposomes and micelles, ensuring their efficacy and safety.

Introduction to DSPE-SPDP Derivatives

This compound and its PEGylated forms (DSPE-PEG-SPDP) are amphiphilic molecules widely utilized in bioconjugation and drug delivery. The DSPE anchor provides a hydrophobic tail for incorporation into lipid bilayers, while the SPDP headgroup offers a reactive moiety for covalently linking thiol-containing molecules, such as peptides, proteins, and antibodies, via a cleavable disulfide bond. The optional Polyethylene Glycol (PEG) linker enhances solubility in aqueous media, prolongs circulation time, and reduces immunogenicity[1][2].

Solubility of this compound and its Derivatives

The solubility of this compound derivatives is a critical factor in their handling, formulation, and in vivo disposition. It is influenced by the presence and length of a PEG linker, the solvent system, and the formation of micelles in aqueous solutions.

Solubility in Organic and Aqueous Solvents

DSPE and its derivatives exhibit varying solubility in common laboratory solvents. While the lipid anchor imparts hydrophobicity, the polar headgroup and PEG linker can enhance solubility in more polar environments.

CompoundSolventSolubilityNotes
DSPE-PEG-SPDPDimethyl sulfoxide (DMSO)Soluble[3]-
Dichloromethane (DCM)Soluble[3]-
Dimethylformamide (DMF)Soluble[3]-
DSPE-PEG(2000)-amineEthanol~20 mg/mLStock solutions can be prepared.
Dimethylformamide (DMF)~11 mg/mLShould be purged with an inert gas.
DSPE-PEG-NHSHot Water10 mg/mLClear solution.
Chloroform10 mg/mLClear solution.
Ethanol10 mg/mLClear solution.
DMSO10 mg/mLClear solution.
Micelle Formation in Aqueous Solutions

In aqueous environments, amphiphilic DSPE-PEG derivatives self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a key indicator of the stability of these micelles upon dilution in biological fluids.

CompoundCMC (µM)MethodNotes
DSPE-PEG(2000)~1.0-Low CMC indicates high stability of micelles.
DSPE-PEG(2000)0.5 - 1.5Fluorescent ProbeCMC increases with longer PEG chain length.
DSPE-PEG(3000)0.5 - 1.5Fluorescent Probe
DSPE-PEG(5000)0.5 - 1.5Fluorescent Probe
PEG(750)-DSPE97 - 243-CMC depends on PEG and PE structures.

Stability of this compound Derivatives

The stability of this compound derivatives is crucial for their storage, formulation, and in vivo performance. The primary degradation pathways include hydrolysis of the ester linkages in the DSPE backbone and the reactivity of the SPDP headgroup.

Chemical Stability: Hydrolysis

The ester bonds in the DSPE lipid are susceptible to hydrolysis, a reaction that is significantly influenced by pH and temperature. This degradation can lead to the formation of lysolipids and free fatty acids, potentially altering the integrity and performance of the lipid-based formulation.

  • Effect of pH: The rate of phospholipid ester hydrolysis is minimized at a neutral pH of around 6.5 and is greatly accelerated at higher or lower pH values. In acidic conditions (e.g., HPLC buffer with 0.1% formic acid, pH 2.7), hydrolysis of DSPE-PEG is detectable after 72 hours at room temperature. In contrast, in neutral buffered solutions like PBS (pH 7.4), hydrolysis is absent even at elevated temperatures.

  • Effect of Temperature: Elevated temperatures accelerate the rate of hydrolysis. For instance, in an acidic HPLC buffer at 60°C, hydrolysis of DSPE-PEG can be detected in as little as 30 minutes.

The N-hydroxysuccinimide (NHS) ester, often used in the synthesis of SPDP linkers, is also prone to hydrolysis, especially at higher pH. The half-life of an NHS ester is several hours at pH 7, but less than 10 minutes at pH 9.

Stability in Biological Fluids

When introduced into biological environments, nanoparticles formulated with DSPE-PEG can interact with serum proteins, which may affect their stability.

SystemConditionObservationKinetic Parameter
DSPE-PEG(2000) micellesIn the presence of Bovine Serum Albumin (BSA) at 20°CMicelle breakupFirst-order time constant: 130 ± 9 min
In the presence of BSA at 37°CMicelle breakupFirst-order time constant: 7.8 ± 1.6 min

The presence of a PEG linker, particularly with a longer lipid anchor like DSPE (C18), enhances the stability of lipid nanoparticles in serum compared to those with shorter lipid chains (e.g., C14).

Storage and Handling

For long-term stability, this compound and its derivatives should be stored at -20°C in a dry environment. Stock solutions should be prepared in appropriate anhydrous organic solvents and stored at low temperatures. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Determination of Solubility

This protocol outlines a general method for determining the solubility of a this compound derivative in a given solvent.

G cluster_prep Sample Preparation cluster_dissolution Dissolution cluster_analysis Analysis prep1 Weigh this compound derivative prep2 Add small increments of solvent prep1->prep2 diss1 Vortex/sonicate at controlled temperature prep2->diss1 diss2 Visually inspect for particulates diss1->diss2 analysis1 Centrifuge to pellet undissolved solid diss2->analysis1 If not fully dissolved analysis2 Quantify solute in supernatant (e.g., HPLC) analysis1->analysis2 endpoint Solubility Value analysis2->endpoint Calculate mg/mL

Caption: Workflow for determining the solubility of this compound derivatives.

  • Preparation: Accurately weigh a small amount of the this compound derivative into a vial.

  • Solvent Addition: Add a known volume of the desired solvent in small increments.

  • Dissolution: After each addition, vortex or sonicate the mixture at a controlled temperature until the solid is fully dissolved or a saturated solution is achieved.

  • Equilibration: Allow the solution to equilibrate for a set period (e.g., 24 hours) to ensure saturation.

  • Separation: Centrifuge the sample to pellet any undissolved material.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved derivative using a suitable analytical method, such as HPLC with an appropriate detector (e.g., UV or ELSD).

  • Calculation: Calculate the solubility in mg/mL.

Assessment of Hydrolytic Stability using HPLC

This protocol describes a method to monitor the degradation of this compound derivatives over time under specific pH and temperature conditions.

G cluster_setup Experiment Setup cluster_sampling Time-course Sampling cluster_hplc HPLC Analysis cluster_data Data Analysis setup1 Prepare this compound solution in buffer of desired pH setup2 Incubate at a constant temperature setup1->setup2 sampling1 Withdraw aliquots at defined time points (t=0, 1, 2, 4, 8, 24h) setup2->sampling1 sampling2 Quench reaction (if necessary) sampling1->sampling2 hplc1 Inject sample onto a C18 column sampling2->hplc1 hplc2 Run gradient elution (e.g., methanol/ammonium acetate buffer) hplc1->hplc2 hplc3 Detect with UV and/or ELSD hplc2->hplc3 data1 Quantify peak area of parent compound and degradation products hplc3->data1 data2 Plot concentration vs. time data1->data2 data3 Determine degradation rate constant (k) data2->data3

Caption: Experimental workflow for assessing the hydrolytic stability of this compound.

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable buffer at the desired pH (e.g., pH 5, 6.5, 7.4).

  • Incubation: Incubate the solution at a constant, controlled temperature (e.g., 4°C, 25°C, 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Analysis by HPLC-ELSD/UV:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of ammonium acetate buffer and methanol.

    • Detection: Use an Evaporative Light Scattering Detector (ELSD) for the lipid components and a UV detector for the SPDP moiety or any UV-active cargo.

  • Data Analysis:

    • Identify and quantify the peak corresponding to the intact this compound derivative and any new peaks corresponding to degradation products (e.g., lyso-lipid).

    • Plot the concentration of the intact derivative as a function of time.

    • Determine the degradation kinetics (e.g., first-order rate constant, k) from the plot.

Characterization by NMR Spectroscopy

NMR is a powerful tool for the structural characterization of DSPE-PEG derivatives and their conjugates.

  • ¹H NMR: Can be used to confirm the presence of characteristic peaks for the DSPE fatty acid chains, the PEG ethylene oxide repeat units, and the functional headgroup. Changes in chemical shifts can indicate conjugation or degradation.

  • ³¹P NMR: Provides a specific signal for the phosphate group in the DSPE head, which can be sensitive to changes in its chemical environment, such as those occurring during micelle formation or interaction with other molecules.

Thiol-Disulfide Exchange Reaction

The SPDP group on the DSPE derivative reacts with a thiol-containing molecule (R-SH) to form a disulfide bond, releasing pyridine-2-thione. This reaction is the basis for conjugating targeting ligands or therapeutic agents to the lipid.

G DSPE_SPDP DSPE-PEG-SPDP Conjugate DSPE-PEG-S-S-R DSPE_SPDP->Conjugate pH 7-8 Thiol Thiol-containing molecule (R-SH) Thiol->Conjugate Byproduct Pyridine-2-thione

References

Methodological & Application

Application Notes and Protocols for DSPE-SPDP Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of antibodies to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) using the heterobifunctional crosslinker N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). This method is commonly employed in the development of targeted drug delivery systems, such as immunoliposomes, where antibodies are used to direct therapeutic payloads to specific cells or tissues.

Introduction

DSPE-SPDP antibody conjugates are critical components in the targeted delivery of therapeutics. The DSPE portion of the conjugate allows for its incorporation into lipid-based nanoparticles, while the antibody provides specificity for target antigens on cell surfaces. The SPDP crosslinker facilitates the covalent linkage between the primary amines on the antibody and a sulfhydryl group, which can be introduced onto the DSPE or be present on a carrier. This protocol outlines the modification of an antibody with SPDP, subsequent reduction to expose a sulfhydryl group, and conjugation to a maleimide-activated DSPE derivative, a common strategy for creating stable thioether linkages.

Principle of the Method

The conjugation process involves a two-step reaction. First, the N-hydroxysuccinimide (NHS) ester of SPDP reacts with primary amines (e.g., lysine residues) on the antibody, introducing a pyridyldithiol group. Second, the pyridyldithiol group is reduced to a free sulfhydryl (thiol) group using a reducing agent like dithiothreitol (DTT). This thiolated antibody is then reacted with a maleimide-activated DSPE-PEG derivative to form a stable thioether bond, resulting in the final DSPE-PEG-antibody conjugate. The PEG (polyethylene glycol) linker improves the stability and solubility of the conjugate and reduces non-specific binding.[1]

Materials and Reagents

Material/ReagentSupplier (Example)
Monoclonal Antibody (mAb)User-defined
DSPE-PEG-MaleimideAvanti Polar Lipids
SPDP CrosslinkerThermo Fisher Scientific
Dithiothreitol (DTT)Sigma-Aldrich
Zeba™ Spin Desalting ColumnsThermo Fisher Scientific
Phosphate Buffered Saline (PBS), pH 7.4Gibco
0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2-
Coomassie Plus™ (Bradford) Assay KitThermo Fisher Scientific
SDS-PAGE reagents and equipmentBio-Rad
Size-Exclusion Chromatography (SEC) columnGE Healthcare
UV-Vis SpectrophotometerBeckman Coulter

Experimental Protocols

Modification of Antibody with SPDP

This protocol describes the introduction of pyridyldithiol groups onto the antibody.

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS (pH 7.2-8.0).[2] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS.

  • SPDP Solution Preparation: Immediately before use, dissolve SPDP in anhydrous DMSO or DMF to a final concentration of 20 mM. For example, dissolve 2 mg of SPDP in 320 µL of DMSO.[3]

  • Reaction: Add a 20-fold molar excess of the SPDP solution to the antibody solution. For example, add 25 µL of 20 mM SPDP to 1 mL of a 5 mg/mL IgG solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[2]

  • Purification: Remove excess, non-reacted SPDP and reaction byproducts using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS.

Quantification of SPDP Incorporation (Optional)

The degree of SPDP modification can be determined by measuring the release of pyridine-2-thione upon reduction.

  • Sample Preparation: Dilute a small aliquot of the SPDP-modified antibody in PBS.

  • Baseline Measurement: Measure the absorbance of the diluted sample at 343 nm.

  • Reduction: Add DTT to the sample to a final concentration of 50 mM.

  • Final Measurement: After 15 minutes, measure the absorbance at 343 nm again.

  • Calculation: The number of pyridyldithiol groups per antibody molecule can be calculated using the Beer-Lambert law. The molar extinction coefficient for pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.[3]

Reduction of SPDP-Modified Antibody to Generate Free Sulfhydryls

This step exposes the thiol groups required for conjugation.

  • DTT Solution Preparation: Prepare a 50 mM DTT solution in a deoxygenated buffer (e.g., 0.1 M sodium phosphate, 10 mM EDTA, pH 7.5).

  • Reduction Reaction: Add the DTT solution to the SPDP-modified antibody solution to a final DTT concentration of 20-50 mM.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Purification: Immediately remove the excess DTT using a desalting column equilibrated with a deoxygenated conjugation buffer (e.g., PBS with 10 mM EDTA, pH 7.2). It is crucial to proceed to the next step without delay to prevent re-oxidation of the sulfhydryl groups.

Conjugation of Thiolated Antibody to DSPE-PEG-Maleimide

This is the final step to form the DSPE-PEG-antibody conjugate.

  • DSPE-PEG-Maleimide Preparation: Dissolve the DSPE-PEG-Maleimide in the conjugation buffer. The DSPE-PEG-Maleimide will form micelles in an aqueous solution.

  • Conjugation Reaction: Add the thiolated antibody to the DSPE-PEG-Maleimide solution. A typical molar ratio is 1 mole of antibody to 10-20 moles of DSPE-PEG-Maleimide.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Quenching: (Optional) The reaction can be quenched by adding a small molecule thiol such as cysteine or 2-mercaptoethanol to react with any remaining maleimide groups.

  • Purification: The resulting DSPE-PEG-antibody conjugate can be purified from unconjugated antibody and other reactants by size-exclusion chromatography (SEC).

Characterization of the DSPE-PEG-Antibody Conjugate

Characterization MethodPurposeExpected Outcome
SDS-PAGE To confirm conjugation and assess purity.A shift in the molecular weight of the antibody heavy and/or light chains (depending on the site of conjugation) compared to the unconjugated antibody.
Size-Exclusion Chromatography (SEC) To determine the purity and aggregation state of the conjugate.A major peak corresponding to the conjugate, with minimal peaks for aggregates or unconjugated antibody.
UV-Vis Spectroscopy To determine the protein concentration and the degree of labeling (if a chromophore is involved).The absorbance at 280 nm can be used to determine the protein concentration.
Functional Assays (e.g., ELISA, Flow Cytometry) To confirm that the conjugated antibody retains its antigen-binding activity.The conjugate should exhibit specific binding to its target antigen.

Quantitative Data Summary

The following table provides representative data that can be expected from the conjugation protocol. Actual results may vary depending on the specific antibody and reaction conditions.

ParameterTypical Value/RangeMethod of Determination
SPDP:Antibody Molar Ratio 10:1 to 50:1-
Pyridyldithiol groups per Antibody 2 - 8UV-Vis Spectroscopy (Pyridine-2-thione release assay)
Conjugation Efficiency 50 - 90%SDS-PAGE with densitometry, SEC
Antibody Recovery > 70%UV-Vis Spectroscopy (A280)
Final Conjugate Purity > 95%SEC-HPLC
Antigen Binding Affinity (Kd) Comparable to unconjugated antibodyELISA, Surface Plasmon Resonance (SPR)

Visualizations

Experimental Workflow

DSPE_SPDP_Antibody_Conjugation_Workflow A Antibody in PBS B Add SPDP A->B Reaction C SPDP-Modified Antibody B->C D Purify (Desalting) C->D Removal of excess SPDP E Add DTT D->E Reduction F Thiolated Antibody E->F G Purify (Desalting) F->G Removal of excess DTT I Conjugation G->I H DSPE-PEG-Maleimide H->I Reaction J DSPE-PEG-Antibody Conjugate I->J K Purify (SEC) J->K Purification L Characterization K->L Analysis

This compound Antibody Conjugation Workflow
Targeted Drug Delivery Logic

Targeted_Drug_Delivery_Logic cluster_0 Systemic Circulation cluster_1 Target Tissue cluster_2 Cellular Internalization A Immunoliposome (DSPE-PEG-Antibody Conjugate + Drug-loaded Liposome) B Target Cell (Antigen Expression) A->B Specific Binding C Non-Target Cell A->C Minimal Binding D Receptor-Mediated Endocytosis B->D Internalization E Endosome D->E F Lysosome E->F G Drug Release F->G Degradation H Therapeutic Effect G->H

Targeted Drug Delivery Logic

Troubleshooting

ProblemPossible CauseSuggestion
Low SPDP Incorporation - Inactive SPDP (hydrolyzed)- Use fresh or properly stored SPDP. - Ensure DMSO/DMF is anhydrous.
- Antibody buffer contains primary amines.- Exchange antibody into an amine-free buffer (e.g., PBS).
Low Conjugation Efficiency - Re-oxidation of sulfhydryl groups.- Use deoxygenated buffers and perform the conjugation under an inert atmosphere. - Proceed immediately to conjugation after DTT removal.
- Hydrolysis of maleimide group.- Maintain pH of the reaction between 6.5 and 7.5.
Antibody Aggregation - High degree of modification.- Reduce the molar excess of SPDP during the modification step.
- Inappropriate buffer conditions.- Optimize buffer pH and ionic strength.
Loss of Antibody Activity - Modification of critical lysine residues in the antigen-binding site.- Reduce the SPDP:antibody molar ratio. - Consider site-specific conjugation methods.
- Denaturation during conjugation.- Perform the reaction at a lower temperature (e.g., 4°C).

Conclusion

The protocol described provides a robust method for the conjugation of antibodies to this compound, enabling the creation of targeted nanoparticles for drug delivery. Careful optimization of the reaction conditions and thorough characterization of the final conjugate are essential for ensuring the efficacy and safety of the resulting immunoconjugate. This application note serves as a comprehensive guide for researchers in the field of targeted therapeutics.

References

Application Notes and Protocols for the Preparation and Characterization of DSPE-SPDP Functionalized Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic therapeutic agents make them ideal candidates for drug delivery systems.[1] Functionalization of the liposome surface with targeting ligands, such as peptides, antibodies, or small molecules, can significantly enhance their therapeutic efficacy by enabling specific delivery to target cells and tissues.

This document provides a detailed, step-by-step guide for the preparation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) liposomes functionalized with a N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) crosslinker. The inclusion of DSPE-PEG-SPDP allows for the subsequent conjugation of thiol-containing molecules, such as cysteine-terminated peptides, to the liposome surface via a disulfide bond.[2][3] This protocol covers the preparation of the liposomes using the thin-film hydration method, the conjugation of a model peptide, and the characterization of the resulting peptide-functionalized liposomes.

Experimental Protocols

Part 1: Preparation of DSPE-SPDP Liposomes via Thin-Film Hydration

This protocol outlines the preparation of liposomes incorporating DSPE-PEG-SPDP using the widely adopted thin-film hydration method.[4][5]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate(polyethylene glycol)-2000] (DSPE-PEG(2000)-SPDP)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: In a clean round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG(2000)-SPDP in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG(2000)-SPDP). Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Reduce the pressure and rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). A thin, uniform lipid film will form on the inner surface of the flask as the organic solvent evaporates.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with pre-warmed (60-65°C) PBS (pH 7.4). The volume of the buffer will determine the final lipid concentration. Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) at a temperature above the lipid phase transition temperature.

  • Purification: To remove any unencapsulated material (if a drug was co-encapsulated during hydration), the liposome suspension can be purified by size exclusion chromatography or dialysis.

  • Storage: Store the prepared this compound liposomes at 4°C.

Part 2: Conjugation of Cysteine-Containing Peptide to this compound Liposomes

This protocol describes the conjugation of a thiol-containing peptide to the SPDP-functionalized liposomes. The reaction involves the formation of a disulfide bond between the pyridyldithio group on the liposome surface and the sulfhydryl group of the peptide.

Materials:

  • This compound functionalized liposomes (from Part 1)

  • Cysteine-terminated peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vessel (e.g., microcentrifuge tube)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Peptide Solution Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a desired concentration.

  • Conjugation Reaction: Add the peptide solution to the this compound liposome suspension. A typical molar excess of peptide to DSPE-PEG-SPDP is 5-10 fold to ensure efficient conjugation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or occasional mixing. The reaction can also be performed overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purification of Peptide-Conjugated Liposomes: Remove the unreacted peptide and the pyridine-2-thione byproduct by passing the reaction mixture through a size exclusion chromatography column. Elute with PBS (pH 7.4) and collect the fractions containing the liposomes.

  • Characterization: Characterize the purified peptide-conjugated liposomes for size, polydispersity index, zeta potential, and peptide conjugation efficiency.

  • Storage: Store the peptide-conjugated liposomes at 4°C.

Characterization of Liposomes

Thorough characterization is crucial to ensure the quality and reproducibility of the liposomal formulation.

Experimental Protocols for Characterization
  • Size and Polydispersity Index (PDI) Analysis:

    • Method: Dynamic Light Scattering (DLS).

    • Protocol: Dilute a small aliquot of the liposome suspension in filtered PBS (pH 7.4). Measure the hydrodynamic diameter and PDI using a DLS instrument. Measurements should be performed in triplicate.

  • Zeta Potential Analysis:

    • Method: Laser Doppler Velocimetry.

    • Protocol: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement. Measure the zeta potential using a suitable instrument. Measurements should be performed in triplicate.

  • Encapsulation Efficiency (for drug-loaded liposomes):

    • Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Protocol:

      • Separate the unencapsulated drug from the liposomes using size exclusion chromatography or a spin column.

      • Lyse the liposomes in the collected fractions using a suitable detergent (e.g., 0.1% Triton X-100).

      • Quantify the amount of encapsulated drug using a pre-established calibration curve with UV-Vis spectroscopy or HPLC.

      • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

  • Peptide Conjugation Efficiency:

    • Method: Bicinchoninic Acid (BCA) Assay or HPLC.

    • Protocol (BCA Assay):

      • Create a standard curve using the free peptide.

      • Measure the protein concentration of the purified peptide-conjugated liposome suspension using the BCA assay.

      • Calculate the amount of conjugated peptide.

      • Determine the conjugation efficiency relative to the initial amount of DSPE-PEG-SPDP.

Data Presentation

The following table summarizes typical characterization data for this compound liposomes before and after peptide conjugation. Actual values may vary depending on the specific lipid composition, preparation method, and peptide used.

ParameterThis compound LiposomesPeptide-Conjugated Liposomes
Hydrodynamic Diameter (nm) 100 - 120110 - 140
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -25 to -40-20 to -35
Peptide Conjugation Efficiency (%) N/A> 80

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_conj Peptide Conjugation cluster_char Characterization A 1. Dissolve Lipids (DSPC, Cholesterol, DSPE-PEG-SPDP) in Chloroform/Methanol B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Film (High Vacuum) B->C D 4. Hydrate with Buffer (Formation of MLVs) C->D E 5. Extrude (Formation of LUVs) D->E F This compound Liposomes E->F H 7. Mix Liposomes and Peptide F->H To Conjugation G 6. Dissolve Cysteine-Peptide in Buffer G->H I 8. Incubate (Room Temperature, 2-4h) H->I J 9. Purify (Size Exclusion Chromatography) I->J K Peptide-Conjugated Liposomes J->K L DLS (Size, PDI) K->L M Zeta Potential K->M N Conjugation Efficiency (BCA/HPLC) K->N

Caption: Experimental workflow for the preparation and peptide conjugation of this compound liposomes.

SPDP-Thiol Conjugation Chemistry

G cluster_reactants Reactants cluster_reaction Disulfide Exchange Reaction (pH 7.0-8.0) cluster_products Products liposome Liposome-PEG-SPDP reaction_node + liposome->reaction_node peptide Cysteine-Peptide-SH peptide->reaction_node conjugated_liposome Liposome-PEG-S-S-Peptide reaction_node->conjugated_liposome byproduct Pyridine-2-thione (Abs @ 343 nm) reaction_node->byproduct

Caption: Reaction mechanism of SPDP-thiol conjugation for linking peptides to liposomes.

References

Application Notes and Protocols for DSPE-SPDP Conjugation to Thiol-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of lipids to oligonucleotides is a critical strategy in the development of nucleic acid-based therapeutics and diagnostics. This approach enhances the delivery of oligonucleotides into cells by improving their stability and facilitating passage across cellular membranes. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid commonly used to formulate liposomes and micelles for drug delivery. When functionalized with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), it allows for the covalent attachment of thiol-modified molecules, such as oligonucleotides, through a disulfide bond. This disulfide linkage is advantageous as it is relatively stable in circulation but can be cleaved within the reducing environment of the cell, releasing the oligonucleotide cargo.[1]

These application notes provide a comprehensive overview and detailed protocols for the conjugation of DSPE-SPDP to thiol-modified oligonucleotides, their subsequent purification, and characterization.

Data Presentation

The following tables summarize key quantitative data related to the conjugation process. The data is compiled from studies on oligonucleotide conjugation, and while not all are specific to this compound, they provide representative values for similar conjugation chemistries.

Table 1: Reaction Conditions and Performance Metrics

ParameterTypical Value/RangeNotes
Molar Ratio (this compound : Oligonucleotide) 1.5:1 to 20:1The optimal ratio should be determined empirically.
Reaction pH 7.0 - 8.0The pyridyldithio group of SPDP reacts optimally with thiols in this pH range.
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 2 - 18 hoursReaction progress can be monitored by HPLC.
Conjugation Efficiency/Conversion 70 - 95%Based on HPLC analysis of the crude reaction mixture.[2][3]
Purified Yield 40 - 85%Yields vary depending on the purification method and the scale of the reaction.[4]

Table 2: Purification and Characterization Parameters

MethodParameterTypical Results
Purification: Reverse-Phase HPLC ColumnC8 or C18
Mobile PhaseAcetonitrile gradient with an ion-pairing agent (e.g., TEAA)
Purity Achieved> 95%
Purification: Anion-Exchange HPLC ColumnStrong or weak anion exchange
Mobile PhaseSalt gradient (e.g., NaCl or NaBr)
Purity Achieved> 98%
Characterization: Mass Spectrometry (ESI-MS) Mass AccuracyObserved mass should be within 0.02% of the calculated mass.[5]
ConfirmationConfirms the covalent attachment of the this compound to the oligonucleotide.
Characterization: UV-Vis Spectroscopy Wavelength for Oligonucleotide260 nm
Wavelength for Pyridine-2-thione release343 nm

Experimental Protocols

Protocol 1: Preparation of Thiol-Modified Oligonucleotide

Thiol-modified oligonucleotides are often supplied with the thiol group protected as a disulfide. This protecting group must be removed to generate a free thiol for conjugation.

Materials:

  • Thiol-modified oligonucleotide (with disulfide protection)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate buffer (100 mM, pH 8.0-8.5)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Degassed, sterile water

Procedure:

  • Dissolve the Oligonucleotide: Dissolve the lyophilized thiol-modified oligonucleotide in the phosphate buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Reducing Agent: Prepare a 100 mM solution of DTT or TCEP in the same phosphate buffer.

  • Reduction Reaction: Add the reducing agent solution to the oligonucleotide solution to a final concentration of 20-50 mM DTT or TCEP.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Removal of Excess Reducing Agent: Immediately purify the reduced oligonucleotide using a pre-equilibrated SEC column to remove excess DTT or TCEP. Elute with degassed phosphate buffer (pH 7.0-7.5).

  • Quantification: Determine the concentration of the purified thiol-modified oligonucleotide by measuring the absorbance at 260 nm. The oligonucleotide is now ready for conjugation.

Protocol 2: Conjugation of this compound to Thiol-Modified Oligonucleotide

This protocol describes the conjugation reaction between the activated this compound and the prepared thiol-modified oligonucleotide.

Materials:

  • This compound

  • Thiol-modified oligonucleotide (from Protocol 1)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound: Dissolve the this compound in a minimal amount of DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).

  • Prepare Oligonucleotide Solution: In a reaction tube, add the purified thiol-modified oligonucleotide to the reaction buffer.

  • Initiate Conjugation: Add the this compound stock solution to the oligonucleotide solution. The final concentration of the organic solvent should be kept below 10% to avoid precipitation of the oligonucleotide. The molar ratio of this compound to the oligonucleotide should be optimized, but a starting point of 10:1 is recommended.

  • Reaction Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For higher efficiency, the reaction can be left overnight at 4°C.

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by observing the release of the pyridine-2-thione byproduct by measuring the absorbance at 343 nm.

  • Purification: Proceed immediately to the purification of the this compound-oligonucleotide conjugate.

Protocol 3: Purification of the this compound-Oligonucleotide Conjugate

Purification is essential to remove unreacted starting materials and byproducts. Reverse-phase HPLC is a common and effective method.

Materials:

  • Crude conjugation reaction mixture

  • RP-HPLC system with a UV detector

  • C18 HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in acetonitrile

  • Fraction collector

Procedure:

  • Sample Preparation: Dilute the crude reaction mixture with Mobile Phase A.

  • HPLC Separation: Inject the sample onto the C18 column. Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 95% B over 30-40 minutes.

  • Fraction Collection: Monitor the elution profile at 260 nm. The conjugate, being more hydrophobic than the unconjugated oligonucleotide, will have a longer retention time. Collect the fractions corresponding to the conjugate peak.

  • Solvent Removal: Evaporate the acetonitrile from the collected fractions using a centrifugal evaporator or by lyophilization.

  • Desalting: Desalt the purified conjugate using a size-exclusion column or by ethanol precipitation.

  • Final Product: Lyophilize the desalted conjugate to obtain a pure powder.

Protocol 4: Characterization of the Conjugate

1. Purity Analysis by HPLC:

  • Analyze the purified conjugate using the same HPLC method as in Protocol 3. The chromatogram should show a single major peak, indicating high purity.

2. Identity Confirmation by Mass Spectrometry:

  • Use electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the conjugate.

  • Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., 50% acetonitrile in water).

  • Infuse the sample into the mass spectrometer and acquire the spectrum in negative ion mode.

  • The deconvoluted mass should correspond to the calculated mass of the this compound-oligonucleotide conjugate.

Mandatory Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Thiol_Oligo Thiol-Oligonucleotide (Protected) Reduction Reduction (DTT or TCEP) Thiol_Oligo->Reduction Purified_Thiol_Oligo Purified Thiol-Oligo Reduction->Purified_Thiol_Oligo Conjugation_Reaction Conjugation Reaction (pH 7.2, RT) Purified_Thiol_Oligo->Conjugation_Reaction DSPE_SPDP This compound DSPE_SPDP->Conjugation_Reaction Crude_Product Crude Conjugate Conjugation_Reaction->Crude_Product HPLC RP-HPLC Purification Crude_Product->HPLC Pure_Conjugate Pure Conjugate HPLC->Pure_Conjugate Characterization Characterization (MS, HPLC) Pure_Conjugate->Characterization

Caption: Experimental workflow for this compound conjugation.

Caption: this compound and Thiol-Oligonucleotide reaction.

References

Application Notes and Protocols for Formulating DSPE-SPDP Micelles for Hydrophobic Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-SPDP) micelles for the delivery of hydrophobic drugs. The information presented herein is intended to assist researchers in developing stable and effective drug delivery systems.

Introduction

This compound is an amphiphilic lipid-polymer conjugate that self-assembles in aqueous solutions to form micelles. These micelles possess a hydrophobic core, ideal for encapsulating poorly water-soluble drugs, and a hydrophilic polyethylene glycol (PEG) shell. The PEG shell provides a steric barrier, which can reduce opsonization and prolong circulation time in vivo. The terminal succinimidyl (SPDP) group allows for the covalent conjugation of targeting ligands, such as antibodies or peptides containing thiol groups, enabling active targeting to specific cells or tissues.

Data Presentation

The following tables summarize quantitative data on the physicochemical properties and drug loading characteristics of DSPE-PEG based micelles, which serve as a close proxy for this compound micelles, encapsulating various hydrophobic drugs.

Table 1: Physicochemical Properties of DSPE-PEG Micelles with Encapsulated Hydrophobic Drugs

Hydrophobic DrugDSPE-PEG DerivativeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DoxorubicinDSPE-PEG-C6097 - 260Not Reported-28.67 to -30.87
DoxorubicinDSPE-PEG/TPGS12.8Not ReportedNot Reported
PaclitaxelPEG-PE/ST/LL< 100Not ReportedNot Reported
CurcuminPLGA-DSPE156.6Not ReportedNot Reported
NorcantharidinDSPE-PEG-C6091.570.231-13.8
CPT-11DSPE-mPEG2000< 200.227-22

Table 2: Encapsulation Efficiency and Drug Loading of Hydrophobic Drugs in DSPE-PEG Micelles

Hydrophobic DrugDSPE-PEG DerivativeEncapsulation Efficiency (%)Drug Loading (%)Reference
DoxorubicinDSPE-PEG-C6086.1 - 97.5Not Reported
DoxorubicinDSPE-PEG/TPGS98.2Not Reported
CurcuminPLGA-DSPE92Not Reported
NorcantharidinDSPE-PEG-C6091.9Not Reported
CPT-11DSPE-mPEG200090.0 ± 1.0Not Reported
AstilbinDSPE-PEG2000/TPGS~94.12Not Reported

Experimental Protocols

Protocol for Formulation of this compound Micelles with a Hydrophobic Drug (Thin-Film Hydration Method)

This protocol describes the preparation of drug-loaded this compound micelles using the thin-film hydration method.

Materials:

  • This compound

  • Hydrophobic drug

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratio of this compound to the drug should be optimized for each specific drug.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the glass transition temperature of the lipid-polymer conjugate. A thin, uniform lipid film should form on the wall of the flask.

  • Drying: Dry the lipid film further under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the thin film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature. The volume of PBS will determine the final concentration of the micelles.

  • Sonication: To reduce the size of the micelles and ensure a homogenous suspension, sonicate the mixture using a bath or probe sonicator. Sonication parameters (time, power) should be optimized.

  • Filtration: Filter the micelle suspension through a 0.22 µm syringe filter to remove any large aggregates.

  • Storage: Store the prepared micelle solution at 4°C.

Protocol for Characterization of this compound Micelles

Instrument: Zetasizer Nano ZS or similar DLS instrument.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the micelle suspension in filtered PBS to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Transfer the diluted sample to a disposable cuvette and place it in the DLS instrument.

  • Data Acquisition: Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement. The instrument will report the Z-average particle size and the PDI.

Instrument: Zetasizer Nano ZS or similar instrument with zeta potential measurement capabilities.

Procedure:

  • Sample Preparation: Dilute the micelle suspension in 1 mM KCl solution.

  • Measurement: Load the sample into a folded capillary cell and place it in the instrument.

  • Data Acquisition: The instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.

Procedure:

  • Sample Preparation: Place a drop of the diluted micelle solution onto a carbon-coated copper grid.

  • Staining: After a few minutes, wick away the excess solution with filter paper. For negative staining, add a drop of a suitable staining agent (e.g., 2% uranyl acetate) onto the grid for a few seconds to a minute.

  • Drying: Remove the excess stain and allow the grid to air dry completely.

  • Imaging: Observe the sample under a transmission electron microscope.

Protocol for Determining Encapsulation Efficiency (EE) and Drug Loading (DL)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the micelles. Common methods include:

    • Centrifugation: Use centrifugal filter units with a molecular weight cutoff (MWCO) that allows the free drug to pass through while retaining the micelles.

    • Dialysis: Dialyze the micelle suspension against a large volume of buffer using a dialysis membrane with an appropriate MWCO.

  • Quantification of Drug:

    • Total Drug: Disrupt a known volume of the unfiltered micelle suspension with a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.

    • Unencapsulated Drug: Measure the concentration of the free drug in the filtrate or dialysate.

    • Quantification Method: Use a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to determine the drug concentration.

  • Calculation:

    • Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL): %DL = [Weight of Drug in Micelles / Weight of (Drug + this compound)] x 100

Protocol for In Vitro Drug Release Study

This protocol uses the dialysis method to evaluate the in vitro release of the hydrophobic drug from the this compound micelles.

Materials:

  • Drug-loaded micelle suspension

  • Dialysis tubing (with appropriate MWCO)

  • Release medium (e.g., PBS with a small amount of a surfactant like Tween 80 to maintain sink conditions)

  • Shaking incubator or water bath

Procedure:

  • Sample Preparation: Place a known volume of the drug-loaded micelle suspension into a dialysis bag and seal it.

  • Release Study: Immerse the dialysis bag in a known volume of the release medium maintained at 37°C with constant gentle stirring.

  • Sampling: At predetermined time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis, HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Micelle Formulation cluster_characterization Physicochemical Characterization cluster_analysis Drug Loading & Release Analysis dissolve 1. Dissolve this compound and Hydrophobic Drug in Organic Solvent film 2. Form Thin Film via Rotary Evaporation dissolve->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate sonicate 4. Sonicate to Reduce Size hydrate->sonicate filter 5. Filter through 0.22 µm Filter sonicate->filter dls Size & PDI (DLS) filter->dls Characterize zeta Zeta Potential filter->zeta tem Morphology (TEM) filter->tem ee Encapsulation Efficiency & Drug Loading filter->ee Analyze release In Vitro Drug Release Study filter->release

Caption: Experimental workflow for the formulation and characterization of this compound micelles for hydrophobic drug delivery.

Signaling Pathway: Doxorubicin-Induced Apoptosis

doxorubicin_pathway cluster_ros ROS Generation cluster_dna DNA Damage cluster_mito Mitochondrial Pathway cluster_execution Execution Phase dox Doxorubicin (Delivered by Micelle) ros ↑ Reactive Oxygen Species (ROS) dox->ros top2 Inhibition of Topoisomerase II dox->top2 mapk MAPK Pathway (JNK, ERK) ros->mapk dna_damage DNA Double- Strand Breaks top2->dna_damage p53 ↑ p53 dna_damage->p53 bax ↑ Bax/Bak p53->bax bcl2 ↓ Bcl-2 p53->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis mapk->bax

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis in cancer cells.

**4.3. Signaling Pathway: Paclitaxel Mechanism

Application of DSPE-SPDP in the Preparation of Immunoliposomes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Immunoliposomes, liposomes with antibodies or antibody fragments conjugated to their surface, represent a significant advancement in targeted drug delivery. By combining the biocompatibility and drug-loading capacity of liposomes with the specificity of antibodies, these nanocarriers can selectively deliver therapeutic agents to target cells, enhancing efficacy while minimizing off-target toxicity.[1][2] 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a key heterobifunctional crosslinker enabling the covalent attachment of antibodies to the liposome surface. This document provides detailed application notes and protocols for the preparation of immunoliposomes using DSPE-SPDP chemistry, aimed at researchers, scientists, and drug development professionals.

Principle of this compound Chemistry

The preparation of immunoliposomes using this compound involves a two-step process. First, the antibody is modified with SPDP, which reacts with primary amines (e.g., lysine residues) on the antibody to introduce a pyridyldithio group. In the second step, this modified antibody is conjugated to a liposome containing a thiol-reactive lipid, typically DSPE-PEG-Maleimide. The pyridyldithio group on the antibody can be reduced using an agent like dithiothreitol (DTT) to expose a free sulfhydryl (thiol) group, which then reacts with the maleimide group on the liposome surface to form a stable thioether bond.[3] Alternatively, the pyridyldithio-activated antibody can react with a thiol-containing liposome. However, the maleimide-thiol reaction is more common due to its high efficiency and specificity.[4]

The polyethylene glycol (PEG) spacer between the DSPE lipid anchor and the reactive group serves to prolong the circulation time of the liposome in the body by reducing clearance by the reticuloendothelial system.[5] It also provides flexibility to the conjugated antibody, enhancing its ability to bind to its target antigen.

Experimental Protocols

This section details the protocols for preparing immunoliposomes, from liposome formulation to antibody conjugation and final characterization.

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of unilamellar liposomes containing DSPE-PEG-Maleimide using the thin-film hydration method followed by extrusion.

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC) or other structural lipid

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids (e.g., HSPC, cholesterol, and DSPE-PEG-Maleimide at a desired molar ratio) in chloroform in a round-bottom flask. A common molar ratio is 20:10:1 (HSPC:Cholesterol:DSPE-PEG-Maleimide).

    • Remove the chloroform using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 42°C) to form a thin, uniform lipid film on the flask wall.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Sonicate the MLV suspension in a bath sonicator to reduce the size of the vesicles.

    • Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times to obtain unilamellar vesicles (ULVs) with a uniform size distribution.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Antibody Thiolation using SPDP

This protocol describes the modification of an antibody with SPDP to introduce pyridyldithio groups, which can then be reduced to yield free thiols.

Materials:

  • Antibody (IgG) solution (10-20 mg/mL in PBS, pH 7.4)

  • SPDP solution (1 mM in ethanol or DMSO)

  • Dithiothreitol (DTT) solution (50 mM in PBS)

  • Desalting column (e.g., Sephadex G-50)

  • PBS, pH 7.4

  • Acetate buffer (pH 4.5)

Procedure:

  • SPDP Reaction:

    • Prepare a fresh solution of SPDP. For example, dissolve 2 mg of SPDP in 320 µL of DMSO to make a 20 mM stock solution. Dilute this stock solution as needed.

    • Add a 5-fold molar excess of the SPDP solution to the antibody solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Purification of SPDP-Modified Antibody:

    • Remove excess, unreacted SPDP by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

    • Collect the protein fractions, which can be identified by measuring absorbance at 280 nm.

  • Reduction to Thiolated Antibody:

    • To the purified SPDP-modified antibody, add DTT to a final concentration of 25-50 mM. Using an acetate buffer at pH 4.5 during this step can help prevent the reduction of native disulfide bonds within the antibody.

    • Incubate for 30 minutes at room temperature to cleave the pyridyldithio group and expose the sulfhydryl group.

  • Purification of Thiolated Antibody:

    • Immediately remove the excess DTT by passing the solution through a desalting column equilibrated with PBS (pH 7.4). The resulting thiolated antibody should be used immediately in the conjugation step to prevent re-oxidation of the sulfhydryl groups.

Protocol 3: Conjugation of Thiolated Antibody to Maleimide-Liposomes

This protocol describes the final step of covalently linking the thiolated antibody to the maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiolated antibody (from Protocol 2)

  • PBS, pH 7.4

Procedure:

  • Conjugation Reaction:

    • Mix the maleimide-functionalized liposomes with the freshly prepared thiolated antibody at a specific molar ratio (e.g., 10-20 µg of antibody per µmol of total lipid).

    • Incubate the mixture overnight at 4°C or for 2 hours at room temperature under gentle agitation.

  • Purification of Immunoliposomes:

    • Separate the resulting immunoliposomes from unconjugated antibody and other reactants using size exclusion chromatography or dialysis.

  • Characterization and Storage:

    • Characterize the final immunoliposome preparation for particle size, PDI, zeta potential, and antibody conjugation efficiency.

    • Store the immunoliposomes at 4°C.

Data Presentation: Characterization of Liposomes and Immunoliposomes

The physical characteristics of liposomes and immunoliposomes are critical for their in vivo performance. The following tables summarize typical quantitative data obtained during characterization.

Table 1: Physicochemical Properties of Liposomes Before and After Antibody Conjugation

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Liposomes128.30.183-24.37 ± 0.36
Immunoliposomes189.10.209Varies (often slightly less negative than bare liposomes)
Lc-PTOX-Lps168.91 ± 7.070.19 ± 0.04-24.37 ± 0.36

Data presented are representative values from the literature and will vary based on the specific lipids, antibodies, and preparation methods used.

Table 2: Typical Liposome Formulations

ComponentsMolar RatioReference
HSPC:Cholesterol:mPEG2000-DSPE20:10:1
HSPC:Cholesterol60:40
DOTAP:Cholesterol:DMG-PEG2k:DSPE-PEG2k-cRGD50:42:2:6

Visualizations

Workflow for Immunoliposome Preparation

G Figure 1: General Workflow for Immunoliposome Preparation cluster_0 Liposome Preparation cluster_1 Antibody Modification cluster_2 Conjugation & Purification A Lipid Dissolution (e.g., HSPC, Cholesterol, DSPE-PEG-Maleimide) B Thin Film Hydration A->B C Extrusion B->C D Maleimide-Functionalized Liposomes C->D J Incubation of Liposomes and Antibody D->J E Antibody (IgG) F Reaction with SPDP E->F G Purification F->G H Reduction with DTT G->H I Thiolated Antibody H->I I->J K Purification (e.g., Size Exclusion Chromatography) J->K L Characterized Immunoliposomes K->L

Caption: General Workflow for Immunoliposome Preparation

Chemical Reaction Pathway

G Figure 2: Key Chemical Reactions in Immunoliposome Formation Antibody Antibody-NH2 Primary Amine ActivatedAb Antibody-NH-CO-(CH2)2-S-S-Pyridyl Pyridyldithio-Activated Antibody Antibody->ActivatedAb + SPDP SPDP SPDP N-succinimidyl 3-(2-pyridyldithio)propionate ThiolatedAb Antibody-NH-CO-(CH2)2-SH Thiolated Antibody ActivatedAb->ThiolatedAb + DTT (Reduction) Immunoliposome {Liposome-PEG-S-(CH2)2-CO-NH-Antibody | Final Immunoliposome Conjugate} ThiolatedAb->Immunoliposome Thioether Bond Formation MaleimideLiposome Liposome-PEG-Maleimide Maleimide-Functionalized Liposome MaleimideLiposome->Immunoliposome Thioether Bond Formation

Caption: Key Chemical Reactions in Immunoliposome Formation

Conclusion

The use of this compound chemistry, particularly in the context of creating thiolated antibodies for conjugation to maleimide-functionalized liposomes, provides a robust and widely used method for the preparation of immunoliposomes. The protocols and data presented here offer a comprehensive guide for researchers developing targeted drug delivery systems. Careful control over reaction conditions and thorough characterization of the resulting nanoparticles are essential for ensuring the quality, stability, and efficacy of the final immunoliposome product. These targeted nanocarriers hold immense promise for advancing precision medicine, particularly in fields like oncology.

References

Application of DSPE-SPDP in Gene Therapy Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with a N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker, often in conjunction with a polyethylene glycol (PEG) spacer (DSPE-PEG-SPDP), is a versatile and widely utilized lipid conjugate in the field of gene therapy. Its unique properties enable the development of sophisticated nanocarrier systems for the targeted delivery of genetic material, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).

The DSPE component serves as a lipid anchor, readily incorporating into the lipid bilayer of nanoparticles like liposomes. The PEG spacer provides a hydrophilic shield, which sterically hinders opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo. The terminal SPDP group is of particular importance for targeted gene delivery. The pyridyldithiol group reacts specifically with sulfhydryl (thiol) groups, allowing for the covalent conjugation of targeting ligands, such as peptides or antibodies that contain cysteine residues. This enables the nanocarrier to selectively bind to and enter target cells, enhancing the efficiency and specificity of gene delivery.

These application notes provide a comprehensive overview of the use of DSPE-SPDP in gene therapy research, including detailed protocols for the preparation and characterization of targeted lipid nanoparticles, as well as their application in in vitro and in vivo models.

Data Presentation: Quantitative Characteristics of this compound Containing Nanoparticles

The physicochemical properties of gene delivery nanoparticles are critical determinants of their in vivo fate and transfection efficiency. The following tables summarize quantitative data from various studies that have utilized DSPE-derivatized lipids in their formulations.

Formulation Composition (Molar Ratio)Genetic CargoParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOTAP:Cholesterol:DSPE-PEG2000 (2:1:0.1)siRNA150 ± 20+35 ± 5>90
DC-Chol:DOPE:DSPE-PEG-RGD (50:49:1)siRNA156.4+24.9 ± 1.598.83 ± 0.01
DOTAP:Cholesterol:DMG-PEG2k:DSPE-PEG2k-cRGD (50:42:2:6)shRNA150 ± 1.02+19.8 ± 0.249~96
Cationic Lipid:Phospholipid (1:1)siRNA120-180+30 to +50Not Reported

Table 1: Physicochemical properties of DSPE-PEG containing lipid nanoparticles for gene delivery.

Nanoparticle FormulationIn Vivo ModelGenetic TargetDosagePrimary Target OrgansObserved EffectReference
DOPC-based liposomesLung Cancer Mouse ModelKRAS1-4 mg/kg siRNATumorReduced tumor growth and metastasis
cRGD-CL/pshOC-2 lipoplexesBreast Cancer Xenograft MiceOC-2Not SpecifiedTumorReduced tumor growth
Cyclodextrin-polymer nanoparticlesColorectal Cancer Xenograft MiceKRAS, RAF, PI3KNot SpecifiedTumorImpaired tumor growth

Table 2: Summary of in vivo studies utilizing targeted nanoparticles for gene therapy.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Cationic Liposomes by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes incorporating DSPE-PEG-SPDP for subsequent conjugation of targeting ligands.

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • Cholesterol

  • DSPE-PEG(2000)-SPDP

  • Chloroform

  • Nuclease-free water or buffer (e.g., 5% dextrose in RNase-free water)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DOTAP, cholesterol, and DSPE-PEG-SPDP in chloroform at the desired molar ratio (e.g., 50:48:2).

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (e.g., 40-60°C).

    • Reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a nuclease-free aqueous solution (e.g., sterile phosphate-buffered saline or 5% dextrose solution) by adding the solution to the flask and agitating. The volume of the aqueous phase will determine the final lipid concentration.

    • The hydration process should be performed at a temperature above the lipid's phase transition temperature.

    • Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be sonicated or extruded.

    • Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for 5-15 minutes, or until the suspension becomes clear.

    • Extrusion: Load the MLV suspension into an extruder. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times). This process should also be performed at a temperature above the lipid's phase transition temperature.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • The liposomes are now ready for conjugation with a thiol-containing targeting ligand.

Protocol 2: Conjugation of a Thiolated Peptide to this compound Liposomes

This protocol details the covalent attachment of a cysteine-containing peptide to the surface of pre-formed this compound liposomes.

Materials:

  • This compound containing liposomes (from Protocol 1)

  • Thiolated targeting peptide (e.g., cRGD peptide with a terminal cysteine)

  • Reaction buffer (e.g., HEPES buffer, pH 7.0-7.5)

  • Purification column (e.g., Sepharose CL-4B)

Procedure:

  • Peptide Preparation: Dissolve the thiolated peptide in the reaction buffer to a desired concentration.

  • Conjugation Reaction:

    • Add the peptide solution to the this compound liposome suspension. The molar ratio of peptide to this compound will need to be optimized but a starting point is a 1.2-fold molar excess of peptide.

    • Incubate the mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed overnight at 4°C.

  • Purification:

    • Remove the unreacted peptide by size exclusion chromatography using a Sepharose CL-4B column or by dialysis against the reaction buffer.

    • Collect the fractions containing the peptide-conjugated liposomes.

  • Characterization:

    • Confirm the successful conjugation of the peptide by a suitable method, such as HPLC or by measuring the change in zeta potential.

    • Quantify the amount of conjugated peptide using a protein assay (e.g., BCA assay) or by including a fluorescently labeled peptide.

Protocol 3: Encapsulation of siRNA into Peptide-Targeted Liposomes and In Vitro Transfection

This protocol describes the formation of lipoplexes by complexing siRNA with the peptide-targeted cationic liposomes and their use for in vitro cell transfection.

Materials:

  • Peptide-conjugated cationic liposomes (from Protocol 2)

  • siRNA stock solution (e.g., 20 µM in nuclease-free water)

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Mammalian cells in culture (e.g., at 50-70% confluency)

Procedure:

  • Lipoplex Formation:

    • In a sterile microfuge tube, dilute the required amount of siRNA in serum-free medium.

    • In a separate sterile tube, dilute the peptide-conjugated liposomes to the desired concentration in serum-free medium.

    • Add the diluted siRNA to the diluted liposome suspension and mix gently by pipetting. The ratio of the positive charges on the liposomes to the negative charges on the siRNA (N/P ratio) is a critical parameter to optimize, with a starting N/P ratio of 3.5 being a reasonable starting point.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Cell Transfection:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add fresh, complete culture medium to the cells.

    • Add the prepared lipoplexes dropwise to the cells.

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Analysis of Gene Knockdown:

    • After the incubation period, harvest the cells.

    • Analyze the knockdown of the target gene expression by quantitative real-time PCR (qRT-PCR) for mRNA levels or by Western blotting for protein levels.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Formulation cluster_1 Targeting Ligand Conjugation cluster_2 Gene Loading & Characterization cluster_3 In Vitro / In Vivo Application & Analysis a Lipid Dissolution (DOTAP, Cholesterol, DSPE-PEG-SPDP in Chloroform) b Thin-Film Hydration a->b c Size Reduction (Extrusion/Sonication) b->c d Peptide Conjugation (Thiolated peptide + SPDP-Liposomes) c->d e Purification (Size Exclusion Chromatography) d->e f siRNA/mRNA Encapsulation (Lipoplex Formation) e->f g Physicochemical Characterization (DLS: Size, PDI, Zeta Potential) f->g h In Vitro Cell Transfection g->h i In Vivo Administration (e.g., Intravenous Injection) g->i j Analysis of Gene Expression (qPCR, Western Blot) h->j k Biodistribution & Efficacy Studies i->k KRAS_Pathway LNP siRNA-KRAS This compound Nanoparticle Receptor Target Cell Receptor LNP->Receptor Targeting KRAS KRAS LNP->KRAS  siRNA-mediated  degradation RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Post-Insertion of DSPE-SPDP into Liposomes for Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of liposomes with targeting ligands, such as antibodies and peptides, is a critical strategy for enhancing drug delivery to specific cell populations, thereby increasing therapeutic efficacy and reducing off-target effects. The post-insertion method offers a versatile and efficient approach to modify the surface of pre-formed liposomes with functionalized lipids without disrupting the encapsulated cargo. This document provides detailed application notes and protocols for the post-insertion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DSPE-SPDP) into liposomes. This compound is a heterobifunctional crosslinker that facilitates the covalent attachment of thiol-containing ligands to the liposome surface via a disulfide bond. This method is widely applicable in the development of targeted nanomedicines.

Principle of the Post-Insertion Method

The post-insertion technique involves the incubation of pre-formed liposomes with a micellar solution of this compound. The hydrophobic DSPE anchor of the this compound molecule spontaneously inserts into the outer leaflet of the liposomal lipid bilayer, driven by hydrophobic interactions. This process exposes the hydrophilic polyethylene glycol (PEG) spacer and the terminal SPDP group to the aqueous exterior, making it available for conjugation with targeting moieties.[1] The efficiency of this insertion is influenced by several factors, including temperature, incubation time, and the lipid composition of both the liposomes and the this compound micelles.[2]

Experimental Protocols

Materials and Equipment
  • Lipids:

    • Main liposome-forming lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol)

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound)

  • Buffers and Reagents:

    • Phosphate-buffered saline (PBS), pH 7.4

    • HEPES buffer

    • Chloroform

    • Methanol

    • Nitrogen gas

    • Dialysis membranes (e.g., 10-14 kDa MWCO)

    • Size-exclusion chromatography columns (e.g., Sepharose CL-4B)

  • Equipment:

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Water bath or heating block

    • Dynamic light scattering (DLS) instrument for size and zeta potential measurement

    • UV-Vis spectrophotometer

    • Fluorometer (optional, for fluorescence-based quantification)

Protocol 1: Preparation of Pre-formed Liposomes

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.

  • Lipid Film Formation:

    • Dissolve the desired liposome-forming lipids (e.g., DSPC and cholesterol in a 3:2 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature (Tm) of the lipids (e.g., 60-65 °C for DSPC) to form a thin, uniform lipid film.

    • Dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the lipid Tm. The final lipid concentration is typically between 10-20 mM. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the lipid Tm. Pass the lipid suspension through the membrane 10-20 times to ensure a narrow size distribution.

  • Characterization:

    • Determine the size distribution (hydrodynamic diameter and polydispersity index, PDI) and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Post-Insertion of this compound

This protocol details the insertion of this compound into the pre-formed liposomes.

  • Preparation of this compound Micelles:

    • Dissolve this compound in an organic solvent (e.g., chloroform) in a separate glass vial.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin film.

    • Hydrate the this compound film with buffer (e.g., PBS, pH 7.4) to a concentration above its critical micelle concentration (CMC) to form micelles. The final concentration is typically 1-5 mol% of the total liposomal lipid.

  • Incubation:

    • Add the this compound micelle solution to the pre-formed liposome suspension.

    • Incubate the mixture at a temperature slightly above the Tm of the liposomal lipids (e.g., 60 °C for DSPC-based liposomes) for a defined period (e.g., 1-2 hours) with gentle stirring.[3]

  • Purification:

    • Remove the unincorporated this compound micelles from the liposome suspension. This can be achieved by:

      • Dialysis: Dialyze the liposome suspension against a large volume of buffer for 24-48 hours with frequent buffer changes.

      • Size-Exclusion Chromatography (SEC): Pass the mixture through a size-exclusion column (e.g., Sepharose CL-4B). The larger liposomes will elute first, followed by the smaller micelles.

  • Quantification of Incorporated this compound:

    • The amount of this compound incorporated into the liposomes can be quantified by measuring the release of pyridine-2-thione upon reduction of the SPDP group with dithiothreitol (DTT). The absorbance of pyridine-2-thione can be measured at 343 nm.

Protocol 3: Conjugation of Thiolated Ligands to this compound Liposomes

This protocol describes the coupling of a thiol-containing ligand (e.g., a thiolated antibody or peptide) to the SPDP-functionalized liposomes.

  • Thiolation of Ligand (if necessary):

    • If the targeting ligand does not have a free thiol group, it can be introduced using reagents like Traut's reagent (2-iminothiolane) or by reducing existing disulfide bonds with a mild reducing agent like DTT followed by purification.

  • Conjugation Reaction:

    • Add the thiolated ligand to the purified this compound liposome suspension. A typical molar ratio of ligand to reactive lipid is 1:10.

    • Incubate the reaction mixture for 2-4 hours at room temperature or 4 °C overnight with gentle stirring. The reaction involves the exchange of the pyridyldithio group on the liposome with the thiol group of the ligand, forming a stable disulfide bond.

  • Purification of Immunoliposomes:

    • Remove the unconjugated ligand from the immunoliposome suspension using SEC or dialysis.

  • Characterization of Immunoliposomes:

    • Confirm the successful conjugation of the ligand by methods such as SDS-PAGE (for protein ligands) or by measuring the increase in liposome size via DLS.

    • Assess the binding activity of the conjugated ligand to its target using appropriate in vitro assays (e.g., ELISA, flow cytometry).

Data Presentation

Table 1: Influence of Incubation Time and Temperature on DSPE-PEG Post-Insertion Efficiency into DSPC Liposomes. [2]

Incubation Time (h)Incubation Temperature (°C)DSPE-PEG Insertion Efficiency (%)
140~60
640~75
2440~85
160~80
170~90

Table 2: Characterization of Liposomes Before and After this compound Post-Insertion and Antibody Conjugation.

SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Pre-formed Liposomes105 ± 5< 0.1-5 ± 2
This compound Liposomes110 ± 7< 0.1-7 ± 3
Antibody-conjugated Liposomes125 ± 10< 0.15-10 ± 4

Visualizations

PostInsertionWorkflow cluster_0 Liposome Preparation cluster_1 This compound Micelle Preparation cluster_2 Post-Insertion cluster_3 Ligand Conjugation A Lipid Film Formation (DSPC, Cholesterol) B Hydration A->B C Extrusion B->C F Incubation of Liposomes with this compound Micelles C->F D This compound Film E Hydration to form Micelles D->E E->F G Purification (Dialysis or SEC) F->G H Addition of Thiolated Ligand G->H I Conjugation Reaction H->I J Purification of Targeted Liposomes I->J K K J->K Characterization (DLS, In-vitro Assays)

Caption: Workflow for preparing targeted liposomes via this compound post-insertion.

DSPE_SPDP_Insertion cluster_liposome Liposome Bilayer cluster_micelle This compound Micelle cluster_inserted Functionalized Liposome bilayer_top bilayer_bottom micelle_core DSPE micelle_core->bilayer_top Insertion micelle_peg PEG-SPDP inserted_bilayer_top inserted_bilayer_bottom inserted_dspe DSPE inserted_peg PEG-SPDP inserted_dspe->inserted_peg

Caption: Insertion of this compound from a micelle into a liposome bilayer.

Troubleshooting and Key Considerations

  • Low Insertion Efficiency:

    • Ensure the incubation temperature is above the Tm of the liposomal lipids.

    • Increase the incubation time.

    • Optimize the molar ratio of this compound to liposomal lipid.

  • Liposome Aggregation:

    • Ensure adequate PEGylation of the initial liposomes if using a high concentration of targeting ligand.

    • Control the concentration of liposomes during the conjugation step.

  • Low Conjugation Efficiency:

    • Confirm the presence of a free thiol on the ligand.

    • Ensure the SPDP group has not been prematurely reduced.

    • Optimize the pH of the conjugation buffer (typically 6.5-7.5 for thiol-disulfide exchange).

  • Stability of the Disulfide Linkage:

    • The disulfide bond formed is susceptible to cleavage by reducing agents. For applications where high stability is required, consider using maleimide-thiol chemistry which forms a more stable thioether bond.

Conclusion

The post-insertion method for incorporating this compound into pre-formed liposomes is a robust and flexible technique for the development of targeted drug delivery systems. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can efficiently produce functionalized liposomes for a wide range of therapeutic and diagnostic applications. The ability to modify the surface of liposomes after their formation and drug loading is a significant advantage, minimizing the exposure of the therapeutic agent to harsh conjugation conditions.

References

Application Notes and Protocols for Creating RGD-Targeted Liposomes with DSPE-SPDP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of RGD-targeted liposomes for drug delivery applications. The primary focus of these protocols is on the well-established use of DSPE-PEG-Maleimide as a linker; however, the principles and application of DSPE-SPDP as an alternative crosslinker are also discussed.

Introduction

Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents. To enhance their delivery to specific cell types, liposomes can be surface-modified with targeting ligands. One of the most promising strategies for targeting tumors and angiogenic vasculature is the use of peptides containing the Arg-Gly-Asp (RGD) sequence. RGD peptides specifically bind to integrin receptors, such as αvβ3, which are overexpressed on the surface of many cancer cells and activated endothelial cells. This targeted approach can increase the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.

The covalent attachment of RGD peptides to the liposome surface is typically achieved through a polyethylene glycol (PEG) spacer, which provides a hydrophilic shield, prolongs circulation time, and offers a functional group for conjugation. This document details the procedures for creating RGD-targeted liposomes, with a focus on the use of DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipids functionalized with a reactive group for peptide conjugation.

Principle of RGD-Targeted Liposome Formulation

The general workflow for preparing RGD-targeted liposomes involves several key steps:

  • Liposome Formulation : Lipids, including a structural phospholipid (e.g., HSPC), cholesterol for stability, and a functionalized DSPE-PEG lipid, are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film.

  • Hydration : The lipid film is hydrated with an aqueous buffer, often containing the drug to be encapsulated, to form multilamellar vesicles (MLVs).

  • Size Reduction : The MLVs are subjected to sonication or extrusion through polycarbonate membranes to produce small unilamellar vesicles (SUVs) with a defined size distribution.

  • Peptide Conjugation : A cysteine-containing RGD peptide is conjugated to the reactive group on the distal end of the DSPE-PEG chain on the liposome surface.

  • Purification : Unconjugated peptides and unencapsulated drugs are removed from the liposome formulation.

  • Characterization and Evaluation : The final RGD-targeted liposomes are characterized for their physicochemical properties and evaluated for their in vitro and in vivo targeting efficacy.

Data Presentation

The following tables summarize typical quantitative data for RGD-targeted liposomes from various studies. It is important to note that the majority of published data utilizes DSPE-PEG-Maleimide for conjugation.

Table 1: Formulation and Physicochemical Characterization of RGD-Targeted Liposomes

ParameterNon-Targeted LiposomesRGD-Targeted LiposomesReference
Lipid Composition (molar ratio) SPC/Chol/DSPE-PEG (5.8:1:4.2)SPC/Chol/DSPE-PEG-RGD (5.8:1:5.5)
HSPC/Chol/mPEG-DSPE (56.1:38.2:5.5)HSPC/Chol/mPEG-DSPE/RGD-PEG-DSPE
Particle Size (nm) 151.95149.9
~100~100
129.7156.4
Polydispersity Index (PDI) < 0.15< 0.15
< 0.2< 0.2
Zeta Potential (mV) -16.4-17.95
-4.95-
+32+24.9
Encapsulation Efficiency (%) 91.01 ± 1.0192.79 ± 0.41
> 95%> 95%
> 96%98.83 ± 0.01
Drug Loading (%) 4.69 ± 0.184.93 ± 0.07

Table 2: In Vitro and In Vivo Efficacy of RGD-Targeted Liposomes

ParameterNon-Targeted LiposomesRGD-Targeted LiposomesReference
Cellular Uptake (Coumarin 6, %) 61.9592.25
Cellular Uptake (FAM-siRNA, fold increase) 1~4
Tumor Accumulation (DiR, arbitrary units x10⁹) 0.18 ± 0.010.87 ± 0.07
Liver Accumulation (DiR, arbitrary units x10⁹) 13.19 ± 0.5510.06 ± 0.61
IC50 (Doxorubicin, µg/mL) --
Tumor Growth Inhibition (%) --

Experimental Protocols

Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of liposomes composed of a primary phospholipid, cholesterol, and a functionalized DSPE-PEG lipid.

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC) or Soy Phosphatidylcholine (SPC)

  • Cholesterol (Chol)

  • DSPE-PEG(2000)-Maleimide or DSPE-PEG(2000)-SPDP

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution : Dissolve the lipids (e.g., HSPC, Cholesterol, and DSPE-PEG-Maleimide/SPDP in a desired molar ratio) in a chloroform/methanol mixture (e.g., 9:1 v/v) in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation : Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-60°C). Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall.

  • Drying : Dry the lipid film under a stream of nitrogen gas for 15-30 minutes to remove any residual organic solvent. For complete removal, place the flask under high vacuum for at least 2 hours or overnight.

  • Hydration : Hydrate the dry lipid film with the aqueous hydration buffer (which may contain a hydrophilic drug) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion) : To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion. Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

Protocol 2: Conjugation of Cysteine-Containing RGD Peptide

This protocol details the conjugation of a thiol-containing RGD peptide to the surface of pre-formed liposomes functionalized with either Maleimide or SPDP.

A. Using DSPE-PEG-Maleimide (Thiol-Maleimide Coupling)

Materials:

  • Liposome suspension with DSPE-PEG-Maleimide

  • Cysteine-containing RGD peptide (e.g., c(RGDfC))

  • Reaction Buffer (e.g., HEPES or PBS, pH 6.5-7.5)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve the cysteine-containing RGD peptide in the reaction buffer.

  • Add the RGD peptide solution to the liposome suspension. A typical molar ratio of peptide to maleimide-lipid is 2:1 to 10:1.

  • Incubate the reaction mixture at room temperature for several hours (e.g., 12 hours) to overnight with gentle stirring under an inert atmosphere to prevent oxidation of the thiol group.

  • The reaction involves the nucleophilic attack of the thiol group from the cysteine residue of the RGD peptide on the maleimide group of the DSPE-PEG, forming a stable thioether bond.

B. Using this compound (Thiol-Disulfide Exchange)

Materials:

  • Liposome suspension with this compound

  • Cysteine-containing RGD peptide

  • Reaction Buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (e.g., Dithiothreitol - DTT)

Procedure:

  • Activation of Liposomes (if starting with DSPE-NH2) : If preparing this compound in situ, react amine-functionalized liposomes (containing DSPE-PEG-NH2) with a molar excess of SPDP crosslinker in a suitable buffer (e.g., PBS, pH 7.2) for 30-60 minutes at room temperature. Purify the activated liposomes to remove excess SPDP.

  • Peptide Preparation : Dissolve the cysteine-containing RGD peptide in the reaction buffer.

  • Conjugation Reaction : Add the RGD peptide solution to the this compound functionalized liposome suspension.

  • Incubate the mixture for 1-2 hours at room temperature with gentle stirring. The reaction involves the thiol group of the cysteine attacking the pyridyldithiol group on the SPDP, displacing pyridine-2-thione and forming a disulfide bond between the peptide and the liposome.

  • The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.

Protocol 3: Purification of RGD-Targeted Liposomes

Materials:

  • RGD-conjugated liposome suspension

  • Dialysis membrane (e.g., 10-14 kDa MWCO) or size exclusion chromatography (SEC) column (e.g., Sephadex G-50)

  • Purification Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dialysis : Transfer the liposome suspension into a dialysis bag and dialyze against the purification buffer for 24-48 hours with several buffer changes to remove unreacted peptide and other small molecules.

  • Size Exclusion Chromatography (SEC) : Alternatively, apply the liposome suspension to an SEC column equilibrated with the purification buffer. The larger liposomes will elute in the void volume, separated from the smaller, unconjugated peptide molecules.

Protocol 4: Characterization of RGD-Targeted Liposomes

A. Particle Size and Zeta Potential

  • Method : Dynamic Light Scattering (DLS)

  • Procedure : Dilute the liposome suspension in an appropriate buffer (e.g., PBS or deionized water). Measure the particle size distribution, polydispersity index (PDI), and zeta potential using a DLS instrument.

B. Encapsulation Efficiency and Drug Loading

  • Method : Varies depending on the encapsulated drug (e.g., UV-Vis spectrophotometry, HPLC).

  • Procedure :

    • Separate the unencapsulated drug from the liposomes using methods like dialysis, ultracentrifugation, or size exclusion chromatography.

    • Lyse the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.

    • Quantify the amount of drug in the lysed liposome fraction and in the unencapsulated fraction.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = (Amount of encapsulated drug / Total amount of drug) x 100

      • DL% = (Amount of encapsulated drug / Total amount of lipid) x 100

Protocol 5: In Vitro Cell Binding and Uptake Assay

This protocol assesses the targeting ability of RGD-liposomes to integrin-expressing cells.

Materials:

  • Integrin-positive cell line (e.g., HCT116, U87MG) and a low-expressing control cell line.

  • Fluorescently labeled liposomes (e.g., encapsulating a fluorescent dye like calcein or labeled with a lipophilic dye like DiR).

  • Cell culture medium and supplements.

  • Flow cytometer or fluorescence microscope.

  • Free RGD peptide for competition assay.

Procedure:

  • Cell Seeding : Seed the cells in appropriate culture plates (e.g., 24-well plates for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.

  • Incubation with Liposomes : Replace the culture medium with fresh medium containing the fluorescently labeled RGD-targeted liposomes or non-targeted control liposomes at a specific concentration. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Competition Assay : For the competition group, pre-incubate the cells with a high concentration of free RGD peptide for 30-60 minutes before adding the RGD-targeted liposomes.

  • Washing : After incubation, wash the cells three times with cold PBS to remove unbound liposomes.

  • Analysis :

    • Fluorescence Microscopy : Observe the cells under a fluorescence microscope to visualize the cellular uptake of the liposomes.

    • Flow Cytometry : Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell

Application Notes and Protocols for DSPE-SPDP Mediated siRNA Delivery in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Small interfering RNA (siRNA) presents a powerful therapeutic strategy for cancer by enabling the specific silencing of oncogenes. However, the clinical translation of siRNA is hindered by challenges such as poor stability in circulation, inefficient cellular uptake, and difficulty in endosomal escape.[1][2][3][4] To overcome these barriers, non-viral nanocarriers have been extensively developed, with lipid-based nanoparticles (LNPs) being among the most promising.[5]

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a biocompatible and biodegradable phospholipid commonly used in nanoparticle formulations. When conjugated with polyethylene glycol (PEG), DSPE-PEG creates a hydrophilic shell around the nanoparticle, which improves stability, prolongs circulation time by reducing opsonization, and minimizes aggregation.

This document focuses on the application of DSPE functionalized with a Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker (DSPE-SPDP). The SPDP linker is a heterobifunctional crosslinker that allows for the covalent attachment of targeting ligands (e.g., peptides, antibodies) via a disulfide bond. This disulfide bond is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm. This cleavage facilitates the release of the siRNA from the nanocarrier, which is a critical step for its entry into the RNA-induced silencing complex (RISC) to mediate gene silencing.

These application notes provide detailed protocols for the formulation, characterization, and in vitro application of this compound nanoparticles for siRNA delivery to cancer cells.

Data Presentation

Quantitative data from representative studies on DSPE-PEG-based siRNA delivery systems are summarized below. These tables provide expected ranges for nanoparticle characteristics, gene silencing efficacy, and cytotoxicity.

Table 1: Physicochemical Properties of DSPE-Based siRNA Nanoparticles

Formulation ComponentParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DOTAP/DOPE/HSPC/Chol/mPEG-DSPE147.5 ± 2.89< 0.2+12.26 ± 0.54
DOTAP/DODMA/DOPC/Chol/DSPE-PEG133 ± 20.19 ± 0.02+3.3 ± 0.2
RGD-PEG(HZ)-ECO/siRNA~120< 0.2+12.3 ± 1.39
DOTAP/Cholesterol/DSPE-PEG-Cy5.5~150N/A> +20

DOTAP: Dioleoyl-trimethylammoniumpropane; DOPE: Dioleoyl-sn-glycero-3-phosphoethanolamine; HSPC: Hydrogenated Soya Phosphocholine; Chol: Cholesterol; mPEG-DSPE: Methoxy(polyethyleneglycol)-DSPE; DODMA: 1,2-dioleoyl-3-dimethylammonium-propane; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; RGD: Arginine-glycine-aspartic acid peptide; ECO: End-group-unmodified-amine-terminated poly(β-amino ester).

Table 2: Representative In Vitro Gene Silencing Efficiency

Cell LineTarget GenesiRNA ConcentrationGene Knockdown EfficiencyReference
MDA-MB-231-LucLuciferase100 nM~92%
CT26Stat31 µg siRNA~56% (cell viability reduction)
SKOV3ip1STAT30.2 mg/kg (in vivo)~88%
HeLa (GFP+)GFP100 nM>80%

Stat3: Signal transducer and activator of transcription 3; GFP: Green Fluorescent Protein.

Table 3: Representative Cytotoxicity Data (MTT Assay)

Cell LineNanoparticle SystemConcentrationCell ViabilityReference
CT26Cationic Lipid Nanoparticle (CLP)80 µg/mL> 80%
HEK293GBE-PLL-SLNPsN/A> 90%
SH-SY5YGBE-PLL-SLNPsN/A> 85%
HepG2Unloaded PLGA NPs2000 µg/mL> 80%

HEK293: Human embryonic kidney cells; SH-SY5Y: Human neuroblastoma cells; HepG2: Human liver cancer cells; GBE-PLL-SLNPs: Ginkgo biloba leaf extract-Poly-L-lysine-Solid Lipid Nanoparticles; PLGA: Poly(lactic-co-glycolic acid).

Visualizations

G Structure of a Ligand-Targeted this compound Nanoparticle cluster_0 Lipid Nanoparticle cluster_1 siRNA siRNA cationic_lipid Cationic Lipid DSPE_PEG DSPE-PEG cationic_lipid->DSPE_PEG DSPE_SPDP This compound cationic_lipid->DSPE_SPDP Ligand Targeting Ligand DSPE_SPDP->Ligand Disulfide Bond

Caption: Structure of a ligand-targeted this compound nanoparticle.

workflow Experimental Workflow for siRNA Delivery cluster_downstream 5. Downstream Analysis (48-72h) formulation 1. Nanoparticle Formulation (Thin-Film Hydration or Nanoprecipitation) char 2. Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) formulation->char transfect 4. In Vitro Transfection (Incubate Cells with This compound-siRNA NPs) char->transfect culture 3. Cell Culture (Seed Cancer Cells in Plates) culture->transfect q_pcr Gene Knockdown (mRNA) - qRT-PCR transfect->q_pcr western Gene Knockdown (Protein) - Western Blot transfect->western mtt Cytotoxicity Assessment - MTT Assay transfect->mtt

Caption: Experimental workflow for siRNA delivery and analysis.

G Mechanism of Uptake and Intracellular siRNA Release NP 1. This compound-siRNA Nanoparticle Endocytosis 2. Receptor-Mediated Endocytosis NP->Endocytosis Endosome 3. Endosome Formation Endocytosis->Endosome Escape 4. Endosomal Escape Endosome->Escape Release 5. Disulfide Bond Cleavage (Cytosolic Reducing Environment) Escape->Release siRNA 6. Free siRNA in Cytoplasm Release->siRNA RISC 7. RISC Loading siRNA->RISC Cleavage 8. Target mRNA Cleavage & Gene Silencing RISC->Cleavage

Caption: Mechanism of uptake and intracellular siRNA release.

stat3_pathway Simplified STAT3 Signaling Pathway cluster_nucleus Simplified STAT3 Signaling Pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak stat3 STAT3 (Inactive) jak->stat3 Phosphorylation p_stat3 p-STAT3 (Active) Dimerization stat3->p_stat3 translocation Translocation p_stat3->translocation nucleus Nucleus target_genes Target Gene Transcription (e.g., BCL2, Cyclin D1) translocation->nucleus outcomes Cell Proliferation, Survival, Angiogenesis target_genes->outcomes siRNA STAT3 siRNA (via this compound) stat3_mrna STAT3 mRNA siRNA->stat3_mrna RISC-mediated cleavage stat3_mrna->stat3 Translation

Caption: Simplified STAT3 signaling pathway targeted by siRNA.

Experimental Protocols

Protocol 1: Formulation of this compound siRNA Nanoparticles

This protocol describes the formulation of siRNA-loaded lipid nanoparticles using the thin-film hydration method.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound

  • siRNA (targeting gene of interest and non-targeting control)

  • Chloroform

  • Nuclease-free water or buffer (e.g., PBS)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the cationic lipid, helper lipid, cholesterol, DSPE-PEG, and this compound in chloroform at a desired molar ratio (e.g., 50:25:20:4:1). The total lipid concentration should be around 10-20 mg/mL.

    • Remove the chloroform using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Prepare the siRNA solution by dissolving the lyophilized siRNA in nuclease-free water or buffer to a final concentration (e.g., 0.5 mg/mL).

    • Hydrate the lipid film with the siRNA solution by adding the solution to the flask and rotating it gently in a water bath at 60°C for 30-60 minutes. This process will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size, sonicate the MLV suspension in a bath sonicator for 5-10 minutes or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder. Extrusion is generally preferred as it yields a more homogenous size distribution.

  • Purification:

    • Remove any unencapsulated siRNA by dialysis against PBS or through size exclusion chromatography.

  • Storage:

    • Store the prepared nanoparticles at 4°C for short-term use. For long-term storage, aliquots can be flash-frozen and stored at -80°C.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in nuclease-free water or 10 mM NaCl solution.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. An acceptable PDI for in vivo use is typically < 0.3.

2. siRNA Encapsulation Efficiency:

  • Encapsulation efficiency (EE%) can be determined using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

  • Measure the total fluorescence of the sample after lysing the nanoparticles with a detergent (e.g., 1% Triton X-100) to release all siRNA (F_total).

  • Measure the fluorescence of an intact nanoparticle sample, which corresponds to the unencapsulated, accessible siRNA (F_free).

  • Calculate the EE% using the formula: EE% = [(F_total - F_free) / F_total] * 100.

Protocol 3: In Vitro Transfection of Cancer Cell Lines

Materials:

  • Cancer cell line of interest (e.g., HeLa, CT26, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-siRNA nanoparticles (targeting and non-targeting control)

  • Commercial transfection reagent (e.g., Lipofectamine™ RNAiMAX) as a positive control

  • Untreated cells as a negative control

  • Multi-well plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 3 x 10⁴ cells/well for a 24-well plate).

    • Incubate overnight at 37°C and 5% CO₂.

  • Transfection:

    • On the day of transfection, replace the old medium with fresh, serum-free, or low-serum medium.

    • Dilute the this compound-siRNA nanoparticles to the desired final siRNA concentration (e.g., 50-100 nM) in the medium.

    • Add the diluted nanoparticle suspension to the cells.

    • Include controls: non-targeting siRNA nanoparticles, untreated cells, and cells treated with a positive control transfection reagent.

  • Incubation:

    • Incubate the cells with the nanoparticles for 4-6 hours at 37°C.

    • After the incubation period, replace the transfection medium with a complete growth medium.

  • Analysis:

    • Continue to incubate the cells for 24-72 hours post-transfection before proceeding to gene knockdown or cytotoxicity analysis. The optimal time point depends on the stability of the target mRNA and protein.

Protocol 4: Assessment of Gene Knockdown

1. Quantitative Reverse Transcription PCR (qRT-PCR) for mRNA Analysis:

  • RNA Isolation: At 24-48 hours post-transfection, lyse the cells and isolate total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the percentage of mRNA knockdown compared to the non-targeting control. A reduction of ≥70% is generally considered effective knockdown.

2. Western Blot for Protein Analysis:

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., β-actin, tubulin) as a loading control.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity using densitometry software to determine the reduction in protein levels.

Protocol 5: Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells transfected in a 96-well plate

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Perform the transfection as described in Protocol 3 in a 96-well plate.

  • At 48-72 hours post-transfection, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells: Cell Viability % = (Absorbance_treated / Absorbance_control) * 100.

References

Troubleshooting & Optimization

Technical Support Center: DSPE-SPDP Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-SPDP (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to enhance the efficiency and success of your conjugation experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound conjugation workflow.

Question: Why is my this compound conjugation efficiency low?

Answer: Low conjugation efficiency is a common challenge that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Initial Checks & Potential Causes:

  • Reagent Quality and Storage:

    • This compound: Ensure the reagent is stored correctly, typically at -20°C and protected from moisture, to prevent hydrolysis of the NHS ester.[1] It's recommended to equilibrate the vial to room temperature before opening to avoid condensation.[2]

    • Thiolated Molecule (Protein/Peptide): Confirm the presence of free and reactive sulfhydryl groups. Disulfide bonds within the protein may need to be reduced.

  • Reaction Conditions:

    • pH: The pH of the reaction buffer is critical. The reaction of the NHS-ester with primary amines is most efficient at a pH range of 7-8.[1][3] The subsequent reaction of the pyridyldithiol group with sulfhydryls is optimal between pH 7 and 8.[3]

    • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or thiols, as they will compete with the intended reaction. Phosphate, carbonate/bicarbonate, or borate buffers are suitable choices.

    • Molar Ratio of Reactants: The molar ratio of this compound to your molecule can significantly impact efficiency. An excess of the SPDP reagent is often used, but the optimal ratio should be determined empirically.

  • Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. For instance, the half-life of an NHS ester is several hours at pH 7 but drops to less than 10 minutes at pH 9.

  • Steric Hindrance: The accessibility of the reactive groups on both the this compound incorporated into a liposome and the molecule to be conjugated can be limited by steric hindrance. This is particularly relevant for large biomolecules. Using a longer PEG spacer on the this compound lipid may help improve accessibility.

Question: How can I confirm that the SPDP moiety has successfully been attached to my DSPE-containing liposomes?

Answer: You can monitor the successful modification of your protein or other amine-containing molecule by measuring the release of pyridine-2-thione, a byproduct of the reaction between the 2-pyridyldithiol group of SPDP and a sulfhydryl group. The concentration of pyridine-2-thione can be determined by measuring the absorbance at 343 nm.

Question: My thiolated protein appears to be aggregating after the reduction step. How can I prevent this?

Answer: Protein aggregation after the reduction of disulfide bonds can occur due to the exposure of hydrophobic regions that were previously buried. Here are some strategies to mitigate this:

  • Use a Denaturing Agent: Performing the reduction in the presence of a denaturant like urea or guanidine-HCl can help keep the unfolded protein in solution.

  • Optimize Reduction Conditions: Use the mildest effective concentration of the reducing agent and the shortest necessary incubation time.

  • Immediate Conjugation: Proceed with the conjugation step immediately after removing the reducing agent to minimize the time the protein is in its unstable, reduced state.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction steps in this compound conjugation?

A1: this compound conjugation is a two-step heterobifunctional crosslinking process:

  • Amine Reaction: The N-hydroxysuccinimide (NHS) ester of this compound reacts with primary amine groups (-NH2) on a protein or other molecule to form a stable amide bond. This step is typically performed at a pH of 7-8.

  • Sulfhydryl Reaction: The 2-pyridyldithiol group on the now-modified molecule reacts with a sulfhydryl group (-SH) on the second molecule, creating a disulfide bond and releasing pyridine-2-thione. This reaction is also optimal at a pH of 7-8.

Q2: How do I choose the right reducing agent to prepare my thiolated molecule?

A2: The choice of reducing agent is critical for preparing your molecule for conjugation. The three most common options are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME).

  • DTT: A strong reducing agent, but it is unstable in solution and most effective at neutral to alkaline pH.

  • TCEP: More stable and effective over a broader pH range, including acidic conditions. It is odorless and does not contain a thiol group, making it compatible with downstream maleimide-based labeling.

  • BME: A cost-effective option, but it is volatile and has a strong odor. It is generally less potent than DTT.

For many applications, TCEP is preferred due to its stability and lack of interference with subsequent thiol-reactive chemistry.

Q3: What are the optimal pH and buffer conditions for the conjugation reactions?

A3: Both the amine-reactive and sulfhydryl-reactive steps of SPDP chemistry proceed optimally at a pH between 7 and 8. It is crucial to use buffers that do not contain primary amines or thiols.

Reaction StepOptimal pH RangeRecommended BuffersBuffers to Avoid
NHS Ester-Amine Reaction7.0 - 8.0Phosphate, Borate, BicarbonateTris, Glycine
Pyridyldithiol-Thiol Reaction7.0 - 8.0Phosphate, Borate, Bicarbonate with EDTABuffers containing thiols (e.g., DTT, BME)

Q4: How can I purify the final this compound conjugate?

A4: The purification method will depend on the size and properties of your final conjugate. Common techniques include:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger conjugate from smaller, unreacted molecules.

  • Dialysis: Effective for removing small molecule impurities, such as excess reducing agents or byproducts, from a much larger conjugate.

  • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and purification of larger quantities of liposomal formulations.

Q5: How can I quantify the amount of protein conjugated to my liposomes?

A5: Several methods can be used to quantify protein conjugation:

  • Bicinchoninic Acid (BCA) Assay or Bradford Assay: These are common colorimetric methods for determining total protein concentration. You would typically measure the protein concentration before and after conjugation, or after separating the conjugated liposomes from free protein.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate and quantify the amount of conjugated protein.

  • Fluorescently Labeled Protein: Using a fluorescently labeled protein allows for quantification based on fluorescence intensity.

Data Summary Tables

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended Value/ConditionRationale & Notes
Reaction pH 7.0 - 8.0Optimal for both NHS-ester and pyridyldithiol reactions.
Reaction Buffer Phosphate, Borate, BicarbonateAvoid buffers with primary amines or thiols.
This compound to Molecule Molar Ratio 5:1 to 20:1 (empirically determined)An excess of SPDP often improves efficiency, but optimization is key.
Reaction Time (NHS-Ester) 30 - 60 minutes at room temperatureLonger times can lead to hydrolysis.
Reaction Time (Disulfide) 1 - 2 hours at room temperature to overnight at 4°CThe reaction is generally efficient but can be performed overnight.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature is often sufficient; 4°C can be used for sensitive proteins.

Table 2: Comparison of Common Reducing Agents for Thiolation

Reducing AgentMolar Excess (Typical)Optimal pHAdvantagesDisadvantages
DTT 10-100x>7.0Strong reducing agentUnstable in solution, can interfere with some downstream chemistries.
TCEP 10-50x1.5 - 8.5Stable, effective over a wide pH range, no thiol group.More expensive than DTT or BME.
BME 100-1000x>7.0Cost-effectiveVolatile with strong odor, less potent than DTT.

Experimental Protocols

Protocol 1: Thiolation of a Protein using TCEP

  • Prepare a 1-10 mg/mL solution of your protein in a degassed buffer (e.g., PBS, pH 7.2 with EDTA).

  • Prepare a fresh solution of TCEP in the same buffer.

  • Add a 10-50 molar excess of TCEP to the protein solution.

  • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Remove the excess TCEP using a desalting column or dialysis against the conjugation buffer. Proceed immediately to the conjugation step.

Protocol 2: Conjugation of a Thiolated Protein to this compound Liposomes

  • Prepare liposomes containing this compound using a method such as thin-film hydration followed by extrusion. The liposomes should be in a suitable conjugation buffer (e.g., PBS, pH 7.2).

  • Add the freshly prepared thiolated protein to the this compound liposome suspension. A typical starting molar ratio of lipid-SPDP to protein is 10:1.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the resulting conjugate using size exclusion chromatography to separate the liposome-protein conjugate from unreacted protein and other small molecules.

  • Characterize the final product for size, protein concentration, and conjugation efficiency.

Visualizations

DSPE_SPDP_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Liposome_Prep Prepare this compound Liposomes Conjugation Mix & Incubate (pH 7-8) Liposome_Prep->Conjugation Protein_Prep Prepare Thiolated Protein/Ligand Protein_Prep->Conjugation Purification Purify Conjugate (e.g., SEC) Conjugation->Purification Analysis Characterize Final Product Purification->Analysis

Caption: this compound conjugation experimental workflow.

Troubleshooting_Low_Efficiency Start Low Conjugation Efficiency Check_Reagents Check Reagent Quality & Storage Start->Check_Reagents Check_pH Verify Reaction pH (7.0-8.0) Check_Reagents->Check_pH Reagents OK Solution_Reagents Use fresh reagents, store properly. Check_Reagents->Solution_Reagents Issue Found Check_Buffer Buffer Contains Amines/Thiols? Check_pH->Check_Buffer pH OK Solution_pH Adjust pH to 7.0-8.0 Check_pH->Solution_pH Incorrect pH Check_Ratio Optimize Molar Ratio Check_Buffer->Check_Ratio Buffer OK Solution_Buffer Use non-interfering buffers (e.g., PBS) Check_Buffer->Solution_Buffer Yes Solution_Ratio Perform titration of reactants. Check_Ratio->Solution_Ratio Suboptimal

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

troubleshooting low yield in DSPE-SPDP reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yields in DSPE-SPDP (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)]) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound reactions?

A1: The optimal pH for this compound reactions is a compromise between two competing factors: the reactivity of the primary amine and the hydrolysis of the NHS ester. The amine-reactive N-hydroxysuccinimide (NHS) ester of this compound reacts most efficiently with deprotonated primary amines. Therefore, a pH above the pKa of the amine (typically around 8.5-9.5 for lysines) is ideal for the conjugation reaction. However, the NHS ester is also susceptible to hydrolysis, which increases with pH.[1][2] The recommended pH range for the reaction is typically between 7.2 and 8.5.[1]

Q2: What are common causes of low yield in this compound reactions?

A2: Low yields can stem from several factors, including:

  • Hydrolysis of the this compound: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. This is accelerated at higher pH and temperatures.[1][3]

  • Suboptimal Molar Ratio: An inappropriate molar ratio of this compound to the amine-containing molecule can lead to incomplete conjugation.

  • Steric Hindrance: In liposomal formulations, the density and length of PEG chains can physically block the reactive sites, reducing conjugation efficiency.

  • Aggregation: Conjugation can sometimes lead to the aggregation of liposomes or proteins, which can be mistaken for low yield of the desired soluble conjugate.

  • Impure Reactants: The presence of primary amine-containing contaminants (e.g., Tris buffer, free amino acids) in the reaction mixture can compete with the target molecule for conjugation.

  • Poor Solubility of this compound: this compound has limited aqueous solubility and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.

Q3: How can I minimize hydrolysis of the this compound reagent?

A3: To minimize hydrolysis, it is crucial to:

  • Store the this compound reagent in a desiccated environment at the recommended temperature (typically -20°C).

  • Allow the reagent to warm to room temperature before opening to prevent condensation.

  • Prepare the this compound solution in a dry organic solvent (e.g., DMSO, DMF) immediately before use.

  • Perform the reaction at a pH within the recommended range (7.2-8.5) and avoid unnecessarily high temperatures.

Q4: How does the PEG chain length of DSPE-PEG-SPDP affect conjugation efficiency?

A4: The length of the polyethylene glycol (PEG) spacer arm can significantly impact conjugation efficiency, primarily due to steric hindrance. Longer PEG chains (e.g., PEG2000) can create a denser polymer brush on the surface of a liposome, which may shield the reactive SPDP group and hinder its access to the target molecule. In some cases, using a shorter PEG chain (e.g., PEG1000) may improve conjugation efficiency by reducing this steric barrier.

Q5: How can I purify the final this compound conjugate and remove unreacted materials?

A5: The most common methods for purifying this compound conjugates and removing unreacted this compound, byproducts, and quenching agents are size-based separation techniques. Size exclusion chromatography (gel filtration) and dialysis are effective for separating the larger conjugate from smaller molecules.

Troubleshooting Guide for Low Yield

This section provides a structured approach to troubleshooting common issues encountered during this compound reactions.

Problem 1: Low Conjugation Efficiency
Possible Cause Recommended Solution
This compound Hydrolysis - Ensure this compound reagent is stored under dry conditions and warmed to room temperature before use.- Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before adding to the reaction.- Maintain the reaction pH between 7.2 and 8.5. Consider starting at pH 7.5.
Suboptimal Molar Ratio - Optimize the molar ratio of this compound to your target molecule. A common starting point is a 5- to 20-fold molar excess of this compound.
Incorrect Buffer Composition - Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.2 and 8.5.- Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction.
Steric Hindrance (Liposomes) - If using DSPE-PEG-SPDP with a long PEG chain (e.g., PEG2000), consider testing a variant with a shorter PEG chain (e.g., PEG1000) to reduce steric hindrance.- Optimize the density of the reactive lipid in the liposome formulation.
Low Reactivity of Target - Confirm the presence and accessibility of primary amines on your target molecule.- For proteins, ensure they are properly folded and that the reactive sites are not buried within the tertiary structure.
Problem 2: Product Aggregation
Possible Cause Recommended Solution
Cross-linking between Particles - Incorporate a certain percentage of non-reactive DSPE-PEG into your liposome formulation to provide steric stabilization and prevent aggregation during conjugation.
Inappropriate Buffer Conditions - Ensure the ionic strength of the buffer is optimal for your specific liposome or protein system to maintain colloidal stability.
High Concentration of Reactants - Perform the conjugation reaction at a lower concentration of liposomes or target molecules.
Quantitative Data Summary

Table 1: Half-life of NHS Ester at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Data compiled from various sources.

Experimental Protocols

Protocol 1: General this compound Conjugation to a Protein
  • Reagent Preparation:

    • Dissolve the amine-containing protein in a suitable buffer (e.g., PBS, pH 7.5) at a concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to prepare a 20 mM stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Purification:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against the desired buffer.

Protocol 2: Quantification of SPDP Modification

This protocol allows for the determination of the number of SPDP molecules conjugated to a protein.

  • Sample Preparation:

    • Take a known concentration of the purified SPDP-modified protein.

  • Release of Pyridine-2-thione:

    • Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 343 nm. The release of pyridine-2-thione has a molar extinction coefficient of 8,080 M⁻¹cm⁻¹ at this wavelength.

  • Calculation:

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of released pyridine-2-thione, which corresponds to the concentration of conjugated SPDP groups.

Visualizations

DSPE_SPDP_Reaction_Mechanism cluster_0 Step 1: Aminolysis cluster_1 Step 2: Thiol-Disulfide Exchange DSPE_SPDP This compound (NHS Ester) Intermediate_Amide DSPE-Amide Conjugate DSPE_SPDP->Intermediate_Amide pH 7.2-8.5 Amine R-NH₂ (Primary Amine) Amine->Intermediate_Amide NHS NHS (Byproduct) Intermediate_Amide->NHS Final_Conjugate Final Disulfide-Linked Conjugate Intermediate_Amide->Final_Conjugate pH 7.0-8.0 Thiol R'-SH (Sulfhydryl) Thiol->Final_Conjugate Pyridinethione Pyridine-2-thione (Byproduct, A₃₄₃) Final_Conjugate->Pyridinethione

Caption: this compound two-step reaction mechanism.

Troubleshooting_Workflow Start Start: Low Reaction Yield Check_Reagents Check Reagent Quality and Storage Start->Check_Reagents Check_pH Verify Reaction pH (7.2 - 8.5) Check_Reagents->Check_pH Reagents OK Use_Fresh_Reagents Use Fresh/Anhydrous Reagents Check_Reagents->Use_Fresh_Reagents Issue Found Check_Molar_Ratio Optimize Molar Ratio (this compound:Amine) Check_pH->Check_Molar_Ratio pH OK Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH Issue Found Check_Aggregation Assess for Aggregation Check_Molar_Ratio->Check_Aggregation Ratio OK Modify_Ratio Increase/Decrease Molar Ratio Check_Molar_Ratio->Modify_Ratio Issue Found Check_Steric_Hindrance Consider Steric Hindrance (Liposomes) Check_Aggregation->Check_Steric_Hindrance No Aggregation Add_PEG_Lipid Incorporate Non-reactive PEG-Lipid Check_Aggregation->Add_PEG_Lipid Aggregation Found Purification_Issue Review Purification Method Check_Steric_Hindrance->Purification_Issue Steric Effects Addressed Shorter_PEG Use Shorter PEG-Linker Check_Steric_Hindrance->Shorter_PEG Issue Found Success Yield Improved Purification_Issue->Success Purification Optimized Optimize_Purification Optimize SEC/Dialysis Purification_Issue->Optimize_Purification Issue Found Use_Fresh_Reagents->Check_pH Adjust_pH->Check_Molar_Ratio Modify_Ratio->Check_Aggregation Add_PEG_Lipid->Check_Steric_Hindrance Shorter_PEG->Purification_Issue Optimize_Purification->Success

Caption: Troubleshooting workflow for low this compound reaction yield.

References

Technical Support Center: DSPE-SPDP Nanoparticle Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-SPDP nanoparticle formulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation of this compound nanoparticles during their experiments.

Troubleshooting Guides

This section provides answers to common problems encountered during the formulation and handling of this compound nanoparticles.

My this compound nanoparticles are aggregating immediately after formulation. What could be the cause?

Immediate aggregation upon formulation is often due to suboptimal formulation parameters or improper handling. Here are the primary causes and troubleshooting steps:

  • Incorrect Component Ratios: The ratio of DSPE-PEG-SPDP to the core material (e.g., drug, lipid) is critical for stability. An insufficient amount of the PEGylated lipid can lead to exposed hydrophobic surfaces, causing the nanoparticles to clump together.

    • Troubleshooting:

      • Experiment with different weight or molar ratios of DSPE-PEG-SPDP to the core material. Studies have shown that for some systems, specific ratios, such as an 8:2 (w/w) ratio of DSPE-PEG2k to a prodrug, can result in superior stability.

      • For lipid-based nanoparticles, a 1:1 weight ratio of DSPE-PEG2000 to a co-lipid like Soluplus has been shown to form stable particles.

  • Inadequate PEGylation: The polyethylene glycol (PEG) chain provides a protective hydrophilic layer that prevents aggregation through steric hindrance. Insufficient PEG density or length can compromise this protective shield.

    • Troubleshooting:

      • Ensure you are using a DSPE-PEG-SPDP conjugate with an adequate PEG molecular weight. Longer PEG chains (e.g., 2000 Da or higher) generally provide better steric stabilization.

      • Verify the quality and purity of your DSPE-PEG-SPDP reagent.

  • Suboptimal pH: The pH of the formulation buffer can influence the surface charge of the nanoparticles and the stability of the SPDP linker.

    • Troubleshooting:

      • Maintain a pH range of 7-8 for the formulation process. This range is optimal for the stability of the SPDP group and helps maintain a negative zeta potential, which contributes to electrostatic repulsion between particles.

My nanoparticles look fine initially but aggregate during storage. What should I do?

Delayed aggregation can be caused by gradual changes in the formulation or improper storage conditions.

  • Inappropriate Storage Buffer: The ionic strength and pH of the storage buffer can significantly impact long-term stability.

    • Troubleshooting:

      • Store nanoparticles in a low ionic strength buffer to maximize electrostatic repulsion. High salt concentrations can shield the surface charge, leading to aggregation.

      • Ensure the storage buffer is at a neutral or slightly basic pH (7-8).

      • Avoid buffers containing primary amines or thiols if the SPDP group is intended for future conjugation, as these can react with the NHS ester or the pyridyldithio group, respectively.

  • Temperature Fluctuations: Temperature can affect the physical state of the lipid core and the stability of the nanoparticles.

    • Troubleshooting:

      • Store this compound nanoparticles at 2-8°C. Avoid freezing, as the formation of ice crystals can force nanoparticles together, causing irreversible aggregation.

I am observing aggregation after conjugating a molecule to the SPDP linker. How can I prevent this?

Aggregation during or after conjugation is a common issue and can be addressed by optimizing the reaction conditions.

  • High Reactant Concentrations: High concentrations of the molecule to be conjugated or the coupling reagents can disrupt the stability of the nanoparticles.

    • Troubleshooting:

      • Optimize the molar ratio of the targeting ligand or therapeutic agent to the DSPE-PEG-SPDP.

      • Perform the conjugation reaction at a controlled temperature, typically room temperature or 4°C, to manage the reaction rate.

  • Changes in Buffer Composition: The addition of reactants and changes in pH during the conjugation process can lead to instability.

    • Troubleshooting:

      • Perform a buffer exchange step after conjugation to remove excess reactants and byproducts.

      • Ensure the final formulation is in a buffer that promotes stability.

Frequently Asked Questions (FAQs)

Q1: What is the ideal DSPE-PEG-SPDP to core material ratio to prevent aggregation?

The optimal ratio is system-dependent. However, a good starting point is to ensure sufficient surface coverage by the PEGylated lipid. For prodrug self-assembly nanoparticles, a weight ratio of 8:2 (DSPE-PEG2k:prodrug) has been shown to provide excellent stability. For lipid nanoparticles, a 1:1 weight ratio with a co-lipid can be effective. It is recommended to perform a ratio optimization study for your specific system.

Q2: How does the molecular weight of the PEG in DSPE-PEG-SPDP affect nanoparticle stability?

Generally, a higher molecular weight PEG (e.g., 2000 Da or 5000 Da) provides a thicker hydrophilic layer, offering better steric protection against aggregation. However, very long PEG chains might decrease the critical micelle concentration and affect drug loading.

Q3: What is the recommended pH for formulating and storing this compound nanoparticles?

A pH range of 7-8 is generally recommended. This pH helps maintain the integrity of the SPDP linker and supports a negative surface charge (zeta potential), which contributes to electrostatic stability.

Q4: Can I freeze my this compound nanoparticles for long-term storage?

Freezing is generally not recommended as it can cause irreversible aggregation due to the formation of ice crystals. If long-term storage in a solid state is required, lyophilization (freeze-drying) with a suitable cryoprotectant is the preferred method.

Q5: What are the best cryoprotectants for lyophilizing this compound nanoparticles?

Sugars like sucrose and trehalose are commonly used as cryoprotectants. They form a glassy matrix that separates and protects the nanoparticles during the freezing and drying process. The optimal concentration typically ranges from 5% to 20% (w/v).

Data Presentation

Table 1: Effect of DSPE-PEG2000 to Soluplus Weight Ratio on Nanoparticle Properties

DSPE-PEG2000:Soluplus Ratio (w/w)Average Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Stability
10:136.5-28.50.900Unstable
5:180.8-29.20.644Moderately Stable
4:1128.1-28.10.295Stable
1:1116.6-13.70.112Very Stable
1:472.0-11.30.103Stable
1:554.5-6.00.057Stable
1:1056.1-7.70.101Stable

Table 2: Influence of Cryoprotectant Concentration on Lyophilized Nanoparticle Stability

CryoprotectantConcentration (% w/v)Redispersed Particle SizeObservations
None0Significant increaseSevere aggregation
Trehalose5Moderate increasePartial protection
Trehalose10Slight increaseGood protection
Trehalose15Minimal increaseVery good protection
Trehalose20No significant changeOptimal protection
Sucrose5-10Minimal increaseEffective protection

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG-SPDP Nanoparticles by Thin-Film Hydration

  • Film Formation:

    • Dissolve DSPE-PEG-SPDP and the lipid/drug core material in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) at a pH of 7-8 by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • The hydration process will result in the self-assembly of nanoparticles.

  • Size Reduction (Optional):

    • To obtain a more uniform size distribution, the nanoparticle suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove any un-encapsulated material or large aggregates by centrifugation or size exclusion chromatography.

Mandatory Visualization

Diagram 1: Experimental Workflow for this compound Nanoparticle Formulation and Conjugation

experimental_workflow Workflow for this compound Nanoparticle Formulation and Conjugation start Start: Materials dissolve 1. Dissolve DSPE-PEG-SPDP & Core Material in Organic Solvent start->dissolve evaporate 2. Form Thin Film via Rotary Evaporation dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer (pH 7-8) evaporate->hydrate sonicate 4. Size Reduction (Sonication/Extrusion) hydrate->sonicate purify1 5. Purify Nanoparticles (Centrifugation/SEC) sonicate->purify1 conjugate 6. Conjugate Thiolated Molecule to SPDP purify1->conjugate purify2 7. Purify Conjugated Nanoparticles conjugate->purify2 characterize 8. Characterize Size, Zeta Potential, and Conjugation Efficiency purify2->characterize end End: Stable Conjugated Nanoparticles characterize->end

Caption: A step-by-step workflow for the formulation of this compound nanoparticles and subsequent conjugation.

Diagram 2: Logical Relationship of Factors Causing Nanoparticle Aggregation

Technical Support Center: DSPE-SPDP Liposome Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-SPDP liposome production. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the scaling up of this compound liposome manufacturing.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Issue 1: Liposome Aggregation and Instability During Scale-Up

Question: My this compound liposomes are aggregating and the particle size is increasing upon scaling up production. What could be the cause and how can I resolve this?

Answer: Liposome aggregation during scale-up is a common challenge and can be attributed to several factors. Here's a breakdown of potential causes and troubleshooting strategies:

Potential Causes:

  • Increased Liposome Concentration: Higher concentrations during large-scale production increase the likelihood of vesicle-vesicle interactions and fusion.[1]

  • Inadequate Surface Charge: Insufficient electrostatic repulsion between liposomes can lead to aggregation.

  • Suboptimal Storage Conditions: Elevated temperatures can increase lipid mobility, promoting fusion and aggregation.[1][2]

  • High Ionic Strength Buffers: High salt concentrations can shield the surface charge of the liposomes, reducing electrostatic repulsion.[3]

  • Mechanical Stress: Processes like pumping and filtration can induce stress, leading to liposome fusion.

Troubleshooting Solutions:

  • Incorporate PEGylated Lipids: Including a small percentage (e.g., 2-10 mol%) of a PEGylated lipid like DSPE-PEG2000 can provide steric hindrance, creating a protective layer that prevents aggregation.[1]

  • Optimize pH and Buffer Conditions: Ensure the pH of your buffer is optimal for your formulation to maintain surface charge and stability. Consider reducing the salt concentration if aggregation is observed in high ionic strength buffers.

  • Control Storage Temperature: Store liposome suspensions at a controlled temperature, typically between 4-8°C, to minimize lipid mobility.

  • Dilute the Liposome Suspension: If aggregation is persistent, consider diluting the liposome suspension for storage.

  • Incorporate Charged Lipids: The inclusion of a charged lipid can enhance electrostatic repulsion between liposomes, improving stability.

Issue 2: Inconsistent Particle Size and High Polydispersity Index (PDI)

Question: I'm struggling to achieve a consistent particle size and a low Polydispersity Index (PDI) when scaling up my this compound liposome production. How can I improve this?

Answer: Achieving a narrow and consistent particle size distribution is crucial for the clinical application of liposomal formulations. Variations in particle size and a high PDI can arise from the production method and processing parameters.

Potential Causes:

  • Inefficient Homogenization: The method used for size reduction may not be scalable or efficient at larger volumes.

  • Inconsistent Processing Parameters: Variations in parameters like pressure, flow rate, and temperature during production can lead to batch-to-batch variability.

  • Lipid Concentration: Higher lipid concentrations can sometimes lead to an increase in PDI.

Troubleshooting Solutions:

  • Optimize Extrusion or Homogenization: If using extrusion, ensure it is performed above the phase transition temperature of all lipid components. For larger scale production, high-pressure homogenization is a common technique that requires careful optimization of pressure and the number of cycles.

  • Consider Microfluidics: Microfluidic-based manufacturing offers precise control over mixing and can produce liposomes with high reproducibility and low PDI, making it an inherently scalable method.

  • Control Critical Process Parameters: Carefully control and monitor parameters such as flow rate ratio and total flow rate in microfluidic systems, or pressure and temperature in homogenization processes.

Below is a troubleshooting decision tree for inconsistent particle size and PDI:

G start Inconsistent Particle Size / High PDI extrusion Using Extrusion? start->extrusion temp Is extrusion T > lipid Tm? extrusion->temp Yes homogenization Using High-Pressure Homogenization? extrusion->homogenization No pressure Is extrusion pressure consistent? temp->pressure Yes microfluidics Consider Microfluidics for better control temp->microfluidics No, optimize T pressure->microfluidics No, optimize pressure process_params Are other process parameters consistent? (e.g., lipid concentration, temperature) pressure->process_params Yes solution Consistent Particle Size / Low PDI microfluidics->solution h_pressure Optimize homogenization pressure homogenization->h_pressure Yes homogenization->process_params No h_cycles Optimize number of cycles h_pressure->h_cycles h_cycles->process_params optimize_params Systematically optimize inconsistent parameters process_params->optimize_params No process_params->solution Yes optimize_params->solution

Caption: Troubleshooting workflow for inconsistent particle size and PDI.

Issue 3: Low Drug Loading Efficiency at Scale

Question: My drug loading efficiency for this compound liposomes has decreased significantly after scaling up. What could be the reasons and how can I improve it?

Answer: Maintaining high drug loading efficiency is a critical challenge when transitioning from laboratory to industrial-scale production.

Potential Causes:

  • Suboptimal Drug-to-Lipid Ratio: The drug-to-lipid ratio that works at a small scale may not be optimal for larger batches, potentially leading to saturation of the lipid bilayer.

  • Inefficient Active Loading: For active loading techniques, maintaining a uniform transmembrane gradient across a large volume can be difficult.

  • Drug Loss During Processing: The drug or lipids may adhere to the surfaces of larger reactors, tubing, and filters, reducing the overall yield.

Troubleshooting Solutions:

  • Optimize Drug-to-Lipid Ratio: Systematically evaluate different drug-to-lipid ratios at the larger scale to find the optimal concentration for maximum encapsulation.

  • Refine Active Loading Parameters: For active loading, ensure uniform mixing and temperature control to maintain a consistent transmembrane gradient throughout the larger batch.

  • Minimize Surface Adsorption: Pre-condition the manufacturing equipment by flushing with buffer to minimize non-specific binding of lipids and the drug.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the sterile filtration of this compound liposomes?

A1: Sterile filtration of liposomes using 0.2 µm filters can be challenging due to their size and physicochemical properties. Key challenges include:

  • Filter Blockage: Liposomes can prematurely block the filter, reducing the volumetric throughput.

  • Liposome Deformation and Rupture: The shear stress during filtration can disrupt the integrity of the liposomes.

  • Loss of Product: A significant portion of the liposomes may be retained by the filter, leading to product loss.

To mitigate these challenges, consider optimizing filtration parameters such as using prefiltration, adjusting the differential pressure, and selecting an appropriate filter membrane material like polyethersulfone (PES).

Q2: How does Tangential Flow Filtration (TFF) impact this compound liposomes during scale-up?

A2: Tangential Flow Filtration (TFF) is a suitable method for concentrating and purifying liposomes, but the process needs to be carefully optimized due to the fragile nature of these vesicles. Key considerations for TFF include:

  • Transmembrane Pressure (TMP) and Delta Pressure (ΔP): Lowering TMP and ΔP helps to maintain the integrity of the liposomes.

  • Process Temperature: A lower process temperature (preferably 8–10 °C) is favorable for maintaining liposome integrity.

  • Concentration vs. Diafiltration: Direct diafiltration may result in better liposome recovery compared to a process that involves a concentration step followed by diafiltration.

Recent studies have shown that single-pass TFF systems can achieve significant concentration of liposomes in a short time under controlled pressure conditions, making it a promising technique for large-scale manufacturing.

Q3: What are the critical considerations for lyophilization of this compound liposomes?

A3: Lyophilization, or freeze-drying, can improve the long-term stability of liposomal formulations, but it is a challenging process. The freezing and dehydration steps can destabilize the liposome structure, leading to fusion and drug leakage.

Critical Parameters for Lyophilization:

ParameterRecommendationRationale
Cryoprotectant Use of cryoprotectants like trehalose or sucrose is essential.These sugars form a glassy matrix that protects the liposomes from stress during freezing and dehydration.
Freezing Rate A rapid freezing rate is generally preferred.This leads to the formation of smaller ice crystals, which cause less disruption to the liposome bilayer.
Annealing An annealing step (holding the product at a temperature below the eutectic point) may be beneficial.This allows for the growth of larger, more uniform ice crystals, which can improve the efficiency of the subsequent drying step.
Primary Drying The shelf temperature should be carefully controlled to be below the collapse temperature of the formulation.This prevents the product from collapsing and ensures the formation of an elegant cake.
Secondary Drying The temperature can be gradually increased to remove residual moisture.A low residual moisture content is crucial for the long-term stability of the lyophilized product.

Q4: What are the common methods for preparing this compound liposomes and how do they scale?

A4: Several methods are used for liposome preparation, each with its own advantages and limitations regarding scalability.

MethodDescriptionScalability
Thin-Film Hydration Lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).Difficult to scale up to large volumes due to the challenges in creating a uniform lipid film over a large surface area and ensuring consistent hydration.
Ethanol Injection An ethanolic solution of lipids is rapidly injected into an aqueous buffer, leading to the spontaneous formation of liposomes.This method is more readily scalable than thin-film hydration.
Reverse-Phase Evaporation A water-in-oil emulsion is formed, and the organic solvent is removed under reduced pressure, resulting in the formation of liposomes.Can achieve high encapsulation efficiency but can be difficult to scale up.
Microfluidics Precise mixing of a lipid-in-solvent stream with an aqueous stream in microchannels leads to the controlled self-assembly of liposomes.Highly scalable and offers excellent control over particle size and PDI, with good batch-to-batch reproducibility.

An overview of a typical liposome production workflow is presented below:

G start Lipid & Drug Dissolution formation Liposome Formation (e.g., Microfluidics, Ethanol Injection) start->formation sizing Size Reduction (e.g., Extrusion, Homogenization) formation->sizing purification Purification (e.g., Tangential Flow Filtration) sizing->purification sterilization Sterile Filtration purification->sterilization lyophilization Lyophilization (Optional) sterilization->lyophilization qc Quality Control Testing sterilization->qc If not lyophilized lyophilization->qc final_product Final Product qc->final_product

References

reducing non-specific binding in DSPE-SPDP conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address the common challenge of non-specific binding (NSB) during DSPE-SPDP conjugation experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound conjugation and how does it work?

This compound conjugation is a chemical method used to attach molecules, typically proteins or peptides, to the surface of liposomes or other lipid-based nanoparticles. The process relies on a heterobifunctional crosslinker, SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate), which links the phospholipid DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) to the target molecule.

The conjugation occurs in two main steps:

  • Amine Reaction: The N-hydroxysuccinimide (NHS) ester end of SPDP reacts with a primary amine. This amine can be on the DSPE headgroup (if using DSPE-NH2) or on the target molecule (like a lysine residue on a protein). This reaction is most efficient at a pH of 7-8.

  • Sulfhydryl Reaction: The 2-pyridyldithiol group on the other end of SPDP reacts with a sulfhydryl (thiol, -SH) group, typically from a cysteine residue on the target protein. This forms a stable, yet cleavable, disulfide bond and releases a pyridine-2-thione molecule, which can be measured spectrophotometrically at 343 nm to monitor the reaction's progress.

cluster_step1 Step 1: Amine Reaction (Activation) cluster_step2 Step 2: Sulfhydryl Reaction (Conjugation) Liposome Liposome with DSPE-Amine ActivatedLiposome Pyridyldithiol-Activated Liposome Liposome->ActivatedLiposome NHS-Ester Reaction pH 7-8 SPDP SPDP Crosslinker SPDP->ActivatedLiposome FinalConjugate Final Liposome-Protein Conjugate ActivatedLiposome->FinalConjugate ProteinSH Protein with Sulfhydryl Group (-SH) ProteinSH->FinalConjugate Disulfide Exchange pH 7-8 PyThione Pyridine-2-thione (Byproduct, A343) FinalConjugate->PyThione

Caption: this compound two-step conjugation workflow.

Q2: What is non-specific binding (NSB) in this context?

Non-specific binding refers to the undesirable adhesion of molecules to surfaces or other molecules through interactions that are not based on the specific, intended covalent bond formation. In this compound conjugation, this often manifests as proteins or other analytes sticking to the liposome surface via weak forces, leading to inaccurate quantification, reduced purity of the final product, and potentially misleading experimental results.

Q3: What are the primary causes of high non-specific binding?

High NSB is typically driven by a combination of factors related to the molecules involved and the experimental conditions. Key causes include:

  • Electrostatic Interactions: Occur when charged proteins bind to oppositely charged lipid headgroups on the liposome surface.

  • Hydrophobic Interactions: Proteins with exposed hydrophobic regions can adsorb onto the hydrophobic lipid bilayer.

  • Reactive Group Hydrolysis: The NHS-ester on SPDP is moisture-sensitive and can hydrolyze, particularly at high pH. This creates inactive linkers that may contribute to NSB.

  • Ineffective Quenching: Failure to deactivate unreacted NHS-esters after the primary conjugation step can lead to unintended side reactions.

  • Suboptimal Purification: Inadequate removal of unreacted reagents, byproducts, and non-specifically bound proteins compromises the purity of the final sample.

cluster_causes Primary Causes NSB High Non-Specific Binding (NSB) Electrostatic Electrostatic Interactions NSB->Electrostatic Hydrophobic Hydrophobic Interactions NSB->Hydrophobic Hydrolysis NHS-Ester Hydrolysis NSB->Hydrolysis Quenching Ineffective Quenching NSB->Quenching Purification Suboptimal Purification NSB->Purification Aggregation Protein Aggregation NSB->Aggregation

optimizing the molar ratio of DSPE-SPDP to ligand

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of DSPE-SPDP to a ligand during the preparation of ligand-targeted nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]) is a heterobifunctional crosslinker used to attach ligands, such as antibodies or peptides, to the surface of liposomes or other nanoparticles. It consists of a DSPE lipid anchor, which integrates into the lipid bilayer of the nanoparticle, and an SPDP group. The SPDP group contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) on the ligand, and a pyridyldithio group that can react with sulfhydryls (-SH).[1][2]

Q2: What is the optimal molar ratio of this compound to my ligand?

The optimal molar ratio is dependent on the specific ligand (e.g., antibody, peptide) and the desired degree of conjugation. A good starting point for optimization is a molar excess of this compound to the ligand, typically ranging from 10- to 50-fold.[3] It is crucial to perform empirical optimization to find the ideal ratio for your specific application.[3]

Q3: How can I determine the degree of SPDP modification on my ligand?

The number of SPDP molecules attached to your ligand can be quantified by measuring the release of pyridine-2-thione at 343 nm after reduction of the disulfide bond with a reducing agent like dithiothreitol (DTT).[1] The change in absorbance before and after adding the reducing agent is proportional to the amount of SPDP conjugated to the ligand.

Q4: What buffers are recommended for the conjugation reaction?

Amine-free buffers with a pH between 7.0 and 8.0 are recommended for the reaction between the NHS ester of this compound and the primary amines of the ligand. Suitable buffers include phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the ligand for reaction with the this compound.

Q5: In what solvent should I dissolve this compound?

This compound has limited aqueous solubility and should be dissolved in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the this compound to ligand molar ratio.

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency Insufficient molar excess of this compound: The amount of this compound is too low to achieve the desired level of conjugation.Increase the molar ratio of this compound to the ligand. A titration experiment is recommended to determine the optimal ratio.
Hydrolysis of NHS ester: The NHS ester on this compound is susceptible to hydrolysis, especially at high pH.Prepare the this compound solution immediately before use. Ensure the reaction pH is within the optimal range of 7.0-8.0.
Inactive ligand: The primary amine groups on the ligand may not be available for reaction.Confirm the purity and activity of your ligand. Ensure that the buffer used for ligand storage does not contain interfering substances.
Incompatible buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the ligand.Use an amine-free buffer such as PBS or HEPES.
Protein precipitation after adding this compound High degree of modification: An excessive molar ratio of this compound can lead to over-modification of the ligand, causing changes in its properties and leading to aggregation.Reduce the molar ratio of this compound to the ligand. Optimize the reaction time and temperature.
Solvent shock: Adding a large volume of organic solvent (used to dissolve this compound) to the aqueous protein solution can cause precipitation.Add the this compound solution dropwise to the ligand solution while gently mixing. Keep the volume of the organic solvent to a minimum.
High molecular weight smear on SDS-PAGE Extensive cross-linking: This indicates the formation of large, non-specific aggregates due to an overly high concentration of the crosslinker or prolonged reaction time.Perform a titration of the this compound concentration and optimize the incubation time to favor the formation of discrete conjugates.
Irreproducible results Inconsistent reagent preparation: The this compound solution is not prepared fresh for each experiment, leading to variability in the amount of active reagent due to hydrolysis.Always prepare the this compound solution immediately before use.
Variability in reaction conditions: Minor differences in pH, temperature, or incubation time can affect the reaction outcome.Standardize all reaction parameters, including buffer preparation, temperature control, and timing.

Experimental Protocols

Protocol 1: Determination of SPDP Incorporation

This protocol allows for the quantification of SPDP molecules conjugated to a ligand.

  • Sample Preparation: Dilute a sample of the SPDP-modified ligand in an appropriate buffer (e.g., PBS).

  • Initial Absorbance Reading: Measure the absorbance of the diluted sample at 343 nm. This is your baseline reading.

  • Reduction of Disulfide Bonds: Add a solution of DTT to the sample to a final concentration of 25-50 mM.

  • Incubation: Incubate the sample at room temperature for 30 minutes to ensure complete reduction of the disulfide bonds and release of pyridine-2-thione.

  • Final Absorbance Reading: Measure the absorbance of the sample again at 343 nm.

  • Calculation: Calculate the change in absorbance (ΔA343) by subtracting the initial reading from the final reading. The concentration of released pyridine-2-thione can be determined using its molar extinction coefficient (ε) of 8080 M⁻¹cm⁻¹. The molar ratio of SPDP to the ligand can then be calculated.

Protocol 2: General Procedure for this compound Conjugation to a Ligand

This protocol provides a general workflow for conjugating a ligand to this compound.

  • Ligand Preparation: Dissolve the amine-containing ligand (e.g., protein A) at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.0, with 1 mM EDTA).

  • This compound Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to create a stock solution (e.g., 20-25 mM).

  • Reaction: Add the this compound stock solution to the ligand solution to achieve the desired molar excess. For example, add 20-25 µL of the stock solution to 1 mL of the ligand solution.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Purification: Remove the unreacted this compound and reaction byproducts using a desalting column or gel filtration. The resulting this compound-ligand conjugate is now ready for incorporation into nanoparticles.

Visualizing the Workflow

The following diagrams illustrate the key processes in this compound conjugation.

DSPE_SPDP_Reaction cluster_step1 Step 1: Activation of Ligand cluster_step2 Step 2: Nanoparticle Incorporation Ligand_NH2 Ligand-NH₂ (Primary Amine) Activated_Ligand This compound-Ligand (Amide Bond) Ligand_NH2->Activated_Ligand NHS Ester Reaction (pH 7-8) DSPE_SPDP This compound (NHS Ester) DSPE_SPDP->Activated_Ligand Targeted_Liposome Ligand-Targeted Liposome Activated_Ligand->Targeted_Liposome Hydrophobic Insertion Liposome Liposome Liposome->Targeted_Liposome

Caption: Workflow of this compound conjugation to a ligand and subsequent nanoparticle incorporation.

Troubleshooting_Logic Start Start: Low Conjugation Efficiency Check_Ratio Is Molar Ratio of this compound to Ligand Sufficient? Start->Check_Ratio Increase_Ratio Action: Increase Molar Ratio Check_Ratio->Increase_Ratio No Check_Buffer Is Buffer Amine-Free (pH 7-8)? Check_Ratio->Check_Buffer Yes Increase_Ratio->Check_Buffer Change_Buffer Action: Use PBS or HEPES Check_Buffer->Change_Buffer No Check_Reagent Was this compound Solution Freshly Prepared? Check_Buffer->Check_Reagent Yes Change_Buffer->Check_Reagent Prepare_Fresh Action: Prepare Fresh This compound Solution Check_Reagent->Prepare_Fresh No Success Problem Resolved Check_Reagent->Success Yes Prepare_Fresh->Success

Caption: Troubleshooting flowchart for low this compound conjugation efficiency.

References

purification strategies for DSPE-SPDP conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-SPDP conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful synthesis and purification of this compound conjugates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my final conjugate yield consistently low?

Answer: Low conjugate yield can stem from several factors related to the reaction conditions, reactant quality, or purification process.

Possible Causes & Solutions:

  • Suboptimal Reaction pH: The NHS ester of SPDP reacts efficiently with primary amines at a pH of 7-8, while the pyridyldithio group reacts best with sulfhydryls between pH 7 and 8.[1] Operating outside this range can significantly reduce efficiency.

    • Solution: Ensure your reaction buffer (e.g., phosphate, borate, or carbonate/bicarbonate) is maintained within the pH 7-8 range.[1][2] Avoid buffers containing primary amines, such as Tris.[1]

  • Hydrolysis of DSPE-PEG Esters: Phospholipid esters in DSPE-PEG are susceptible to hydrolysis, especially under acidic conditions (e.g., during peptide cleavage with TFA) or even in unbuffered water at elevated temperatures.[3] This degradation can prevent successful conjugation.

    • Solution: Perform the conjugation in a neutral buffered aqueous solution. If using RP-HPLC for purification, avoid high temperatures and immediately buffer eluted fractions to a neutral pH before solvent removal.

  • Insufficient Reactive Groups: The molar ratio of this compound to your protein or peptide is critical. An insufficient amount of the SPDP linker will naturally lead to a low yield.

    • Solution: Optimize the molar ratio of the reactants. It may be necessary to use a molar excess of the this compound lipid. For example, a 3:1 molar ratio of DSPE-PEG-maleimide to a thiol-peptide has been used successfully.

  • Loss During Purification: The chosen purification method may not be optimal for your specific conjugate, leading to product loss.

    • Solution: Evaluate your purification strategy. For liposomal formulations, Tangential Flow Filtration (TFF) can offer high recovery (>90%). For non-liposomal conjugates, Size Exclusion Chromatography (SEC) is generally a mild technique with high recovery rates.

Question 2: My final product shows significant aggregation. What is the cause and how can I fix it?

Answer: Aggregation suggests issues with the conjugate's stability, which can be influenced by the conjugation process itself or the subsequent handling and purification steps.

Possible Causes & Solutions:

  • Increased Hydrophobicity: The conjugation of a hydrophobic drug or linker can alter the physicochemical properties of the parent molecule (e.g., an antibody), increasing the propensity for aggregation.

    • Solution: Include a buffer exchange step into a formulation buffer that enhances stability. Size Exclusion Chromatography (SEC) is an excellent method for both buffer exchange and removing existing aggregates. Aggregates, being larger, will elute first, often in the void volume of the column.

  • Improper Sample Handling: High concentrations or inadequate buffer composition can lead to aggregation.

    • Solution: Avoid excessively high sample concentrations. Ensure the sample is fully solubilized and free of particulate matter before purification by centrifuging and filtering (0.22 µm filter). Including 0.15 M NaCl in the buffer can help prevent non-specific ionic interactions that may contribute to aggregation.

  • Instability During Purification: Certain purification conditions, such as the organic solvents used in Reversed-Phase HPLC, can denature proteins and cause aggregation.

    • Solution: If using RP-HPLC, minimize the exposure time to organic solvents and work at room temperature or below. SEC is a milder alternative that separates molecules based on size in an aqueous buffer, preserving the native structure of most proteins.

Question 3: How do I remove unreacted this compound and other small molecule impurities from my conjugate?

Answer: Removing small molecule contaminants is a critical step to ensure the purity and safety of the final product.

Possible Causes & Solutions:

  • Ineffective Purification Method: Dialysis may be slow and inefficient for removing all small molecules.

    • Solution 1: Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugate from smaller unreacted molecules like excess SPDP linkers, peptides, or reducing agents. SEC columns like Sephadex G-25 are specifically designed for this type of group separation, often called desalting or buffer exchange.

    • Solution 2: Tangential Flow Filtration (TFF): For liposomal conjugates, TFF is very efficient at removing non-incorporated molecules. By selecting a membrane with an appropriate molecular weight cutoff (e.g., 10 kDa), the larger liposomes are retained while smaller impurities are washed away into the permeate.

    • Solution 3: Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and can effectively remove unreacted starting materials. However, care must be taken to use conditions that do not induce hydrolysis of the DSPE ester bonds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of a this compound conjugation? A1: this compound is a heterobifunctional crosslinker. It contains a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor and a succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker. The SPDP linker has two reactive ends:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂) on proteins or other molecules to form a stable amide bond. This reaction is most efficient at pH 7-8.

  • A 2-pyridyldithio group that reacts with sulfhydryl (thiol, -SH) groups to form a reversible disulfide bond. This reaction releases a byproduct, pyridine-2-thione, which can be measured spectrophotometrically at 343 nm to monitor the reaction progress.

Q2: How do I choose the best purification strategy for my this compound conjugate? A2: The optimal strategy depends on the nature of your conjugate (e.g., liposomal vs. non-liposomal) and the types of impurities you need to remove.

  • For Liposomal Conjugates: Tangential Flow Filtration (TFF) is highly effective for removing unencapsulated drugs, unreacted linkers, and for buffer exchange, with high vesicle recovery rates.

  • For Protein/Peptide Conjugates: Size Exclusion Chromatography (SEC) is the preferred method. It is a mild technique that separates the large conjugate from smaller impurities and aggregates based on size.

  • For High-Purity Small Batches: Reversed-Phase HPLC (RP-HPLC) offers high resolution for separating the conjugate from closely related impurities. However, you must carefully control conditions (pH, temperature) to prevent product degradation, particularly hydrolysis of the DSPE lipid esters.

Q3: How can I quantify the efficiency of my conjugation reaction? A3: Several methods can be used:

  • SDS-PAGE: For protein conjugates, SDS-PAGE analysis will show a shift in the molecular weight of the protein band after conjugation to the DSPE-PEG lipid. The intensity of the bands can be used to estimate the conjugation efficiency.

  • Mass Spectrometry (MALDI-TOF): This technique provides a precise mass of the final conjugate, confirming the successful addition of the this compound and the attached molecule.

  • UV-Vis Spectrophotometry: By measuring the absorbance of the released pyridine-2-thione at 343 nm during the reaction of the pyridyldithio group with a thiol, you can quantify the number of reacted sulfhydryl groups.

Q4: What are the recommended storage conditions for this compound and the final conjugate? A4: this compound lipid should be stored at -20°C, protected from moisture. The stability of the final conjugate depends on its specific composition. Generally, storing conjugates in a suitable buffer at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage is recommended. The disulfide bond formed via the SPDP linker is sensitive to reducing agents, so their presence in storage buffers should be avoided unless cleavage is desired.

Data Presentation: Comparison of Purification Techniques

The table below summarizes the key characteristics of common purification methods for this compound conjugates.

FeatureSize Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)Tangential Flow Filtration (TFF)
Principle Separation by size/hydrodynamic volume.Separation by hydrophobicity.Separation by size via a semi-permeable membrane.
Primary Use Removal of aggregates, unreacted small molecules, buffer exchange.High-resolution purification of final conjugate from closely related species.Purification of liposomes/nanoparticles from small molecule impurities.
Advantages Mild conditions, preserves protein structure, high recovery.High resolution and purity.High recovery (>90%), scalable, rapid.
Disadvantages Lower resolution for species of similar size.Can denature proteins, risk of DSPE hydrolysis, requires organic solvents.Primarily suitable for nanoparticles/liposomes, not free conjugates.
Typical Impurities Removed Aggregates, excess linker, salts, peptides.Unreacted starting materials, side-products.Unencapsulated drug, solvents, free linkers.

Experimental Protocols

Protocol 1: General Conjugation of DSPE-PEG-SPDP to a Thiolated Peptide

This protocol outlines a general procedure. Molar ratios and incubation times may need optimization.

  • Preparation of DSPE-PEG-SPDP:

    • Dissolve the DSPE-PEG-SPDP lipid in a small amount of organic solvent (e.g., DMSO or DMF) to create a stock solution.

    • If forming liposomes, incorporate the DSPE-PEG-SPDP with other lipids during the vesicle formation step (e.g., thin-film hydration).

  • Preparation of Thiolated Peptide:

    • Dissolve the thiolated peptide in a degassed, amine-free buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-7.5).

    • If the peptide's thiol group is protected or dimerized, it must first be reduced. Incubate the peptide with a 10-fold molar excess of a reducing agent like TCEP for 15-30 minutes at room temperature. Note: DTT should be avoided if subsequent purification cannot efficiently remove it, as it will interfere with the SPDP reaction.

  • Conjugation Reaction:

    • Add the reduced, thiolated peptide solution to the DSPE-PEG-SPDP-containing solution (or liposome suspension). A typical starting point is a 2 to 10-fold molar excess of the pyridyldithio groups to the thiol groups.

    • Allow the reaction to proceed for 8-16 hours at room temperature or overnight at 4°C with gentle stirring.

    • Monitor the reaction by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.

  • Quenching (Optional):

    • The reaction can be stopped by adding a small molecule thiol, such as cysteine, to react with any remaining pyridyldithio groups.

  • Purification:

    • Purify the final conjugate using an appropriate method as described in the table above (e.g., SEC for a peptide-lipid conjugate or TFF for a liposomal formulation).

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for your conjugate. For example, a Superdex 200 column is suitable for molecules in the 10-600 kDa range. For simple buffer exchange, a Sephadex G-25 column is ideal.

  • Buffer Preparation: Prepare the mobile phase buffer, ensuring it is compatible with your conjugate's stability. Filter (0.22 µm) and degas the buffer to prevent air bubbles from interfering with the separation.

  • Column Equilibration: Equilibrate the column with at least one column volume of the mobile phase buffer until a stable baseline is achieved on the detector (e.g., UV at 280 nm).

  • Sample Preparation: Centrifuge your sample to remove any precipitates. The sample volume should typically be less than 2-5% of the total column volume for high-resolution separation.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the sample isocratically (with a constant buffer composition) at a flow rate recommended for the column.

  • Fraction Collection: Collect fractions as the components elute. Larger molecules (aggregates) will elute first, followed by the desired conjugate, and finally smaller, unreacted molecules.

  • Analysis: Analyze the collected fractions using methods like SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the pure conjugate.

Visualizations

Experimental and Logical Workflows

DSPE_SPDP_Workflow cluster_prep 1. Reactant Preparation cluster_react 2. Conjugation cluster_purify 3. Purification cluster_char 4. Characterization prep_lipid Prepare DSPE-PEG-SPDP (e.g., in liposomes) conjugation Mix Reactants (pH 7-8, RT or 4°C) prep_lipid->conjugation prep_peptide Prepare Thiolated Molecule (reduce if necessary) prep_peptide->conjugation purification Remove Impurities (SEC, TFF, or RP-HPLC) conjugation->purification characterization Analyze Final Conjugate (SDS-PAGE, MS, DLS) purification->characterization

Caption: Workflow for this compound conjugation and purification.

Purification_Decision_Tree start Start: Crude Conjugate Mixture q1 Is the conjugate liposomal/nanoparticle? start->q1 tff Use Tangential Flow Filtration (TFF) q1->tff Yes q2 Need to remove aggregates or perform buffer exchange? q1->q2 No end Pure Conjugate tff->end sec Use Size Exclusion Chromatography (SEC) q2->sec Yes q3 Need highest resolution to separate similar species? q2->q3 No sec->end q3->sec No rphplc Use Reversed-Phase HPLC (RP-HPLC) (Caution: Hydrolysis Risk) q3->rphplc Yes rphplc->end

Caption: Decision tree for selecting a purification strategy.

Troubleshooting_Yield start Problem: Low Conjugate Yield cause1 Check Reaction pH (Is it 7-8?) start->cause1 cause2 Check for Reactant Hydrolysis (DSPE Esters) cause1->cause2 Yes sol1 Adjust Buffer to pH 7-8 cause1->sol1 No cause3 Check Molar Ratios (Is SPDP in excess?) cause2->cause3 No Hydrolysis sol2 Use Neutral Buffers, Avoid High Temp/Acid cause2->sol2 Hydrolysis Likely cause4 Evaluate Purification Loss (Is the method optimal?) cause3->cause4 Yes sol3 Increase this compound to Molecule Ratio cause3->sol3 No sol4 Switch to Milder Method (e.g., SEC or TFF) cause4->sol4 High Loss

Caption: Troubleshooting logic for low this compound conjugate yield.

References

Technical Support Center: Overcoming DSPE-SPDP NHS Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-SPDP NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments and overcome the challenges associated with the hydrolysis of this compound NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound NHS ester and what is it used for?

This compound NHS ester is a heterobifunctional crosslinker that contains three key components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that allows for the incorporation of the molecule into lipid bilayers of liposomes and other nanoparticles.

  • SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): A linker containing a disulfide bond, which can be cleaved by reducing agents. This allows for the controlled release of conjugated molecules.

  • NHS ester (N-hydroxysuccinimide ester): An amine-reactive group that forms stable amide bonds with primary amines, such as those found on proteins, peptides, and other biomolecules.

This reagent is commonly used for conjugating biomolecules to the surface of liposomes for applications in targeted drug delivery and diagnostics.

Q2: What is NHS ester hydrolysis and why is it a problem?

NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, leading to the formation of an inactive carboxylic acid. This is a significant issue because it directly competes with the desired conjugation reaction with the primary amine on your target molecule.[1][2][] Once hydrolyzed, the this compound NHS ester can no longer react with your biomolecule, which significantly reduces the yield of your final conjugate.[4]

Q3: What are the main factors that influence the rate of NHS ester hydrolysis?

The rate of NHS ester hydrolysis is primarily influenced by three factors:

  • pH: The rate of hydrolysis increases significantly as the pH rises.[1]

  • Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.

  • Buffer Composition: The presence of nucleophiles other than the intended primary amine in the buffer can react with the NHS ester and reduce conjugation efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound NHS ester in a question-and-answer format.

Problem 1: Low conjugation efficiency or no conjugation.

  • Possible Cause 1: Hydrolysis of the this compound NHS ester.

    • Solution: The NHS ester is highly susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH. It is crucial to prepare the this compound NHS ester solution immediately before use. If you are using an organic solvent like DMSO or DMF to dissolve the reagent, ensure the solvent is anhydrous to minimize premature hydrolysis.

  • Possible Cause 2: Suboptimal reaction pH.

    • Solution: The reaction between the NHS ester and a primary amine is most efficient within a pH range of 7.2 to 8.5. Below pH 7.2, the primary amines are protonated and less reactive. Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically. A good starting point for optimization is a pH of 8.0-8.5.

  • Possible Cause 3: Incorrect buffer.

    • Solution: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or bicarbonate/carbonate buffer.

Problem 2: Precipitation of the this compound NHS ester during the reaction.

  • Possible Cause 1: Low aqueous solubility.

    • Solution: this compound NHS ester has limited solubility in aqueous solutions. It is recommended to first dissolve the reagent in a water-miscible organic solvent like anhydrous DMSO or DMF before adding it to the aqueous reaction mixture. The final concentration of the organic solvent in the reaction should be kept low (typically below 10%) to avoid denaturation of proteins.

  • Possible Cause 2: Aggregation of the conjugated molecule.

    • Solution: If you are conjugating a protein, a high degree of labeling can sometimes lead to aggregation. Try reducing the molar excess of the this compound NHS ester in the reaction.

Problem 3: Cleavage of the SPDP linker during the conjugation reaction.

  • Possible Cause: Presence of reducing agents.

    • Solution: The disulfide bond in the SPDP linker is sensitive to reducing agents like DTT or TCEP. Ensure that your reaction buffers are free of any reducing agents unless you intend to cleave the linker.

Quantitative Data: Hydrolysis of NHS Esters

The stability of the NHS ester is highly dependent on the pH of the solution. The following table summarizes the approximate half-life of NHS esters at different pH values. While this data is for general NHS esters, it provides a useful guideline for working with this compound NHS ester.

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.6410 minutes
8.0Room Temperature~125-210 minutes
8.5Room Temperature~130-180 minutes
9.0Room Temperature~110-125 minutes

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: General Procedure for Conjugating a Protein to Pre-formed Liposomes using this compound NHS Ester

This protocol describes the "post-insertion" method where the this compound-protein conjugate is first formed and then inserted into pre-formed liposomes.

  • Preparation of Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Preparation of this compound NHS Ester Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound NHS ester solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification of the this compound-Protein Conjugate:

    • Remove unreacted this compound NHS ester using a desalting column or dialysis against the desired buffer.

  • Post-Insertion into Liposomes:

    • Add the purified this compound-protein conjugate to a solution of pre-formed liposomes.

    • Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids for 1-2 hours.

  • Purification of Functionalized Liposomes:

    • Remove the unincorporated this compound-protein conjugate by size exclusion chromatography or dialysis.

Visualizations

Hydrolysis_vs_Conjugation DSPE_SPDP_NHS This compound NHS Ester (Active) Hydrolyzed_Product Hydrolyzed this compound (Inactive Carboxylic Acid) DSPE_SPDP_NHS->Hydrolyzed_Product Hydrolysis (competing reaction) - High pH - Water present Conjugated_Product This compound-Amine Conjugate (Stable Amide Bond) DSPE_SPDP_NHS->Conjugated_Product Aminolysis (desired reaction) - Optimal pH (7.2-8.5) Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Conjugated_Product

Figure 1. Competing reactions of this compound NHS ester.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_conjugation 2. Conjugation cluster_purification1 3. First Purification cluster_insertion 4. Liposome Functionalization cluster_purification2 5. Final Purification Protein_Prep Prepare Protein Solution (amine-free buffer, pH 7.2-8.0) Reaction Mix Protein and this compound NHS Ester (10-20x molar excess of ester) Incubate RT 30-60 min or 4°C 2h Protein_Prep->Reaction DSPE_Prep Prepare this compound NHS Ester (freshly dissolved in anhydrous DMSO/DMF) DSPE_Prep->Reaction Purify_Conjugate Remove Excess this compound NHS Ester (Desalting column or Dialysis) Reaction->Purify_Conjugate Post_Insertion Post-insertion into Liposomes (Incubate above lipid Tm) Purify_Conjugate->Post_Insertion Purify_Liposomes Remove Unincorporated Conjugate (Size exclusion chromatography) Post_Insertion->Purify_Liposomes Final_Product Functionalized Liposomes Purify_Liposomes->Final_Product

Figure 2. Workflow for liposome functionalization.

References

Validation & Comparative

DSPE-SPDP vs. Click Chemistry: A Comparative Guide to Functionalization Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the efficacy and reproducibility of functionalized nanoparticles and biomolecules. This guide provides a comprehensive comparison of two widely used methods: DSPE-SPDP and click chemistry, with a focus on their application in the functionalization of DSPE-PEGylated lipids, commonly used in drug delivery systems.

This comparison delves into the key performance metrics of each method, including reaction efficiency, stability of the resulting linkage, and reaction kinetics. We present a summary of available quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate functionalization strategy for your research needs.

At a Glance: this compound vs. Click Chemistry

FeatureThis compoundClick Chemistry (SPAAC)
Reaction Type Amine-reactive NHS ester and thiol-reactive pyridyldithiolStrain-promoted alkyne-azide cycloaddition
Bond Formed Disulfide bondTriazole linkage
Biocompatibility GoodExcellent (Copper-free)
Specificity High for thiolsExcellent and bioorthogonal
Stability of Linkage Reducible, sensitive to reducing agentsHighly stable
Reaction Conditions pH dependent (7-8 for optimal reaction)Physiological conditions
Reaction Speed NHS-ester reaction is fast, but pH dependent.Generally fast, can be slower for large molecules.

Quantitative Performance Data

The following tables summarize the available quantitative data on the performance of this compound and click chemistry in functionalization applications. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and the presented data is compiled from different studies.

Table 1: Conjugation Efficiency
ChemistrySystemLigandReported EfficiencyCitation
Click Chemistry (SPAAC) DSPE-PEG2000 LiposomesSmall molecule azide83% (after 72h)
Click Chemistry (SPAAC with affinity tag) DSPE-PEG2000 LiposomesPeptide87% (dilute), 58% (concentrated) (after 72h)
SPDP/Maleimide Chemistry Maleimide-functionalized LiposomesThiolated Hemoglobin54%
Maleimide Chemistry PLGA NanoparticlescRGDfK peptide84% (after 30 min)
Maleimide Chemistry PLGA Nanoparticles11A4 nanobody58% (after 2h)
Table 2: Linkage Stability
Linkage TypeChemistryKey CharacteristicsCitation
Disulfide Bond This compoundCleavable by reducing agents (e.g., DTT, glutathione). Stability can be a concern in the reducing environment of the cell cytoplasm.
Triazole Linkage Click ChemistryHighly stable and resistant to cleavage under physiological conditions. Considered a robust and permanent linkage.
Table 3: Reaction Kinetics
ReactionChemistryKey Kinetic ParametersCitation
NHS Ester Amination This compoundThe half-life of the NHS ester is pH-dependent, ranging from several hours at pH 7 to less than 10 minutes at pH 9.
Pyridyldithiol Thiolysis This compoundReacts optimally with sulfhydryls between pH 7 and 8.
SPAAC Click ChemistryReaction rates are described as "reasonable" for small molecules and can be "slower" for larger proteins.

Experimental Workflows

The choice between this compound and click chemistry also involves practical considerations of the experimental workflow. Below are diagrams illustrating the typical steps for each functionalization method.

DSPE_SPDP_Workflow cluster_step1 Step 1: Activation of DSPE-PEG cluster_step2 Step 2: Ligand Preparation cluster_step3 Step 3: Conjugation A DSPE-PEG-NH2 C DSPE-PEG-SPDP A->C NHS Ester Reaction (pH 7-8) B SPDP Reagent B->C E DSPE-PEG-SPDP D Thiol-containing Ligand F Thiol-containing Ligand G Functionalized DSPE-PEG-Ligand E->G Thiol-Disulfide Exchange (pH 7-8) F->G

Caption: this compound functionalization workflow.

Click_Chemistry_Workflow cluster_step1 Step 1: Preparation of Reactants cluster_step2 Step 2: Conjugation A DSPE-PEG-Azide or DSPE-PEG-Alkyne C DSPE-PEG-Azide/Alkyne B Alkyne- or Azide- functionalized Ligand D Ligand-Alkyne/Azide E Functionalized DSPE-PEG-Ligand C->E Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) D->E

Caption: Click chemistry (SPAAC) functionalization workflow.

Detailed Experimental Protocols

This compound Functionalization Protocol

This protocol describes the two-step process for conjugating a thiol-containing ligand to an amine-terminated DSPE-PEG derivative.

Materials:

  • DSPE-PEG-NH2

  • N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • Thiol-containing ligand

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Organic solvent (e.g., DMSO or DMF)

  • Desalting column

Procedure:

  • Activation of DSPE-PEG-NH2 with SPDP:

    • Dissolve DSPE-PEG-NH2 in the reaction buffer.

    • Prepare a stock solution of SPDP in an organic solvent (e.g., DMSO).

    • Add the SPDP stock solution to the DSPE-PEG-NH2 solution. The molar ratio of SPDP to DSPE-PEG-NH2 should be optimized but is typically in the range of 10-20 fold excess of SPDP.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

    • Remove excess, unreacted SPDP using a desalting column.

  • Conjugation to Thiol-containing Ligand:

    • Dissolve the thiol-containing ligand in the reaction buffer.

    • Add the thiol-containing ligand solution to the activated DSPE-PEG-SPDP solution.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

    • Purify the final DSPE-PEG-ligand conjugate using an appropriate method such as dialysis or size-exclusion chromatography to remove unreacted ligand and byproducts.

Click Chemistry (SPAAC) Functionalization Protocol

This protocol outlines the procedure for conjugating an azide-functionalized ligand to a DSPE-PEG derivative functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • DSPE-PEG-DBCO (or other strained alkyne)

  • Azide-functionalized ligand

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the DSPE-PEG-DBCO in the reaction buffer to form micelles or incorporate into a liposomal formulation.

    • Dissolve the azide-functionalized ligand in the reaction buffer.

  • Conjugation Reaction:

    • Mix the DSPE-PEG-DBCO solution with the azide-functionalized ligand solution. The molar ratio of the reactants should be optimized, but a slight excess of one reactant is often used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight, depending on the specific reactants and their concentrations.

    • The reaction is typically performed without the need for a catalyst.

  • Purification:

    • Purify the resulting DSPE-PEG-ligand conjugate to remove any unreacted starting materials using a suitable method such as dialysis or size-exclusion chromatography.

Discussion and Recommendations

This compound: This method is a well-established and reliable technique for conjugating thiol-containing molecules. The primary advantage of the disulfide linkage is its cleavability in a reducing environment, which can be exploited for intracellular drug release. However, this is also its main drawback, as the conjugate may be unstable in the bloodstream or other biological environments with reducing potential, leading to premature release of the payload. The reaction is also pH-sensitive, requiring careful control of the reaction conditions.

Click Chemistry (SPAAC): Copper-free click chemistry, particularly SPAAC, has emerged as a powerful tool for bioconjugation due to its high specificity, bioorthogonality, and the formation of a highly stable triazole linkage. The reaction proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications. While the synthesis of strained alkynes can be more complex and costly than SPDP reagents, the superior stability and biocompatibility of the resulting conjugate often justify the initial investment.

The choice between this compound and click chemistry for functionalization depends heavily on the specific application.

  • Choose this compound when a reducible linker is desired for triggered release of a payload within the cell. It is a cost-effective and well-understood method, but careful consideration must be given to the stability of the disulfide bond in the intended biological environment.

  • Choose Click Chemistry (SPAAC) for applications requiring a highly stable and inert linkage, particularly for in vivo studies or when precise control over the conjugation site is critical. The bioorthogonality of the reaction minimizes side reactions and ensures a more homogeneous product. While potentially more expensive upfront, the robustness and reliability of click chemistry can lead to more reproducible and effective results in the long run.

For researchers aiming for the highest degree of stability, specificity, and biocompatibility in their functionalized constructs, click chemistry represents the current state-of-the-art . However, this compound remains a valuable tool for specific applications where controlled release is a key design feature.

A Researcher's Guide to Validating DSPE-SPDP Conjugation: An SDS-PAGE Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the successful conjugation of molecules to lipid nanoparticles is a critical step. DSPE-SPDP (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]) is a widely utilized lipid for linking proteins, antibodies, and other molecules to the surface of liposomes and other nanocarriers. This guide provides a comprehensive comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with alternative methods for validating this conjugation, supported by experimental data and detailed protocols.

The Role of SDS-PAGE in this compound Conjugation Analysis

SDS-PAGE is a fundamental and accessible technique for verifying the successful conjugation of a protein to this compound. The principle lies in the separation of molecules based on their molecular weight. The anionic detergent SDS denatures the protein, imparting a uniform negative charge and linearizing it. Consequently, during electrophoresis, the migration of the protein through the polyacrylamide gel is primarily dependent on its size.

When a protein is successfully conjugated to this compound, the resulting conjugate will have a higher molecular weight than the unconjugated protein. This size difference is readily observable on an SDS-PAGE gel as a distinct, slower-migrating band compared to the original protein. The appearance of this new, higher molecular weight band, often accompanied by a decrease in the intensity of the band corresponding to the unconjugated protein, serves as primary evidence of a successful conjugation reaction.

Quantitative Analysis of Conjugation Efficiency

Densitometry analysis of the stained SDS-PAGE gel can provide a semi-quantitative estimation of the conjugation efficiency. By measuring the intensity of the protein bands, one can approximate the relative amounts of conjugated and unconjugated protein.

Table 1: Illustrative SDS-PAGE Analysis of this compound-Antibody Conjugation

LaneDescriptionExpected Molecular Weight (kDa)Observed Band(s) (kDa)Interpretation
1Molecular Weight MarkerN/AVariousProvides a standard for size estimation.
2Unconjugated Antibody (Control)~150~150Shows the migration of the starting antibody.
3This compound-Antibody Conjugate>150~150 and a smear/band >150The band at ~150 kDa represents remaining unconjugated antibody. The higher molecular weight smear/band confirms the formation of the conjugate. The intensity of the higher band relative to the unconjugated band indicates the extent of conjugation.

Note: The molecular weight of this compound is relatively small compared to a typical antibody, so the shift in the band might not be dramatic but will be discernible. The presence of the lipid and PEG components can also lead to broader bands or a smear.

Comparison with Alternative Analytical Methods

While SDS-PAGE is a valuable tool for initial screening, a comprehensive characterization of this compound conjugates often benefits from complementary techniques.

Table 2: Comparison of Analytical Methods for this compound Conjugate Validation

TechniquePrincipleAdvantages for this compound ConjugatesDisadvantages for this compound Conjugates
SDS-PAGE Separation of denatured molecules by molecular weight in a gel matrix.- Simple, rapid, and widely available.- Provides a clear visual confirmation of a molecular weight increase.- Cost-effective for routine analysis.- Provides only an estimated molecular weight.- The lipid and PEG components of this compound can cause band broadening or smearing, affecting resolution.- Denaturing conditions disrupt the native structure of the conjugated protein.
Size Exclusion Chromatography (SEC) Separation of molecules in their native state based on their hydrodynamic radius.- Provides information on the size and aggregation state of the conjugate in solution.- Non-denaturing, preserving the biological activity of the protein.- Can be used for purification of the conjugate.- Lower resolution compared to SDS-PAGE for small size differences.- Potential for non-specific interactions between the lipid part of the conjugate and the column matrix.- May not effectively separate unconjugated this compound from the conjugate.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- Provides a highly accurate molecular weight of the conjugate.- Can confirm the identity of the conjugated protein through peptide sequencing.- Can determine the degree of conjugation (number of this compound molecules per protein).- Requires more specialized equipment and expertise.- The presence of the heterogeneous PEG chain in some this compound derivatives can complicate data analysis.- The lipid component can sometimes suppress protein ionization.

Experimental Protocols

This compound Conjugation to a Protein

This protocol describes the conjugation of a protein containing free amine groups to this compound.

Materials:

  • Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Organic solvent (e.g., DMSO or ethanol)

  • Reducing agent (e.g., DTT or TCEP) for proteins with existing disulfide bonds to be cleaved for thiol-reactive conjugation.

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting column

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in an organic solvent like DMSO.

  • Prepare the Protein: If conjugating to a thiol group, reduce the protein's disulfide bonds using a reducing agent and subsequently remove the reducing agent using a desalting column. For amine conjugation, ensure the protein is in an amine-free buffer at the appropriate pH.

  • Reaction: Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will need to be optimized depending on the protein and the desired degree of conjugation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted this compound using a desalting column or dialysis.

SDS-PAGE Analysis of this compound Conjugate

Materials:

  • Polyacrylamide gel of appropriate percentage

  • SDS-PAGE running buffer

  • Sample loading buffer (e.g., Laemmli buffer)

  • Molecular weight markers

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

  • Electrophoresis apparatus

Procedure:

  • Sample Preparation: Mix the unconjugated protein (control) and the purified this compound-protein conjugate with sample loading buffer.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes.

  • Loading the Gel: Load the molecular weight marker, the unconjugated protein, and the conjugate into separate wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

  • Analysis: Image the gel and compare the migration of the conjugate to the unconjugated protein and the molecular weight marker. A band shift to a higher molecular weight in the conjugate lane indicates successful conjugation.

Visualizing the Workflow and Logic

DSPE_SPDP_Conjugation_Workflow cluster_conjugation Conjugation cluster_analysis Analysis Protein Protein Reaction Conjugation Reaction Protein->Reaction DSPE_SPDP This compound DSPE_SPDP->Reaction Conjugate This compound-Protein Conjugate Reaction->Conjugate SDS_PAGE SDS-PAGE Conjugate->SDS_PAGE Result Higher MW Band SDS_PAGE->Result

Caption: Experimental workflow for this compound conjugation and SDS-PAGE validation.

Conjugation_Chemistry DSPE DSPE SPDP SPDP Linker DSPE->SPDP Covalent Bond Conjugate This compound-Protein Conjugate Protein Protein (with Amine or Thiol group) SPDP->Protein Forms Disulfide or Amide Bond

Caption: Chemical principle of this compound conjugation to a protein.

Analytical_Technique_Comparison SDS_PAGE SDS-PAGE SEC Size Exclusion Chromatography SDS_PAGE->SEC Qualitative vs. Quantitative Denaturing vs. Native MS Mass Spectrometry SDS_PAGE->MS Estimated vs. Exact Mass SEC->MS Size vs. Mass Native vs. Denaturing

Caption: Logical relationships between key analytical techniques.

A Comparative Guide to Quantifying DSPE-SPDP Conjugation: HPLC vs. Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of conjugation efficiency is a critical step in the development of targeted drug delivery systems. When conjugating molecules to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), selecting the optimal analytical method is paramount for accurate characterization and ensuring batch-to-batch consistency. This guide provides a detailed comparison of two common techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the Pyridine-2-thione Release Assay.

This comparison guide delves into the experimental protocols, data presentation, and performance characteristics of each method to aid in the selection of the most suitable technique for your research needs.

Principles of Quantification Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful separation technique that can distinguish between the starting materials (unreacted DSPE-SPDP and the molecule to be conjugated) and the final conjugate. By separating the components of the reaction mixture, HPLC allows for the direct quantification of the newly formed this compound conjugate. Detection is typically achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a UV-Vis detector, depending on the properties of the molecules involved.

The Pyridine-2-thione Release Assay is a spectrophotometric method that indirectly quantifies the conjugation reaction. The SPDP linker contains a 2-pyridyldithiol group that reacts with a thiol (sulfhydryl) group on the molecule to be conjugated. This reaction releases a byproduct, pyridine-2-thione, which has a distinct absorbance maximum at 343 nm. By measuring the absorbance of the solution at this wavelength, the amount of pyridine-2-thione released can be calculated, which is directly proportional to the amount of successful conjugation.

Head-to-Head Comparison: HPLC vs. Pyridine-2-thione Assay

FeatureReversed-Phase HPLCPyridine-2-thione Release Assay
Principle Separation of conjugate from reactants based on hydrophobicity, followed by direct quantification.Indirect quantification by measuring the absorbance of a reaction byproduct (pyridine-2-thione).
Specificity High: Can resolve the conjugate from unreacted starting materials and potential side products.Moderate: Assumes the absorbance at 343 nm is solely from pyridine-2-thione. Other compounds in the mixture could potentially interfere.
Sensitivity High, with Limits of Quantification (LOQ) often in the low µg/mL range.Good, but may be less sensitive than HPLC for very low concentrations.
Quantification Direct quantification of the conjugate peak area.Indirect, based on a standard curve of pyridine-2-thione or its molar extinction coefficient.
Sample Prep May require sample cleanup or dilution.Generally simpler, often requiring only dilution.
Equipment HPLC system with a suitable detector (ELSD, CAD, or UV).UV-Vis Spectrophotometer.
Throughput Lower, due to run times for each sample.Higher, as multiple samples can be read quickly in a plate reader.
Cost Higher initial equipment cost and ongoing solvent/column costs.Lower equipment and operational costs.

Performance Data

The following tables summarize typical performance data for each method, based on literature values for similar applications.

Table 1: RP-HPLC Method Performance

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)~0.5 - 2.5 µg/mL
Limit of Quantification (LOQ)~2.0 - 7.5 µg/mL
Accuracy (% Recovery)95 - 105%
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%

Table 2: Pyridine-2-thione Release Assay Performance (Estimated based on similar spectrophotometric assays)

ParameterTypical Value
Linearity (R²)> 0.98
Limit of Detection (LOD)~0.2 - 1.0 µg/mL
Limit of Quantification (LOQ)~0.7 - 3.0 µg/mL
Accuracy (% Recovery)90 - 110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Experimental Protocols

This compound Conjugation to a Thiol-Containing Molecule (General Protocol)
  • Dissolve this compound: Dissolve this compound in a suitable organic solvent such as chloroform or methanol.

  • Prepare Liposomes (Optional): If conjugating to a liposomal surface, prepare liposomes incorporating the this compound lipid using a method such as thin-film hydration followed by extrusion.

  • Dissolve Thiol-Containing Molecule: Dissolve the cysteine-containing peptide or other thiol-modified molecule in a reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.0).

  • Reaction Incubation: Mix the this compound (or this compound liposomes) with the thiol-containing molecule. The reaction is typically carried out at room temperature for several hours to overnight with gentle stirring.

  • Purification: Remove unreacted molecules and byproducts by a suitable method such as dialysis or size-exclusion chromatography.

RP-HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or an ammonium acetate buffer (e.g., 4 mM, pH 4.0).

  • Mobile Phase B: Acetonitrile with 0.1% TFA or methanol with an ammonium acetate buffer.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the lipids and the conjugate. A representative gradient could be starting from 80% B and increasing to 100% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • ELSD: Drift tube temperature at 45°C, Nitrogen gas pressure at 350 kPa.

    • UV-Vis: Wavelength will depend on the chromophores present in the conjugated molecule.

  • Quantification: Create a standard curve of the purified conjugate at known concentrations. Integrate the peak area of the conjugate in the experimental samples and determine the concentration from the standard curve.

Pyridine-2-thione Release Assay
  • Prepare a Standard Curve: Prepare a series of known concentrations of pyridine-2-thione in the reaction buffer.

  • **

A Comparative Guide to In Vitro Cell Uptake of Targeted Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic agents to specific cell populations is a cornerstone of modern drug development. Liposomes, as versatile drug carriers, can be functionalized with targeting moieties to enhance their uptake by specific cells, thereby increasing therapeutic efficacy and reducing off-target effects. This guide provides an objective comparison of the in vitro cell uptake of peptide-targeted liposomes versus non-targeted liposomes, supported by experimental data and detailed protocols.

Performance Comparison: Targeted vs. Non-Targeted Liposomes

The efficacy of a liposomal drug delivery system is critically dependent on its ability to be internalized by the target cells. By incorporating a targeting ligand, such as a peptide that recognizes a specific cell surface receptor, the cellular uptake of liposomes can be significantly enhanced compared to their non-targeted counterparts.

CharacteristicPeptide-Targeted Liposomes (Alternative 1)Non-Targeted Liposomes (Alternative 2)
Targeting Moiety Peptide (e.g., HER2-targeting peptide) conjugated to DSPE-PEGNone
Cellular Uptake Efficiency Significantly higher in target cells (e.g., ~2.7 to 3.4-fold increase in HER2-positive cells)[1]Lower, primarily relies on non-specific endocytosis
Mechanism of Uptake Receptor-mediated endocytosis[1]Primarily non-specific endocytosis and phagocytosis
Specificity High for cells overexpressing the target receptorLow, uptake occurs in a wide range of cells
Vesicle Size (nm) ~100 - 130 nm~100 - 130 nm
Zeta Potential (mV) -13 to -16 mV-13 to -16 mV
In Vitro Cytotoxicity (IC50) Lower IC50 in target cells compared to non-targeted liposomesHigher IC50 in target cells

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Preparation of Liposomes

Liposomes were prepared using the thin-film hydration method.[2]

  • Lipid Film Formation: A mixture of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) at a specified molar ratio is dissolved in chloroform. For targeted liposomes, a peptide-conjugated lipid (e.g., HER2pep-K3-[EG8]-lipid) is included in the lipid mixture.[1] The organic solvent is then removed under vacuum using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The dried lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature.

  • Size Extrusion: The resulting multilamellar vesicles are subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar liposomes with a uniform size distribution.

In Vitro Cell Uptake Assay

The cellular uptake of liposomes can be quantified using flow cytometry.

  • Cell Culture: Target cells (e.g., HER2-positive breast cancer cells) are seeded in 6-well plates and cultured until they reach 70-80% confluency.

  • Liposome Incubation: The cells are then incubated with fluorescently labeled (e.g., with a lipophilic dye like DiI) targeted or non-targeted liposomes at a specific concentration for a defined period (e.g., 4 hours) at 37°C.

  • Sample Preparation: After incubation, the cells are washed with cold PBS to remove non-internalized liposomes, trypsinized, and resuspended in PBS.

  • Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence intensity indicates a higher uptake of liposomes.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of drug-loaded liposomes is determined using the MTT assay.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of free drug, drug-loaded targeted liposomes, or drug-loaded non-targeted liposomes for a specified duration (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Visualizing the Process

To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Liposome Preparation cluster_assay In Vitro Assays p1 Lipid Film Formation p2 Hydration p1->p2 p3 Size Extrusion p2->p3 a2 Liposome Incubation p3->a2 Introduce to Cells a1 Cell Culture a1->a2 a3 Flow Cytometry (Uptake) a2->a3 a4 MTT Assay (Cytotoxicity) a2->a4

Experimental Workflow for In Vitro Liposome Studies.

signaling_pathway cluster_targeted Targeted Liposome Uptake cluster_nontargeted Non-Targeted Liposome Uptake liposome_t Targeted Liposome receptor Cell Surface Receptor liposome_t->receptor Binding endosome Endosome receptor->endosome Internalization release Drug Release endosome->release liposome_nt Non-Targeted Liposome endocytosis Non-specific Endocytosis liposome_nt->endocytosis

Cellular Uptake Mechanisms of Liposomes.

References

The Influence of DSPE-PEG-SPDP Chain Length: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of how the polyethylene glycol (PEG) chain length of DSPE-PEG-SPDP impacts nanoparticle performance, supported by experimental data and protocols.

DSPE-PEG-SPDP is a heterobifunctional lipid-polymer conjugate critical in the development of targeted nanomedicines. It combines a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor for stable integration into nanoparticle lipid bilayers, a polyethylene glycol (PEG) spacer for conferring "stealth" properties, and a N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group for conjugating targeting ligands via thiol chemistry. The length of the PEG chain is a crucial design parameter that significantly modulates the physicochemical properties, pharmacokinetics, and ultimate therapeutic efficacy of the nanoparticle formulation.

This guide provides an objective comparison of DSPE-PEG-SPDP with varying PEG chain lengths, offering a data-driven perspective for the rational design of advanced drug delivery systems.

Data Presentation: Comparative Analysis of PEG Chain Length

The selection of PEG chain length involves a critical trade-off between maximizing circulation time and ensuring efficient cellular interaction and targeting. The following table summarizes the key performance differences based on experimental findings.

ParameterShorter PEG Chain (e.g., ~2000 Da)Longer PEG Chain (e.g., ~5000 Da)Rationale & Key Findings
Physicochemical Properties
Critical Micelle Concentration (CMC) LowerHigherLonger PEG chains increase hydrophilicity, requiring higher concentrations to form micelles. CMCs for DSPE-PEG (2000, 3000, and 5000 Da) were found to be in the 0.5-1.5 µM range, with CMC increasing with chain length.
Nanoparticle Size May form larger particles or aggregatesCan form smaller, more uniform particlesThe large, hydrated head group of longer PEGs can create steric repulsion between lipid layers, resulting in smaller and more spherical liposomes. Conversely, some studies report that increasing the concentration of DSPE-PEG2000 leads to a decrease in vesicle size.
Drug Solubilization Higher (in simple micelles)Lower (in simple micelles)DSPE-PEG 2000 simple micelles demonstrated greater solubilization of diazepam compared to DSPE-PEG 5000 micelles.
Surface Layer Thickness Thinner adsorbed layer (~1-3 nm)Thicker adsorbed layerDSPE-PEG5000 forms a more extended, thicker layer on nanoparticle surfaces, which may be advantageous for prolonging circulation time.
In Vitro Performance
Cellular Uptake Potentially higherPotentially lower (the "PEG dilemma")Shorter PEG chains may result in less steric hindrance, allowing for more effective interaction with cells. However, some studies show that PEGylation can promote uptake depending on the specific PEG-lipid and cell type.
In Vivo Performance
Blood Circulation Half-Life ShorterLongerLonger PEG chains provide a more effective steric barrier, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thus prolonging circulation.
Biodistribution Higher accumulation in liver and spleenLower accumulation in liver and spleen; potentially higher tumor accumulationReduced MPS uptake due to longer PEG chains leads to less accumulation in primary clearance organs. The extended circulation time can enhance the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.
Targeting Efficiency May be less effectiveCan be more effectiveA longer PEG linker extends the conjugated ligand further from the nanoparticle surface, overcoming the steric hindrance of the PEG corona and facilitating better access to target cell receptors. This is crucial for active targeting strategies.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of DSPE-PEG-SPDP-functionalized nanoparticles.

Nanoparticle Formulation (Thin-Film Hydration Method)

This protocol describes a common method for preparing liposomes functionalized with DSPE-PEG-SPDP.

Materials:

  • Primary structural lipids (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG-SPDP (with desired PEG molecular weight, e.g., 2000 or 5000 Da)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Drug for encapsulation (optional)

Procedure:

  • Lipid Film Preparation: Dissolve the structural lipids, cholesterol, and DSPE-PEG-SPDP in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer (containing the drug, if applicable) by vortexing or gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder. This step should also be performed above the lipid phase transition temperature.

  • Purification: Remove any unencapsulated drug or free lipids via size exclusion chromatography or dialysis.

Characterization of Physicochemical Properties

Particle Size and Zeta Potential:

  • Method: Use Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM HEPES). Analyze the sample using a suitable instrument (e.g., Malvern Zetasizer). The PDI value should ideally be below 0.2 for a homogenous population.

In Vitro Cellular Uptake Assay

This protocol outlines a method to compare the cellular uptake of nanoparticles with different PEG linker lengths using flow cytometry.

Materials:

  • Target cell line (e.g., a cancer cell line overexpressing a specific receptor)

  • Complete cell culture medium

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or using a fluorescent lipid like DiD).

  • Flow cytometer

  • PBS and trypsin

Procedure:

  • Cell Seeding: Seed the target cells in 12-well plates at a suitable density (e.g., 1.25 x 10^5 cells/well) and allow them to adhere overnight.

  • Incubation: Replace the medium with fresh medium containing the fluorescently labeled liposomes (with short-chain and long-chain DSPE-PEG-SPDP) at a fixed concentration. Incubate for a defined period (e.g., 4 or 24 hours) at 37°C.

  • Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer. Analyze the cell-associated fluorescence using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of nanoparticle uptake.

In Vivo Pharmacokinetics and Biodistribution Study

This protocol provides a general framework for assessing how PEG length affects nanoparticle behavior in an animal model.

Materials:

  • Animal model (e.g., mice or rats)

  • Labeled nanoparticles (e.g., radiolabeled or containing a long-circulating fluorescent dye)

  • Anesthesia

  • Blood collection supplies

  • Tissue homogenization equipment

Procedure:

  • Administration: Administer a single intravenous (i.v.) injection of the labeled nanoparticle formulations (short vs. long PEG) to the animals via the tail vein at a specific dose.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1h, 4h, 24h), collect blood samples via orbital sinus or another appropriate method.

  • Tissue Harvesting: At the final time point, euthanize the animals and perfuse with saline to remove blood from the organs. Harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).

  • Quantification:

    • For pharmacokinetic analysis, process the blood samples to plasma and quantify the concentration of the label over time to calculate parameters like circulation half-life.

    • For biodistribution analysis, weigh and homogenize the harvested organs. Quantify the amount of label in each organ and express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualization

The Stability Showdown: DSPE-SPDP vs. Other Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe targeted therapies, such as antibody-drug conjugates (ADCs) and liposomal drug formulations. The linker's stability is a paramount concern, as it dictates whether a therapeutic payload is delivered specifically to the target site or released prematurely, leading to off-target toxicity and reduced efficacy. This guide provides an objective comparison of the stability of the DSPE-SPDP linker against other commonly used linkers, supported by experimental data and detailed protocols.

This compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]) is a popular choice for anchoring drugs or targeting moieties to lipid-based delivery systems. It features a phospholipid (DSPE) for stable integration into the lipid bilayer of liposomes and a disulfide bond (via the SPDP group) that is cleavable under specific biological conditions.

A Tale of Two Linker-Types: Cleavable vs. Non-Cleavable

Linkers in bioconjugation are broadly categorized into two families: cleavable and non-cleavable. The fundamental distinction lies in their payload release strategy.

  • Cleavable linkers are designed to be stable in systemic circulation but to break down in response to specific triggers within the target cell or the tumor microenvironment. This targeted release can be initiated by changes in pH, the presence of specific enzymes, or a reducing environment. This compound falls into this category, utilizing a disulfide bond that is susceptible to cleavage by reducing agents like glutathione, which is found in significantly higher concentrations inside cells compared to the bloodstream.

  • Non-cleavable linkers , such as those forming thioether bonds, are designed to remain intact throughout circulation and only release the payload after the entire delivery vehicle (e.g., an antibody) is degraded within the lysosome of the target cell. This approach generally offers greater plasma stability but may result in residual linker-payload fragments that could affect activity.

Quantitative Comparison of Linker Stability

The stability of a linker is often evaluated by its half-life in plasma or by the percentage of intact conjugate remaining after a specific incubation period. The following table summarizes quantitative data from various studies to provide a comparative overview of the stability of different linker types.

Linker TypeChemistryCleavage TriggerStability in Human PlasmaKey Observations
Disulfide (e.g., SPDP) Disulfide bondHigh glutathione concentrationVariable; can be engineered for increased stability.Stability can be enhanced by introducing steric hindrance around the disulfide bond.
Hydrazone Hydrazone bondAcidic pH (endosomes/lysosomes)Can be unstable; t½ of a phenylketone-derived hydrazone was reported as ~2 days.Susceptible to hydrolysis in plasma, which can lead to premature drug release.
Peptide (e.g., Val-Cit) Peptide bondLysosomal proteases (e.g., Cathepsin B)Generally stable; Val-Cit is over 100 times more stable than a hydrazone linker.Stability can be species-dependent; Val-Cit is less stable in rodent plasma.
Non-cleavable (e.g., Thioether) Thioether bondAntibody degradation in lysosomeHigh stability; often considered the most stable linker type in plasma.Offers a larger therapeutic window due to enhanced stability.

Experimental Protocols for Assessing Linker Stability

Accurate and reproducible assessment of linker stability is crucial for the preclinical development of targeted therapies. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker by measuring the amount of payload released from the conjugate when incubated in plasma over time.

Materials:

  • Bioconjugate of interest (e.g., this compound liposomes, ADC)

  • Human or animal plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Method for separating released payload from the conjugate (e.g., size exclusion chromatography, solid-phase extraction)

  • Analytical method for quantifying the payload (e.g., HPLC, LC-MS)

Procedure:

  • Incubation: Dilute the bioconjugate to a final concentration in pre-warmed plasma. A parallel control incubation in PBS should also be prepared.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots from each sample.

  • Sample Processing: Immediately process the aliquots to separate the released payload from the intact bioconjugate. For liposomes, this can be achieved using spin columns. For ADCs, immunoaffinity capture can be used to isolate the ADC.

  • Quantification: Analyze the amount of released payload and/or the amount of payload still attached to the conjugate using a validated analytical method like LC-MS.

  • Data Analysis: Calculate the percentage of released payload or the percentage of intact conjugate at each time point to determine the stability profile and half-life of the linker.

In Vivo Stability Assessment (Pharmacokinetic Study)

This in vivo study assesses the stability of the linker in a living organism by analyzing plasma samples over time after administration of the bioconjugate.

Materials:

  • Animal model (e.g., mice, rats)

  • Bioconjugate of interest

  • Equipment for intravenous administration and blood collection

  • Analytical methods for quantifying total antibody, intact conjugate, and free payload (ELISA and LC-MS/MS are commonly used).

Procedure:

  • Administration: Administer the bioconjugate to the animal model, typically via intravenous injection.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours) post-administration. Process the blood to obtain plasma.

  • Sample Analysis:

    • ELISA for Intact Conjugate: Use an ELISA with a capture antibody against the targeting moiety (e.g., antibody of an ADC) and a detection antibody that recognizes the payload. This will quantify the amount of intact conjugate.

    • LC-MS/MS for Free Payload: Precipitate proteins from the plasma samples and analyze the supernatant to quantify the amount of prematurely released payload.

  • Data Analysis: Plot the concentration of the intact conjugate and free payload in the plasma over time to determine the pharmacokinetic profile and in vivo stability of the linker.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the cleavage mechanism of the this compound linker and a typical workflow for assessing linker stability.

G Glutathione-Mediated Cleavage of this compound Linker cluster_0 Intracellular Environment (High Glutathione) DSPE_Liposome DSPE-Liposome-S-S-Payload Cleavage Disulfide Exchange DSPE_Liposome->Cleavage Glutathione 2 GSH Glutathione->Cleavage Released_Payload Payload-SH Cleavage->Released_Payload Liposome_Thiol DSPE-Liposome-SH Cleavage->Liposome_Thiol GSSG GSSG Cleavage->GSSG

Caption: Glutathione-mediated cleavage of a this compound linker.

G Experimental Workflow for In Vitro Linker Stability Assessment Start Start: Bioconjugate Sample Incubation Incubate with Plasma at 37°C Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Separation Separate Free Payload from Intact Conjugate Time_Points->Separation Quantification Quantify Free and/or Conjugated Payload (LC-MS) Separation->Quantification Analysis Calculate % Stability / Half-life Quantification->Analysis End End: Stability Profile Analysis->End

Caption: Workflow for in vitro linker stability assessment.

A Comparative Guide to the Characterization of DSPE-SPDP Liposomes by DLS and Zeta Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of liposomal formulations is paramount for ensuring quality, stability, and efficacy. This guide provides a comparative analysis of DSPE-SPDP (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)-2000] with a succinimidyl 3-(2-pyridyldithio)propionate) liposomes, benchmarked against DSPE-PEG and conventional liposomes, utilizing Dynamic Light Scattering (DLS) and zeta potential measurements.

The inclusion of this compound in a liposomal formulation imparts functionality for the covalent attachment of thiol-containing molecules, such as antibodies or peptides, to the liposome surface, creating targeted drug delivery systems. The characterization of these functionalized liposomes is a critical step in their development. DLS provides information on the size distribution (hydrodynamic diameter and Polydispersity Index, PDI), while zeta potential measurements offer insights into the surface charge and colloidal stability of the liposomes.

Comparative Analysis of Liposomal Formulations

The following table summarizes typical DLS and zeta potential values for this compound functionalized liposomes and compares them with two common alternative formulations: DSPE-PEG liposomes and conventional liposomes (composed of DSPC/Cholesterol). These values are indicative and can vary based on the specific lipid composition, preparation method, and buffer conditions.

Liposome FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Key Characteristics & Implications
This compound Liposomes 100 - 150< 0.2-20 to -40Functionalized surface for conjugation. The negative charge contributes to stability by preventing aggregation. Size is suitable for passive targeting via the EPR effect.
DSPE-PEG Liposomes 100 - 140[1][2]< 0.2[1][2]-25 to -35[1]"Stealth" characteristics due to the PEG layer, leading to prolonged circulation times. Similar size and stability profile to this compound liposomes.
Conventional Liposomes (DSPC/Cholesterol) 100 - 200< 0.3-5 to -20Lacks a functional or protective surface layer, potentially leading to faster clearance in vivo. The less negative zeta potential may indicate a slightly lower colloidal stability compared to PEGylated counterparts.

Note: The data for this compound liposomes are represented by maleimide-functionalized liposomes, which possess the same reactive group for conjugation.

Experimental Protocols

Accurate and reproducible characterization is contingent on standardized experimental protocols. Below are detailed methodologies for DLS and zeta potential analysis of liposomal formulations.

Dynamic Light Scattering (DLS) Measurement

Objective: To determine the mean hydrodynamic diameter and the polydispersity index (PDI) of the liposome suspension.

Materials:

  • Liposome suspension

  • High-purity, deionized, and filtered (0.22 µm) water or appropriate buffer (e.g., PBS)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Sample Preparation:

    • Allow the liposome suspension to equilibrate to room temperature.

    • Gently vortex the suspension to ensure homogeneity.

    • Dilute the liposome suspension with the filtered buffer to an appropriate concentration. The optimal concentration depends on the instrument and can be determined by achieving a stable count rate as recommended by the instrument manufacturer. A typical dilution is 1:100.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Select the appropriate measurement parameters in the software, including the dispersant (e.g., water), temperature (typically 25°C), and measurement angle (e.g., 173° for non-invasive backscatter).

  • Measurement:

    • Pipette the diluted liposome sample into a clean, dust-free cuvette, ensuring no air bubbles are present.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for 1-2 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument software will calculate the Z-average diameter (intensity-weighted mean hydrodynamic size) and the PDI.

    • A PDI value below 0.3 is generally considered acceptable for liposomal formulations, indicating a monodisperse and homogeneous population.

Zeta Potential Measurement

Objective: To determine the surface charge of the liposomes, which is a key indicator of their colloidal stability.

Materials:

  • Liposome suspension

  • High-purity, deionized, and filtered (0.22 µm) water or a low ionic strength buffer (e.g., 10 mM NaCl)

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells

Procedure:

  • Sample Preparation:

    • Dilute the liposome suspension in the filtered, low ionic strength buffer. High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the zeta potential. A typical dilution is 1:100.

  • Instrument Setup:

    • Set the appropriate parameters in the software, including the dispersant viscosity and dielectric constant, and the measurement temperature (typically 25°C).

  • Measurement:

    • Carefully inject the diluted sample into a folded capillary cell, avoiding the introduction of air bubbles.

    • Place the cell into the instrument.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The software will calculate the zeta potential based on the electrophoretic mobility of the liposomes using the Helmholtz-Smoluchowski equation.

    • A zeta potential value more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability due to strong electrostatic repulsion between particles.

Liposome Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of functionalized liposomes using DLS and zeta potential.

LiposomeCharacterization start Liposome Formulation (e.g., this compound) dls_prep Sample Preparation for DLS (Dilution in filtered buffer) start->dls_prep zeta_prep Sample Preparation for Zeta Potential (Dilution in low ionic strength buffer) start->zeta_prep dls_measurement DLS Measurement dls_prep->dls_measurement dls_results Hydrodynamic Diameter (nm) Polydispersity Index (PDI) dls_measurement->dls_results analysis Data Analysis & Comparison dls_results->analysis zeta_measurement Zeta Potential Measurement zeta_prep->zeta_measurement zeta_results Zeta Potential (mV) zeta_measurement->zeta_results zeta_results->analysis conclusion Assessment of Quality, Stability, and Functionality analysis->conclusion

Workflow for DLS and Zeta Potential Characterization of Liposomes.

References

Safety Operating Guide

Navigating the Safe Disposal of DSPE-SPDP: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of DSPE-SPDP (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]), a phospholipid derivative commonly used in bioconjugation and drug delivery systems. Adherence to these guidelines is critical for personnel safety, environmental protection, and regulatory compliance.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is a critical aspect of responsible laboratory practice.

Chemical and Safety Data Summary

For easy reference, the following table summarizes key quantitative and identifying information for this compound.

IdentifierValue
CAS Number 144735-79-5[1]
Molecular Formula C49H87N2Na2O10PS2[1]
Molecular Weight 1005.3058 g/mol [1]
GHS Hazard Class Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocol: this compound Waste Disposal

The following protocol outlines the detailed methodology for the proper disposal of this compound from a laboratory setting. This procedure is designed to mitigate risks and ensure compliance with safety regulations.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Waste Segregation and Collection

Proper segregation of waste is the first and most critical step in the disposal process. This compound waste should be collected at the point of generation in clearly labeled, dedicated waste containers.

  • Solid Waste:

    • Collect all this compound-contaminated solid waste, including unused powder, contaminated labware (e.g., weigh boats, pipette tips), and absorbent materials from spill clean-ups, in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect all this compound-contaminated liquid waste, including unused solutions and solvent rinses, in a designated, clearly labeled hazardous liquid waste container.

    • The container should be shatter-proof and compatible with the solvents used. Do not mix incompatible waste streams.

  • Sharps Waste:

    • Dispose of any this compound-contaminated sharps (e.g., needles, syringes) in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

Labeling and Storage
  • Labeling: Clearly label each waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Storage: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general laboratory traffic and drains and ideally have secondary containment.

Final Disposal
  • This compound waste must be disposed of through an approved waste disposal plant.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash. Avoid release into the environment.

Spill Cleanup Procedure

In the event of a spill:

  • Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.

  • Don PPE: Wear appropriate personal protective equipment.

  • Containment: For solid spills, gently cover the spill with absorbent material to avoid raising dust. For liquid spills, contain the spill using absorbent pads or other inert material.

  • Cleanup: Carefully sweep or wipe up the contained material. Place all cleanup materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DSPE_SPDP_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste Stream ppe->segregate solid Solid Waste (Powder, Contaminated Labware) segregate->solid Solid liquid Liquid Waste (Solutions, Rinsates) segregate->liquid Liquid sharps Sharps Waste (Needles, Syringes) segregate->sharps Sharps collect_solid 3a. Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid 3b. Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps 3c. Collect in Labeled Sharps Container sharps->collect_sharps store 4. Store Sealed Containers in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs end End: Approved Waste Disposal contact_ehs->end

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DSPE-SPDP

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DSPE-SPDP). Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a phospholipid derivative commonly used in drug delivery systems and bioconjugation. While specific toxicity data is limited, its classification as harmful if swallowed and very toxic to aquatic life necessitates careful handling and disposal.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical gogglesProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact with the substance.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions.Minimizes inhalation of dust or aerosols.

Operational Plan: A Step-by-Step Guide to Handling this compound

Following a structured workflow is paramount to safe and effective research. The following diagram and procedural steps outline the recommended process for handling this compound from receipt to disposal.

DSPE_SPDP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Prepare Workspace b->c d Weigh this compound c->d Proceed to handling e Dissolve in Solvent d->e f Perform Experiment e->f g Decontaminate Glassware f->g Experiment complete h Dispose of Waste g->h i Doff PPE h->i j Wash Hands i->j

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.